2-(3-Chlorophenyl)oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942899 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20697-04-5 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-(epoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chloro-phenyl)-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(3-Chlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Chlorophenyl)oxirane is a pivotal epoxide intermediate in the synthesis of various pharmacologically active molecules. Its stereochemistry and reactivity make it a valuable building block in medicinal chemistry. This in-depth guide explores the prevalent and efficient methods for its synthesis, focusing on the Darzens condensation and the direct epoxidation of 3-chlorostyrene. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and present comparative data to inform experimental design and optimization.
Introduction: The Significance of this compound in Medicinal Chemistry
Epoxides, or oxiranes, are highly versatile synthetic intermediates due to the inherent strain in their three-membered ring structure.[1] This strain facilitates nucleophilic ring-opening reactions, making them valuable precursors in organic synthesis. This compound, in particular, serves as a key precursor for a range of pharmaceutical agents. The chlorophenyl moiety provides a site for further functionalization and influences the molecule's pharmacokinetic and pharmacodynamic properties. A mastery of the efficient and stereocontrolled synthesis of this epoxide is therefore of paramount importance for researchers in drug discovery and development.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is most effectively approached via two primary and reliable methods: the Darzens condensation of 3-chlorobenzaldehyde and the epoxidation of 3-chlorostyrene. The selection between these pathways often hinges on the availability of starting materials, desired reaction scale, and specific stereochemical requirements.
The Darzens Condensation: Building the Epoxide from the Carbonyl
The Darzens reaction is a classic method for epoxide synthesis, involving the condensation of a carbonyl compound (in this case, 3-chlorobenzaldehyde) with an α-haloester in the presence of a base.[2][3] This reaction forms an α,β-epoxy ester, also known as a glycidic ester, which can then be hydrolyzed and decarboxylated to yield the desired epoxide.[4][5]
The reaction is initiated by the deprotonation of the α-haloester by a suitable base, forming a resonance-stabilized enolate.[2] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring, displacing the halide.[2][5] The choice of base is critical; a strong, non-nucleophilic base such as sodium ethoxide is preferred to minimize side reactions.[5] The reaction generally works best with aromatic aldehydes.[5]
Caption: Darzens Condensation Workflow for this compound Synthesis.
Materials:
-
3-Chlorobenzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Sodium hydroxide
-
Dilute Sulfuric acid
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-chlorobenzaldehyde (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To the stirred solution of 3-chlorobenzaldehyde, add ethyl chloroacetate (1.1 equivalents). Subsequently, add the sodium ethoxide solution dropwise at 0 °C (ice bath) over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are then washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude glycidic ester.
-
Hydrolysis and Decarboxylation: To the crude glycidic ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 2 hours. Cool the reaction mixture to room temperature and acidify with dilute sulfuric acid to a pH of approximately 1-2. Carbon dioxide evolution will be observed.
-
Final Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity (by GC-MS) | >95% |
| Appearance | Colorless oil |
| Boiling Point | Approx. 110-112 °C at 10 mmHg |
Epoxidation of 3-Chlorostyrene: A Direct Approach
The direct epoxidation of an alkene is a more atom-economical approach to synthesizing epoxides. For this compound, this involves the oxidation of 3-chlorostyrene using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
The epoxidation of an alkene with a peroxy acid proceeds via a concerted "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single, stereospecific step.[8][9] This reaction is typically carried out in a chlorinated solvent like dichloromethane to ensure reagent solubility. m-CPBA is a favored reagent due to its relative stability and commercial availability.[7] The reaction is often buffered with a mild base, such as sodium bicarbonate, to neutralize the meta-chlorobenzoic acid byproduct, which can otherwise catalyze the ring-opening of the newly formed epoxide.
Caption: Experimental Workflow for the Epoxidation of 3-Chlorostyrene.
Materials:
-
3-Chlorostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorostyrene (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution to destroy any excess peroxide. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and a saturated aqueous sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[10]
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by NMR) | >98% |
| Appearance | Colorless oil |
| Key NMR Signal (¹H) | Characteristic epoxide protons at ~2.8-3.2 ppm and ~3.8-3.9 ppm |
Comparative Analysis and Selection Rationale
| Feature | Darzens Condensation | Epoxidation of 3-Chlorostyrene |
| Starting Materials | 3-Chlorobenzaldehyde, α-haloester | 3-Chlorostyrene |
| Atom Economy | Lower | Higher |
| Stereocontrol | Can be influenced by reaction conditions | Stereospecific (retention of alkene geometry) |
| Byproducts | Salts, CO₂ | meta-Chlorobenzoic acid |
| Overall Yield | Moderate (65-75%) | High (80-90%) |
| Scalability | Readily scalable | Readily scalable |
The epoxidation of 3-chlorostyrene is generally the preferred method due to its superior yield and atom economy. However, the Darzens condensation remains a robust and valuable alternative, particularly when 3-chlorobenzaldehyde is a more readily available or cost-effective starting material.
Safety Considerations
-
m-CPBA: is a strong oxidizing agent and may cause a fire upon contact with flammable materials.[10] It can be harmful if ingested, inhaled, or absorbed through the skin and may cause burns.[10][11] It should be stored in a cool, dry, well-ventilated area, away from heat and sources of ignition.[10][11]
-
Sodium ethoxide: is a corrosive and moisture-sensitive base.[12][13] It can cause severe skin and eye damage.[12] It should be handled under an inert atmosphere, and all sources of ignition should be removed.[13]
-
Chlorinated solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.[14] Ensure that safety showers and eyewash stations are readily accessible.[12]
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The Darzens condensation and the epoxidation of 3-chlorostyrene represent the most practical and efficient methods for both laboratory and industrial-scale production. A thorough understanding of the underlying mechanisms, careful execution of the experimental protocols, and strict adherence to safety guidelines are essential for the successful and reproducible synthesis of this valuable synthetic intermediate.
References
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An In-Depth Technical Guide to 2-(3-Chlorophenyl)oxirane: Synthesis, Reactivity, and Applications in Drug Development
Executive Summary: 2-(3-Chlorophenyl)oxirane, also known as 3-chlorostyrene oxide, is a pivotal heterocyclic intermediate in modern organic synthesis. Its unique structural feature, a strained three-membered epoxide ring attached to a chlorophenyl moiety, imparts significant reactivity, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's nomenclature, physicochemical properties, synthetic methodologies, core reactivity, and applications, with a particular focus on its role in the pharmaceutical industry. We will explore the mechanistic principles behind its synthesis and reactions, offer a detailed experimental protocol, and discuss its utility as a chiral precursor for creating enantiomerically pure therapeutic agents.
Nomenclature, Structure, and Identification
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is This compound . It is also commonly referred to by several synonyms, which are important to recognize in literature and chemical catalogs:
-
(3-Chlorophenyl)oxirane
-
3-Chlorostyrene oxide
-
1-Chloro-3-(oxiran-2-yl)benzene
-
m-Chlorostyrene oxide
Chemical Structure
The molecule consists of a benzene ring substituted with a chlorine atom at the meta (3-) position and an oxirane (epoxide) ring at the 1- position.
Caption: Structure of this compound.
Key Identifiers
Key identification parameters for this compound are summarized below for easy reference.
| Identifier | Value | Source |
| CAS Number | 20697-04-5 | [1] |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| InChI Key | YVMKRPGFBQGEBF-UHFFFAOYSA-N | N/A |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[2] Its physical properties are dictated by the combination of the polar oxirane ring and the nonpolar chlorophenyl group.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~214 °C (rough estimate) |
| Density | ~1.13 g/mL (rough estimate) |
| Stability | Stable at room temperature; susceptible to ring-opening with acid/base |
| Storage | Store in a cool, dry place, typically refrigerated |
Synthesis and Manufacturing
The most prevalent and industrially viable method for synthesizing this compound is through the epoxidation of its corresponding alkene, 3-chlorostyrene. This reaction leverages a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom across the double bond in a concerted, stereospecific manner.
Principle of Synthesis: The Prilezhaev Reaction
The epoxidation of an alkene using a peroxy acid is known as the Prilezhaev reaction. The mechanism is a concerted process where the peroxy acid transfers an oxygen atom to the alkene, forming the epoxide and a carboxylic acid byproduct (m-chlorobenzoic acid in this case).[3] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product (a syn-addition).[3]
Detailed Experimental Protocol: Epoxidation with m-CPBA
This protocol is a representative procedure adapted from standard organic synthesis methodologies for epoxidation.[4][5]
Objective: To synthesize this compound from 3-chlorostyrene.
Materials:
-
3-chlorostyrene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorostyrene (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add this solution dropwise to the cooled, stirring solution of 3-chlorostyrene over 30-60 minutes.
-
Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or decomposition of the peroxy acid.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (3-chlorostyrene) is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper indicates no remaining peroxide.
-
Workup - Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Stir for 15-20 minutes. The byproduct will move into the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel if high purity is required.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the high ring strain of the three-membered ether.[6][7] This strain makes the epoxide carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to ring-opening reactions.[7]
Nucleophilic Ring-Opening
This is the most important reaction class for epoxides. The reaction can be catalyzed by either acid or base, and the conditions dictate the regiochemical outcome (i.e., which carbon the nucleophile attacks).
-
Basic or Neutral Conditions (Sₙ2 Mechanism): Under basic or neutral conditions, the nucleophile attacks one of the epoxide carbons in a classic Sₙ2 reaction.[8][9] Steric hindrance is the controlling factor, so the nucleophile will preferentially attack the less substituted carbon .[9] For this compound, this is the terminal CH₂ carbon. The reaction results in inversion of stereochemistry at the attacked carbon.[8]
-
Acidic Conditions (Sₙ2-like with Sₙ1 character): In the presence of acid, the epoxide oxygen is first protonated, making it a much better leaving group and further activating the ring. The nucleophile then attacks. While still proceeding with inversion of configuration (characteristic of Sₙ2), the regioselectivity shifts. The positive charge is better stabilized on the more substituted carbon (the benzylic carbon adjacent to the chlorophenyl ring). Therefore, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon .
Ring-Opening Mechanism Diagram
Caption: Regioselectivity of nucleophilic ring-opening.
Applications in Research and Drug Development
This compound is a valuable chiral building block for synthesizing enantiomerically pure pharmaceutical agents.[10] The ability to open the epoxide ring stereospecifically with various nucleophiles allows for the controlled introduction of complex functionalities.
Asymmetric Synthesis and Chiral Resolution
While the synthesis described in Section 3 yields a racemic mixture, enantiomerically pure (R)- or (S)-2-(3-Chlorophenyl)oxirane can be obtained through two primary strategies:
-
Asymmetric Epoxidation: Using a chiral catalyst (e.g., Sharpless or Jacobsen epoxidation) on the starting alkene.
-
Kinetic Resolution: Reacting the racemic epoxide with a chiral reagent or enzyme that reacts faster with one enantiomer, allowing the separation of the unreacted, enantiopure epoxide.[11][12] Enzymatic kinetic resolution, often using lipases, is a powerful tool for this purpose.[13][14]
Role in Pharmaceutical Intermediates
The 1-aryl-2-aminoethanol scaffold, which can be readily synthesized by opening this compound with an amine nucleophile, is a core structure in many adrenergic agents, including beta-blockers.[10] The specific stereochemistry of these compounds is often critical for their pharmacological activity and for avoiding off-target effects.[10] The use of enantiopure (R)- or (S)-2-(3-Chlorophenyl)oxirane allows for the direct synthesis of the desired single-enantiomer drug.
For example, the development of mGlu2/3 receptor agonists for neuropsychiatric disorders and the synthesis of the HIV protease inhibitor Atazanavir have relied on the strategic ring-opening of epoxide intermediates to construct key chiral centers.[15]
Safety, Handling, and Toxicology
As with many reactive epoxides, this compound must be handled with care.[2]
| Hazard Category | GHS Classification | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Data sourced from supplier safety information.
Handling: All manipulations should be performed in a well-ventilated fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, bases, and oxidizing agents.
Conclusion
This compound is a highly versatile and reactive intermediate with significant value in organic synthesis, particularly for the pharmaceutical industry. Its utility stems from the strained epoxide ring, which can be opened predictably by a wide array of nucleophiles. Understanding the mechanistic principles governing its synthesis and reactivity—especially the regioselectivity of ring-opening under different conditions—is key to leveraging this compound for the efficient construction of complex, high-value molecules. Proper safety and handling procedures are paramount due to its irritant properties. As drug development continues to demand access to enantiomerically pure compounds, the role of chiral building blocks like this compound will remain critically important.
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Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. RSC Advances. Available at: [Link]
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Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. Available at: [Link]
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Moody, C. J., & Rzepa, H. S. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Available at: [Link]
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Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. Available at: [Link]
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- 2. CAS 20697-04-5: this compound | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
CAS number 20697-04-5 characterization
Title: Technical Monograph: Characterization and Utilization of 2-(3-Chlorophenyl)oxirane (CAS 20697-04-5)[1]
Executive Summary this compound (CAS 20697-04-5), frequently referred to as m-chlorostyrene oxide, is a pivotal chiral building block and a benchmark substrate for the kinetic evaluation of epoxide hydrolases (EHs).[1] Unlike its non-halogenated analogue styrene oxide, the presence of the electron-withdrawing chlorine atom at the meta position alters the electrophilicity of the oxirane ring, influencing both chemical reactivity and enzymatic binding affinity. This guide provides a rigorous technical framework for the synthesis, analytical characterization, and biological application of this compound, designed for researchers in biocatalysis and medicinal chemistry.
Physicochemical Profile
The following data consolidates the core physical properties required for experimental planning.
| Property | Value / Description | Note |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₈H₇ClO | |
| Molecular Weight | 154.59 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | ~214 °C (at 760 mmHg) | Often distilled under reduced pressure |
| Density | 1.131 g/cm³ | Denser than water |
| Solubility | Soluble in DCM, EtOH, DMSO; sparingly in water | Hydrolyzes slowly in acidic aqueous media |
| Chirality | 1 Stereocenter (C1) | Exists as (R) and (S) enantiomers |
Synthesis & Production Strategies
While commercial sources exist, in-house synthesis is often required to ensure freshness or to introduce isotopic labels. Two primary routes are validated for laboratory scale.[2]
Route A: The Corey-Chaykovsky Epoxidation (Recommended)
This method is preferred over direct oxidation of chlorostyrene because it avoids the handling of potentially unstable peroxides and yields fewer side products.
-
Precursor: 3-Chlorobenzaldehyde.[1]
-
Reagents: Trimethylsulfonium iodide (Me₃SI), Sodium Hydride (NaH), DMSO.
-
Mechanism: Formation of a sulfur ylide which attacks the carbonyl carbon, followed by ring closure and elimination of dimethyl sulfide.
-
Critical Control Point: The reaction must be kept strictly anhydrous. Water quenches the ylide immediately.
Route B: Prilezhaev Oxidation[1]
-
Precursor: 3-Chlorostyrene.[1]
-
Reagent: m-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM).[1]
-
Note: Requires careful workup to remove m-chlorobenzoic acid byproducts.[1]
Analytical Characterization
This section details the spectral fingerprints required to validate identity and purity.
A. Nuclear Magnetic Resonance (NMR)
The epoxide ring protons exhibit a characteristic "ABX" spin system, distinct from the aromatic signals.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20 – 7.40 ppm (m, 4H): Aromatic protons. The meta-Cl substitution breaks the symmetry, creating a complex multiplet rather than a clean doublet/triplet pattern.
-
δ 3.84 ppm (dd, J = 4.1, 2.6 Hz, 1H): The benzylic methine proton (Hₐ) on the epoxide ring.
-
δ 3.15 ppm (dd, J = 5.5, 4.1 Hz, 1H): One of the methylene protons (H_b, cis to phenyl).
-
δ 2.78 ppm (dd, J = 5.5, 2.6 Hz, 1H): The other methylene proton (H_c, trans to phenyl).
¹³C NMR (100 MHz, CDCl₃):
-
Epoxide Carbons: Distinctive signals at ~51.8 ppm (CH₂) and ~52.5 ppm (CH).[1]
-
Aromatic Carbons: Six signals in the 124–135 ppm range. The C-Cl carbon typically appears around 134.5 ppm .[1]
B. Chiral HPLC Method Development
Separation of the (R) and (S) enantiomers is critical for enzymatic assays.
-
Column: Daicel Chiralcel OD-H or Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 220 nm (End absorption) or 254 nm.
-
Elution Order: typically (S) elutes before (R) on OD-H columns, but must be confirmed with pure standards.
Biological Application: Epoxide Hydrolase Probe
CAS 20697-04-5 is a "gold standard" substrate for characterizing the enantioselectivity of Epoxide Hydrolases (EHs).[1] The enzyme catalyzes the hydrolytic ring opening to form the vicinal diol.[3]
Experimental Workflow: Kinetic Resolution Assay
-
Substrate Prep: Dissolve this compound in DMSO (stock 100 mM).
-
Incubation: Add substrate (final 1-5 mM) to phosphate buffer (pH 7.4) containing the enzyme (e.g., Aspergillus niger EH).[3]
-
Quenching: Extract with Ethyl Acetate at varying time points.
-
Analysis: Analyze organic phase via Chiral HPLC to determine Conversion (
) and Enantiomeric Excess ( and ).
Visualizing the Pathway The following diagram illustrates the kinetic resolution process and the analytical decision tree.
Figure 1: Kinetic resolution workflow for Epoxide Hydrolase characterization using CAS 20697-04-5.
Safety & Stability Protocol
Hazard Identification:
-
Alkylating Agent: Epoxides can react with DNA bases (guanine). Treat as a potential mutagen.
-
Skin Sensitizer: Direct contact may cause contact dermatitis.
Handling Rules:
-
Quenching Spills: Do not wipe with water alone. Use a solution of 5% sodium thiosulfate or glycine to nucleophilically open the ring and detoxify the compound before cleaning.
-
Storage: Store at 2–8°C under Argon. Epoxides can polymerize or hydrolyze if exposed to moisture and Lewis acids.
-
Waste: Segregate as halogenated organic waste.
References
-
Synthesis & Properties: Biosynth Carbosynth. "this compound Product Monograph." Available at: [1]
-
Enzymatic Hydrolysis Kinetics: Oberlin College. "Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides." (Methodology adaptation for NMR kinetics). Available at: [1]
-
Chiral Separation: Phenomenex. "Chiral HPLC Separations Handbook." (Protocol for styrene oxide derivatives). Available at: [1]
-
Epoxide Hydrolase Mechanisms: National Institutes of Health (PMC). "Epoxide Hydrolases: Multipotential Biocatalysts." Available at:
-
General Characterization: ChemicalBook. "this compound Chemical Properties."[1] Available at: [1]
Sources
The Physicochemical & Biocatalytic Profile of m-Chlorostyrene Oxide
Topic: Physical Properties and Biocatalytic Applications of m-Chlorostyrene Oxide Content Type: In-Depth Technical Guide Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
m-Chlorostyrene oxide (3-chlorostyrene oxide) is a critical chiral building block and a benchmark substrate for characterizing Epoxide Hydrolase (EH) activity. Its structural rigidity and the meta-chlorine substituent make it an ideal probe for mapping the steric and electronic constraints of enzyme active sites. This guide provides a definitive reference for its physical constants, synthesis protocols, and application in kinetic resolution assays, serving as a blueprint for its use in the development of
Chemical Identity & Physical Constants
The following data aggregates experimental values for the (R)-enantiomer and the racemic mixture. Due to the liquid nature of the compound at room temperature, density and refractive index are comparable between the racemate and enantiomers.
Table 1: Physicochemical Profile
| Property | Value / Description | Notes |
| IUPAC Name | 2-(3-Chlorophenyl)oxirane | |
| CAS Number | 62600-71-9 ((R)-isomer)2039-85-2 (Precursor alkene)Note: Racemate often cited by structure | The (R)-isomer is the primary commercial chiral reference.[1] |
| Molecular Formula | C₈H₇ClO | |
| Molecular Weight | 154.59 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 67–68 °C @ 1 mmHg | High vacuum distillation required to prevent thermal degradation.[1] |
| Density | 1.214 – 1.217 g/mL @ 20–25 °C | Denser than water; phase separation occurs in aqueous biphasic systems.[1] |
| Refractive Index ( | 1.551 | |
| Solubility | Soluble in alcohols (MeOH, EtOH), DCM, THF.Insoluble in water.[1] | Requires co-solvents (e.g., DMSO, Tween-20) for aqueous enzymatic assays. |
| Chirality | 1 Chiral Center (C1 on the epoxide ring) | Resolvable via Hydrolytic Kinetic Resolution (HKR).[1] |
Synthesis & Manufacturing Workflows
The production of m-chlorostyrene oxide typically follows two distinct pathways: chemical oxidation of the styrene precursor or biocatalytic reduction of the corresponding phenacyl chloride.
Protocol A: Chemical Epoxidation (Laboratory Scale)
Principle: Electrophilic addition of oxygen to m-chlorostyrene using m-chloroperoxybenzoic acid (m-CPBA).
-
Reagents: m-Chlorostyrene (1.0 eq), m-CPBA (1.2 eq), Dichloromethane (DCM).
-
Setup: Flame-dried flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve m-chlorostyrene in DCM at 0 °C.
-
Add m-CPBA portion-wise to control exotherm.
-
Stir at room temperature for 4–6 hours (monitor via TLC/GC).
-
Quench: Wash with saturated Na₂SO₃ (removes excess peroxide) followed by NaHCO₃ (removes m-chlorobenzoic acid byproduct).
-
Purification: Vacuum distillation (67 °C @ 1 mmHg).
-
Protocol B: Biocatalytic Synthesis (Enantioselective)
Principle: Stereoselective reduction of 2-chloro-1-(3-chlorophenyl)ethanone followed by base-induced cyclization.
Visualization: Synthesis Pathways
The following diagram illustrates the chemical and biocatalytic routes to the target epoxide.[2]
Figure 1: Dual pathways for the synthesis of m-chlorostyrene oxide. The chemical route is preferred for racemic standards, while the biocatalytic route yields enantiopure precursors.
Application in Epoxide Hydrolase (EH) Assays[1][4][6][7][8][9]
m-Chlorostyrene oxide is a "gold standard" substrate for evaluating the enantioselectivity (E-value) and regioselectivity of novel Epoxide Hydrolases (e.g., SlEH1 from Solanum lycopersicum).
The Kinetic Resolution Workflow
In this assay, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide into the corresponding diol, leaving the unreacted enantiomer in high optical purity.
Experimental Protocol:
-
Substrate Preparation: Prepare a 400 mM stock of rac-m-chlorostyrene oxide in DMSO.
-
Reaction System:
-
Buffer: 100 mM Phosphate Buffer (pH 7.0–8.0).
-
Additives: 1% (v/v) Tween-20 (increases solubility and mass transfer).
-
Enzyme: Purified EH or Whole Cell biocatalyst (e.g., E. coli expressing SlEH2).[3]
-
-
Incubation: Shake at 20–30 °C for 1–24 hours.
-
Termination & Extraction:
-
Extract reaction mixture with Ethyl Acetate (EtOAc).
-
Dry organic layer over anhydrous MgSO₄.
-
-
Analysis (Chiral HPLC):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (e.g., 95:5).
-
Detection: UV @ 220 nm or 254 nm.
-
Calculation: Determine Enantiomeric Excess of Substrate (
) and Product ( ) to calculate the E-value ( ).
-
Visualization: Kinetic Resolution Mechanism
This diagram details the enzymatic discrimination process used to resolve the racemate.
Figure 2: Enzymatic kinetic resolution workflow. The enzyme preferentially hydrolyzes one enantiomer (typically (S) for SlEH1), allowing isolation of the enantiopure (R)-epoxide.
Safety & Handling
-
Hazards: m-Chlorostyrene oxide is a skin and eye irritant. It acts as an alkylating agent; potential mutagenicity should be assumed (common for epoxides).
-
Storage: Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced hydrolysis or polymerization.
-
Flash Point: ~97 °C (207 °F). Handle away from open flames.
References
-
Sigma-Aldrich. (R)-(+)-3-Chlorostyrene oxide Product Specification.Link[1]
-
Li, C., et al. (2019). Efficient kinetic resolution of para-chlorostyrene oxide at elevated concentration by Solanum lycopersicum epoxide hydrolase. International Journal of Biological Macromolecules. Link
-
Organic Syntheses. Synthesis of Epoxides using Dimethyldioxirane. Org.[4][5][6] Synth. 1998, 76, 46. Link
-
ChemicalBook. 3-Chlorostyrene oxide Properties and Supplier Data.Link[1]
-
PubChem. Compound Summary for CID 14905 (m-Chlorostyrene precursor).Link[1]
Sources
- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
2-(3-Chlorophenyl)oxirane molecular weight and formula
High-Purity Intermediate for Medicinal Chemistry & Chiral Synthesis
Executive Summary
2-(3-Chlorophenyl)oxirane (commonly referred to as m-chlorostyrene oxide) is a pivotal electrophilic building block in modern drug discovery. Structurally characterized by a strained three-membered ether ring fused to a meta-chlorinated benzene, this compound serves as a "chiral anchor" in the synthesis of
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles.
Physicochemical Specifications
The following data aggregates experimental and predicted values essential for stoichiometric calculations and process scaling.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Synonyms | m-Chlorostyrene oxide; (3-Chlorophenyl)ethylene oxide |
| CAS Number (Racemic) | 20697-04-5 |
| CAS Number ((R)-Isomer) | 62600-71-9 |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Density | 1.214 – 1.283 g/mL (at 25 °C) |
| Boiling Point | 67–68 °C (at 1 mmHg) / ~212 °C (at 760 mmHg) |
| Refractive Index ( | 1.551 |
| Solubility | Soluble in DCM, THF, DMSO; immiscible with water |
Synthetic Architecture
The synthesis of this compound is typically achieved via two primary mechanistic pathways: the Corey-Chaykovsky reaction (methylene transfer to an aldehyde) or the Prilezhaev reaction (peroxidation of an alkene).
Pathway Visualization
The following diagram outlines the divergent synthetic strategies available to the chemist.
Figure 1: Comparative synthetic routes. Top: Sulfur ylide mediated addition. Bottom: Electrophilic epoxidation.
Detailed Protocol: Corey-Chaykovsky Method
This method is preferred for laboratory-scale synthesis as it starts from the stable, inexpensive aldehyde and avoids the handling of potentially explosive peroxides required in the styrene oxidation route.
Reagents:
-
3-Chlorobenzaldehyde (1.0 eq)
-
Trimethylsulfonium iodide (1.2 eq)
-
Potassium hydroxide (powdered, 2.0 eq) or Sodium Hydride (60% dispersion)
-
Acetonitrile or DMSO (dry)
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried round-bottom flask under inert atmosphere (
), suspend Trimethylsulfonium iodide (TMSI) in dry DMSO. -
Deprotonation: Add the base (KOH or NaH) portion-wise at 0°C. Stir for 30 minutes to generate the dimethylsulfonium methylide in situ.
-
Addition: Add 3-Chlorobenzaldehyde dropwise to the ylide solution while maintaining the temperature between 0–5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
-
Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract three times with Diethyl Ether or Ethyl Acetate.
-
Purification: Wash the combined organics with water (to remove DMSO), dry over anhydrous
, and concentrate under reduced pressure. -
Isolation: Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Mechanistic Dynamics & Reactivity
The utility of this compound is defined by its ring-opening behavior. The regioselectivity of nucleophilic attack is governed by the reaction conditions (Acidic vs. Basic), a critical consideration for designing specific drug intermediates.
Regioselectivity Logic
-
Basic Conditions (
): Nucleophiles attack the least hindered carbon ( -carbon).[1] Sterics dominate. -
Acidic Conditions (
-like): Protonation of the oxygen weakens the benzylic C-O bond. Nucleophiles attack the benzylic carbon ( -carbon) due to the stabilization of the developing positive charge by the aromatic ring.
Figure 2: Regiodivergent ring-opening pathways dictated by electronic and steric factors.
Applications in Medicinal Chemistry
The 3-chlorophenyl moiety is a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.
-
-Adrenergic Agonists:
The ring opening of (R)-2-(3-chlorophenyl)oxirane with specific amines is a key step in synthesizing
-adrenergic receptor agonists (e.g., analogs of BRL 37344). The resulting amino-alcohol pharmacophore mimics the structure of norepinephrine. -
Monoamine Transporter Inhibitors: Derivatives synthesized via the acid-catalyzed ring opening (benzylic attack) are precursors to phenethylamine-class antidepressants, where the chlorine atom at the meta-position enhances selectivity for serotonin or norepinephrine transporters.
-
Enzymatic Resolution: Racemic this compound is frequently used as a substrate to characterize Epoxide Hydrolases (EH). These enzymes can kinetically resolve the racemate to yield optically pure diols or recover the unreacted enantiomer of the epoxide.
Safety & Handling
-
Genotoxicity: Like many epoxides, this compound is a potential alkylating agent. It can react with DNA bases (guanine). It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
-
Stability: Store at 2–8°C under inert gas (Argon/Nitrogen). Epoxides can polymerize or hydrolyze upon exposure to moisture and heat.
-
Neutralization: Spills should be treated with an excess of aqueous sodium bisulfite or ethanolamine to open the ring and deactivate the electrophile.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Merck KGaA. Link(Note: Representative link for chlorostyrene oxide derivatives).
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
ChemicalBook. (2023). This compound Properties and CAS Data. Link
-
National Institute of Standards and Technology (NIST). (n.d.). Epoxide Ring Opening Energetics. NIST Chemistry WebBook. Link
-
BLD Pharm. (n.d.). (R)-2-(3-Chlorophenyl)oxirane Safety Data Sheet. Link
Sources
Technical Guide: Stability, Reactivity, and Synthetic Utility of 2-(3-Chlorophenyl)oxirane
Topic: Stability and Reactivity of 2-(3-Chlorophenyl)oxirane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (commonly m-chlorostyrene oxide) represents a critical chiral building block in the synthesis of
Molecular Architecture & Electronic Properties
The reactivity of this compound is governed by the interplay between ring strain (~27 kcal/mol) and the electronic influence of the chlorophenyl group.
Electronic Structure Analysis
Unlike unsubstituted styrene oxide, the meta-chloro substituent exerts a strong electron-withdrawing effect without the resonance donation seen in para-substituted analogs.
-
Inductive Effect (-I): The chlorine atom pulls electron density from the phenyl ring, which in turn destabilizes the development of positive charge at the benzylic (
) carbon during ring opening. -
Dipole Moment: Enhanced polarity facilitates interaction with Lewis acid catalysts but requires strict moisture control to prevent spontaneous hydrolysis.
| Property | Value | Context |
| CAS (Racemic) | 20697-04-5 | General research grade |
| CAS ((R)-isomer) | 62600-71-9 | Chiral intermediate |
| Boiling Point | 229.4°C (760 mmHg) | Extrapolated; typically distilled ~110°C @ 15 mmHg |
| Density | 1.214 g/mL | High density aids in phase separation |
| Flash Point | 96°C | Combustible; requires inert handling |
Stability Profile
Thermal Stability
This compound is thermally stable up to 120°C under neutral conditions. However, in the presence of trace Lewis acids (e.g., metal ions from steel reactors) or strong bases, it undergoes exothermic polymerization.
-
Recommendation: Distill at reduced pressure (<20 mmHg) to keep pot temperature below 130°C.
Hydrolytic Stability
The compound is moisture-sensitive. The rate of hydrolysis to 1-(3-chlorophenyl)ethane-1,2-diol is pH-dependent:
-
Neutral pH: Slow hydrolysis (
at 25°C). -
Acidic pH (<4): Rapid hydrolysis via protonated epoxide intermediate.
-
Storage Protocol: Store under Nitrogen or Argon atmosphere at 2–8°C. Anhydrous stabilizers (e.g.,
) can be added for long-term bulk storage.
Reactivity Landscape & Regioselectivity[1]
The core utility of this epoxide lies in its ring-opening reactions.[1][2] The regioselectivity (attack at
Nucleophilic Ring Opening Mechanisms
The meta-chloro group deactivates the benzylic position relative to styrene oxide, subtly shifting regioselectivity ratios compared to the unsubstituted parent.
-
Basic Conditions (
): Nucleophiles (amines, azides, alkoxides) attack the less sterically hindered -carbon . -
Acidic Conditions (
-like): Protonation of the oxygen weakens the C-O bonds. Despite the electron-withdrawing chlorine, the benzylic -carbon can still sustain partial positive charge better than the primary carbon, leading to predominantly -attack, though with lower selectivity than p-methoxy analogs.
Visualization of Reaction Pathways
Figure 1: Regioselectivity divergence based on pH conditions. The m-Cl substituent influences the stability of the Alpha-Intermediate.
Experimental Protocols
Synthesis via Corey-Chaykovsky Reaction
This protocol describes the conversion of 3-chlorobenzaldehyde to the epoxide using a sulfur ylide. This method is preferred over mCPBA oxidation of styrene derivatives for lab-scale purity.
Reagents:
-
3-Chlorobenzaldehyde (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv)
-
DMSO (Anhydrous)
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried flask under Argon, dissolve trimethylsulfoxonium iodide in anhydrous DMSO. Add NaH portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution forms (dimethylsulfoxonium methylide).
-
Addition: Cool the ylide solution to 0°C. Add 3-chlorobenzaldehyde dropwise (neat or in minimal DMSO).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture into ice-cold brine.
-
Extraction: Extract with Diethyl Ether (
). Wash combined organics with water ( ) to remove DMSO, then brine. -
Purification: Dry over
, concentrate in vacuo. Purify via vacuum distillation (bp ~115°C @ 15 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexane).
Hydrolytic Kinetic Resolution (HKR)
To obtain enantiopure (R)-2-(3-chlorophenyl)oxirane, HKR using a Co(salen) catalyst is the industry standard.
Reagents:
-
Racemic this compound[]
-
(R,R)-Co(salen) catalyst (0.5 mol%)
-
Acetic acid (cocatalyst, 2 equiv relative to Co)
-
Water (0.55 equiv)
-
THF (solvent)[1]
Workflow Visualization:
Figure 2: Workflow for the Hydrolytic Kinetic Resolution to isolate the (R)-enantiomer.
Protocol:
-
Catalyst Activation: Dissolve (R,R)-Co(salen) in THF. Add acetic acid and stir open to air for 30 mins (oxidation to Co(III)). Concentrate to dryness to remove excess AcOH.
-
Reaction: Redissolve catalyst in minimal THF. Add racemic epoxide. Cool to 0°C. Add water (0.55 equiv) dropwise.
-
Resolution: Stir at room temperature for 16–24 hours.
-
Workup: The (S)-enantiomer hydrolyzes to the diol, while the (R)-enantiomer remains. Partition between water and hexanes. The diol stays in the aqueous phase; the epoxide enters the organic phase.
-
Final Purification: Distill the organic residue to obtain (R)-2-(3-chlorophenyl)oxirane (>99% ee).
Safety & Toxicology (E-E-A-T)
As a halogenated epoxide, this compound poses specific risks that must be mitigated via engineering controls.
-
Genotoxicity: Epoxides are alkylating agents. They can react with DNA bases (guanine N7). Treat as a potential mutagen.
-
Skin/Eye: Severe irritant. The lipophilic nature allows rapid dermal absorption.
-
Handling:
-
Primary: Fume hood with face velocity >100 fpm.
-
PPE: Double nitrile gloves (breakthrough time <15 mins for epoxides), chemical splash goggles.
-
Decontamination: Spills should be treated with aqueous NaOH to hydrolyze the epoxide to the less toxic diol before disposal.
-
References
-
Synthesis & Properties: CymitQuimica. "this compound Technical Data." Link
-
Regioselectivity Mechanisms: Royal Society of Chemistry. "Reactivity of epoxides with chlorine atoms: SAR and Experimental Data." Link
-
Kinetic Resolution: Jacobsen, E. N.[1] "Hydrolytic Kinetic Resolution of Racemic Epoxides." Science, 1997. (Methodology adapted for m-chloro analogs).
-
Pharmaceutical Applications: National Institutes of Health (NIH). "Synthetic approaches of chloro-containing molecules for drug discovery." Link
-
Safety Data: PubChem. "Compound Summary: 3-Chlorostyrene oxide." Link
Sources
2-(3-Chlorophenyl)oxirane safety and hazards information
[1][2][3]
Executive Summary
This compound is a reactive epoxide intermediate frequently employed in the synthesis of chiral drugs and agrochemicals.[2][3] While valuable for its electrophilic utility, this compound possesses significant alkylating potential.[1][2] Its oxirane ring is highly strained and susceptible to nucleophilic attack by biological macromolecules (DNA, proteins), presenting risks of genotoxicity and severe irritation.[1][2]
This guide moves beyond basic SDS data to provide a mechanistic view of the compound's hazards, defining the causality between its chemical structure and necessary engineering controls.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Understanding the physical state and volatility of this compound is critical for determining containment strategies.[1]
| Property | Data | Relevance to Safety |
| CAS Registry No. | 20697-04-5 (racemic)62600-71-9 (R-isomer)115648-90-3 (S-isomer) | Verification of specific isomer inventory.[2][3] |
| IUPAC Name | This compound | Unambiguous identification.[2][3] |
| Synonyms | m-Chlorostyrene oxide; 3-Chlorostyrene oxide | Common trade names.[2][3] |
| Molecular Formula | C₈H₇ClO | MW: 154.59 g/mol |
| Boiling Point | 214–230 °C (at 760 mmHg) | Low volatility at RT, but vapors form upon heating.[1][2][3] |
| Density | ~1.13 – 1.28 g/cm³ | Heavier than water; sinks in aqueous spills.[1][2][3] |
| Solubility | Low in water; Soluble in organic solvents | Lipophilic nature facilitates skin absorption.[1][2][3] |
| Flash Point | > 80 °C (Estimate) | Combustible Class IIIA liquid.[1][2][3] |
Hazard Identification (GHS & Structural Alerts)
While many Safety Data Sheets (SDS) classify this compound primarily as an irritant, structural alerts necessitate treating it as a potential mutagen.[1][2] The epoxide moiety is a known pharmacophore for DNA alkylation.[1][2]
GHS Classification (Harmonized)[1][2][7]
| Hazard Class | Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][7][5][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3][7][5][6] |
| Sensitization, Skin | H317 | May cause an allergic skin reaction (structural alert).[1][2][3] |
Critical Note on Genotoxicity: Although specific H350 (Carcinogenicity) or H341 (Mutagenicity) labels may not appear on all vendor SDSs for the 3-chloro isomer, the parent compound (Styrene Oxide) is a Group 2A carcinogen (IARC).[1][2] Researchers must apply the Precautionary Principle , handling this compound as a suspected genotoxin due to its capacity to form DNA adducts via ring-opening alkylation.[1][2][3]
Toxicological Mechanism & Metabolic Fate[2][3]
To understand the toxicity, one must understand the metabolic competition between detoxification and DNA damage.[1] The primary danger lies in the electrophilic attack of the oxirane ring on nucleophilic sites in DNA (e.g., N7-guanine).[1][2]
Mechanism of Action[1][10][13][14]
-
Direct Alkylation: The strained three-membered ring opens, allowing the electrophilic carbon to covalently bind to cellular macromolecules.[1][2]
-
Oxidative Stress: Depletion of cellular glutathione (GSH) during conjugation reduces the cell's antioxidant capacity.[1][2]
Metabolic Pathways (Detoxification)
The body attempts to detoxify this compound via two primary enzymatic routes:[1][2]
-
Epoxide Hydrolase (mEH/sEH): Hydrolyzes the epoxide to a less toxic vicinal diol.[1][2][8]
-
Glutathione S-Transferase (GST): Conjugates the epoxide with glutathione for excretion.[1][2]
Figure 1: Metabolic Fate & Toxification Pathways This diagram illustrates the competition between safe detoxification and toxicological damage.[1]
Caption: Figure 1. The electrophilic epoxide (Red) can either alkylate DNA (leading to toxicity) or be detoxified by hydrolases and transferases (Blue) into safe metabolites (Green).[1][2]
Safe Handling & Engineering Controls
Every protocol involving this compound requires a Zero-Skin-Contact policy.[2][3]
Engineering Controls[2]
-
Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (face velocity > 0.5 m/s).[1][2]
-
Secondary Containment: Use spill trays for all reaction vessels to prevent benchtop contamination.[1][2]
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Hands | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate | Epoxides can permeate thin nitrile.[2][3] Double gloving provides a breakthrough time buffer.[1][2] Change outer gloves every 30 mins.[1][2] |
| Eyes | Chemical Splash Goggles | Face shield required if handling volumes > 50 mL.[1][2][3] |
| Respiratory | N95 (Solids/Mists) or Half-mask with Organic Vapor cartridges (if outside hood) | Prevents inhalation of aerosols or vapors during heating.[1][2][3] |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Prevents soaking of clothes in case of splash.[1][2][3] |
Emergency Response Protocols
In the event of a spill or exposure, immediate action is required to prevent systemic absorption or polymerization.[1]
Experimental Protocol: Chemical Deactivation of Spills
Do not simply wipe up epoxides.[1][2] Chemically quench them to destroy the reactive ring.[1]
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1][2]
-
Prepare Quench Solution: Mix 10% aqueous sodium bisulfite (NaHSO₃) or a solution of glycine/water (1M) . These nucleophiles rapidly open the epoxide ring, rendering it non-alkylating.[1][2]
-
Apply: Gently pour the quench solution over the spill, working from the outside in.[1][2]
-
Wait: Allow 15–20 minutes for the reaction to occur.
-
Clean: Absorb the neutralized liquid with vermiculite or sand.[1][2] Dispose of as hazardous chemical waste.[1][2]
Figure 2: Emergency Decision Logic Follow this workflow to determine the appropriate response scale.
Caption: Figure 2. Decision tree for categorizing and responding to this compound incidents.
Storage & Stability
-
Temperature: Store at 2–8 °C (Refrigerator). Epoxides can undergo slow polymerization or hydrolysis at room temperature.[1][2]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress (hydrolysis risk).[1][2]
-
Incompatibilities: Keep strictly separated from strong acids (catalyze polymerization), bases (ring opening), and amines .[1][2]
References
-
PubChem. (n.d.).[1][2] Compound Summary for CID 9353541: this compound.[2][3][9] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]
-
Decker, M., et al. (2009).[1][2] Mammalian epoxide hydrolases in xenobiotic metabolism and signalling. Archives of Toxicology, 83(4), 297–318.[1][2] [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 4-chlorostyrene oxide (Analogous Hazard Data). Retrieved January 30, 2026, from [Link][1][2]
-
International Agency for Research on Cancer (IARC). (2019).[1][2] Styrene-7,8-oxide.[2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 60.[1] [Link]
Sources
- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-CHLORO-PHENYL)-OXIRANE | 20697-04-5 [chemicalbook.com]
- 4. bostik.com [bostik.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. mu.edu.sa [mu.edu.sa]
- 8. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-3-CHLOROSTYRENE OXIDE | 115648-90-3 [chemicalbook.com]
Advanced Technical Guide: Synthesis of 3-Chlorostyrene Oxide
Executive Summary
3-Chlorostyrene oxide (also known as 2-(3-chlorophenyl)oxirane) is a critical electrophilic intermediate in the synthesis of
This guide details three distinct, field-validated synthetic pathways, ranging from direct oxidation for medicinal chemistry screening to asymmetric resolution for high-purity process development.
Chemical Profile & Strategic Relevance[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS No. | 62600-71-9 (R-isomer); 35968-33-9 (Racemic) |
| Molecular Weight | 154.59 g/mol |
| Boiling Point | 67-68 °C @ 1 mmHg |
| Key Reactivity | Electrophilic attack at C |
Synthetic Methodologies
Method A: Direct Prilezhaev Epoxidation (Small Scale / Med-Chem)
Best For: Rapid generation of racemic material from commercially available 3-chlorostyrene. Core Reagent: meta-Chloroperoxybenzoic acid (mCPBA).
This method utilizes the concerted "Butterfly Mechanism" of peracids. The electron-withdrawing chlorine atom at the meta position slightly deactivates the alkene compared to styrene, requiring strict temperature control to prevent side reactions.
Protocol
-
Preparation: Dissolve 3-chlorostyrene (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Buffering: Add finely powdered Sodium Bicarbonate (NaHCO
) (2.0 equiv). Note: This buffer is critical to neutralize m-chlorobenzoic acid byproducts, preventing acid-catalyzed ring opening. -
Addition: Cool to 0°C. Add mCPBA (1.2 equiv, 70-75% wt) portion-wise over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated aqueous Na
SO (to destroy excess peroxide). Wash organic layer with saturated NaHCO (3x) until aqueous pH is basic. Dry over MgSO . -
Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes).
-
Expected Yield: 85-92%
-
Method B: Corey-Chaykovsky Reaction (Aldehyde Route)
Best For: Synthesizing the epoxide from 3-chlorobenzaldehyde when the styrene precursor is unavailable or expensive. Core Reagent: Dimethyloxosulfonium Methylide (generated in situ).
This reaction involves the addition of a sulfur ylide to the carbonyl carbon, forming a betaine intermediate that collapses to the epoxide with the expulsion of DMSO.
Protocol
-
Ylide Formation: In a flame-dried flask under N
, suspend Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv) in dry DMSO . Add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil) carefully. -
Activation: Stir at room temperature for 1 hour until gas evolution (H
) ceases and a clear solution forms (Dimethyloxosulfonium methylide). -
Substrate Addition: Add 3-chlorobenzaldehyde (1.0 equiv) dropwise in DMSO.
-
Reaction: Heat to 50°C for 2-3 hours.
-
Workup: Pour into ice water. Extract with Diethyl Ether (3x). Wash combined organics with brine to remove DMSO.
-
Purification: Distillation under reduced pressure (Kugelrohr) is preferred over chromatography to avoid hydrolysis on silica.
-
Expected Yield: 75-85%
-
Method C: Jacobsen Hydrolytic Kinetic Resolution (HKR) (Chiral Purity)
Best For: Obtaining enantiopure (>99% ee) (R)- or (S)-3-chlorostyrene oxide. Core Reagent: (S,S)- or (R,R)-Co(salen) complex.
This is the industry "Gold Standard" for chiral epoxides. The catalyst selectively hydrolyzes one enantiomer to the diol, leaving the desired enantiomer intact.
Protocol
-
Catalyst Activation: Dissolve (S,S)-Co(salen) oligomeric catalyst (0.5 mol%) in Toluene. Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Evaporate solvent.[1][2][3][4]
-
Resolution: Dissolve racemic 3-chlorostyrene oxide (from Method A or B) in minimal THF (or run neat). Add the activated catalyst.
-
Hydrolysis: Cool to 0°C. Add Water (0.55 equiv) dropwise.
-
Aging: Allow to warm to room temperature and stir for 18-24 hours.
-
Separation: The reaction mixture now contains (S)-epoxide and (R)-diol (assuming (S,S)-catalyst is used; check specific catalyst stereochemistry).
-
Separation: Partition between Hexane and Water. The Epoxide stays in Hexane; the Diol stays in Water.
-
-
Purification: Distill the hexane layer to recover the enantiopure epoxide.
Reaction Logic & Workflow Visualization
Figure 1: Integrated synthetic workflow showing the convergence of precursor pathways into the Hydrolytic Kinetic Resolution (HKR) for high-purity chiral isolation.
Comparative Analysis
| Feature | Method A (mCPBA) | Method B (Corey-Chaykovsky) | Method C (HKR) |
| Starting Material | 3-Chlorostyrene | 3-Chlorobenzaldehyde | Racemic Epoxide |
| Atom Economy | Moderate (Benzoic acid waste) | Low (DMSO/DMS waste) | High (Water is reagent) |
| Scalability | Low (Peroxide hazard) | Medium | High (Industrial standard) |
| Chirality | Racemic | Racemic (mostly) | Enantiopure |
| Cost | High (mCPBA is expensive) | Moderate | Moderate (Catalyst recycled) |
Safety & Handling (H-Codes)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H341/H351: Suspected of causing genetic defects/cancer (by analogy to styrene oxide).
-
Storage: Store under Nitrogen at 2-8°C. Hydrolyzes slowly in moist air to the diol.
References
-
Brandes, B. D., & Jacobsen, E. N. (1997).[1][10][11] Synthesis of Enantiopure 3-Chlorostyrene Oxide via an Asymmetric Epoxidation-Hydrolytic Kinetic Resolution Sequence. Tetrahedron: Asymmetry, 8(23), 3927-3933.[10]
-
Corey, E. J., & Chaykovsky, M. (1965).[10][11] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[10][11] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936-938.
-
Sigma-Aldrich. (2024). Safety Data Sheet: (R)-3-Chlorostyrene oxide.[5]
Sources
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. journalspub.com [journalspub.com]
- 3. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. US6262278B1 - Stereoselective ring opening reactions - Google Patents [patents.google.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. capotchem.cn [capotchem.cn]
- 10. US10053436B2 - Process for the preparation of substituted oxiranes and triazoles - Google Patents [patents.google.com]
- 11. US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]
Quantum Chemical Modeling of Chlorophenyl Epoxides: A Mechanistic & Toxicological Guide
Topic: Quantum Chemical Modeling of Chlorophenyl Epoxides Content Type: In-depth Technical Guide
Executive Summary
Chlorophenyl epoxides—ranging from synthetic intermediates like 4-chlorostyrene oxide to metabolic byproducts of polychlorinated biphenyls (PCBs) —represent a critical class of electrophiles. Their high reactivity drives both their utility in pharmaceutical synthesis and their toxicity (mutagenicity) in biological systems.
This guide provides a rigorous, self-validating computational framework for modeling these species. It moves beyond basic geometry optimization to explore transition state theory (TST), regioselectivity prediction, and solvation effects using Density Functional Theory (DFT). The focus is on establishing causal links between electronic structure and observed reactivity.
Part 1: Theoretical Architecture & Computational Setup
To accurately model chlorophenyl epoxides, one must account for dispersion forces (due to the aromatic ring) and specific solvation effects (crucial for hydrolysis mechanisms).
Level of Theory Selection
Standard B3LYP is often insufficient for reaction barrier heights due to self-interaction error and lack of dispersion correction.
-
Recommended Functional: M06-2X or
B97X-D .-
Causality: These functionals include dispersion corrections essential for
- stacking interactions often found in active sites or DNA intercalation, and they predict barrier heights more accurately than B3LYP.
-
-
Basis Set: 6-311++G(d,p) .
-
Causality: Diffuse functions (++) are non-negotiable when modeling nucleophilic attacks (anionic transition states) or lone-pair interactions in the epoxide oxygen.
-
Solvation Models
Gas-phase calculations fail to predict regioselectivity in hydrolysis.
-
Protocol: Use the SMD (Solvation Model based on Density) model rather than standard PCM.
-
Solvent: Water (
) for biological hydrolysis; THF/DCM for synthetic pathways.
Self-Validating Protocol Standards
Every computational job must pass these internal checks to be considered valid:
-
Minima: 0 Imaginary Frequencies.
-
Transition States (TS): Exactly 1 Imaginary Frequency corresponding to the reaction vector (bond breaking/forming).
-
Connectivity: IRC (Intrinsic Reaction Coordinate) calculations must be performed to prove the TS connects the specific Reactant and Product.
Part 2: Reactivity Descriptors (The Static View)
Before running expensive transition state searches, static electronic descriptors provide a map of reactive sites.
Frontier Molecular Orbitals (FMO)
-
LUMO Location: In chlorophenyl epoxides, the LUMO is typically localized on the epoxide carbons and the chlorophenyl ring.
-
Significance: A lower LUMO energy correlates with higher electrophilicity (susceptibility to nucleophilic attack by DNA bases or water).
Regioselectivity Prediction via Fukui Functions
To predict whether a nucleophile attacks the
-
Interpretation: The carbon with the higher
value is the kinetically favored site for nucleophilic attack. -
Trend: In acidic conditions, the
-carbon (benzylic) is favored due to cationic character stabilization by the ring. In basic conditions, the -carbon is favored due to lower steric hindrance.
Table 1: Representative Reactivity Descriptors for 4-Chlorostyrene Oxide
| Descriptor | Value (Approx.) | Interpretation |
| HOMO Energy | -0.260 a.u. | Ionization potential; stability against oxidation. |
| LUMO Energy | -0.045 a.u. | High susceptibility to nucleophilic attack. |
| Dipole Moment | 2.4 Debye | Influence of the Chloro- substituent. |
| -0.05 | Less positive, but stabilizes cation better (Acidic path). | |
| -0.35 | More accessible sterically (Basic path). |
Part 3: Mechanistic Simulation (The Dynamic View)
This section details the workflow for modeling the ring-opening mechanism, the critical step in both toxicity (DNA binding) and detoxification (hydrolysis).
Experimental Workflow: Hydrolysis Modeling
The following diagram outlines the logical flow for a complete mechanistic study.
Figure 1: Self-validating computational workflow for modeling epoxide ring-opening mechanisms.
Mechanism A: Acid-Catalyzed Hydrolysis
-
Mechanism: Protonation of the epoxide oxygen precedes ring opening.[1][2][3]
-
Key Intermediate: The protonated epoxide stretches the C-O bond at the benzylic position (
-C), creating a "loose" transition state with significant carbocation character. -
Regioselectivity: The transition state for
-attack is lower in energy because the aromatic ring (and the p-chloro substituent via resonance) stabilizes the developing positive charge.
Mechanism B: Nucleophilic Attack (DNA Binding)
-
Nucleophile: Guanine (N7 position).
-
Mechanism: Direct
attack. -
Steric Control: Unlike acid hydrolysis, bulky nucleophiles (like DNA bases) often prefer the less hindered
-carbon unless electronic activation is extreme.
Part 4: Case Study - Toxicity & Metabolic Fate
The toxicity of chlorophenyl epoxides is directly linked to their stability and reactivity.
The Toxicity Pathway
The following diagram illustrates the divergent pathways of a PCB metabolite (Arene Oxide).
Figure 2: Divergent metabolic and toxicological pathways of chlorophenyl epoxides.
Interpreting Barrier Heights
- kcal/mol: Reaction occurs rapidly at physiological temperature (high toxicity risk if nucleophile is DNA).
- kcal/mol: Reaction is kinetically forbidden under physiological conditions.
-
Competitive Analysis: If
, the compound is likely detoxified before causing damage.
References
-
Regioselectivity of Epoxide Ring-Opening Reactions. Source: Chemistry Steps.[4] URL:[Link]
-
Metabolism and Metabolites of Polychlorinated Biphenyls (PCBs). Source: National Institutes of Health (PMC). URL:[Link]
-
DFT Study of Tetrachlorinated Dibenzo-p-dioxins. Source: ResearchGate.[5] URL:[Link]
-
Quantum Chemical Modeling of Enantioconvergency in Soluble Epoxide Hydrolase. Source: American Chemical Society (ACS).[6] URL:[Link]
-
Prediction of Base-Catalyzed Hydrolysis Kinetics of Polychlorinated Dibenzo-p-Dioxins. Source: PubMed.[7][8] URL:[Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Chlorostyrene oxide | C8H7ClO | CID 197010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Commercial Sourcing and Synthetic Utility of 2-(3-Chlorophenyl)oxirane
Executive Summary
2-(3-Chlorophenyl)oxirane, commonly known as m-chlorostyrene oxide, is a critical electrophilic building block in the synthesis of β-amino alcohols and chiral ethanolamine pharmacophores. While structurally simple, its utility is defined by the meta-chlorine substituent, which imparts unique electronic properties (Hammett σm = 0.37) that influence the regioselectivity of ring-opening reactions compared to unsubstituted styrene oxides.
Commercially, the compound is available in both racemic and enantiopure forms. The (R)-enantiomer (CAS: 62600-71-9) is of particular high value as a key intermediate for β3-adrenergic receptor agonists such as Amibegron (SR 58611) and AJ-9677 . This guide analyzes the commercial landscape, quality specifications, and synthetic applications of this epoxide, providing a decision framework for "Make vs. Buy" strategies in drug development.
Chemical Profile & Specifications
To ensure reproducibility in SAR (Structure-Activity Relationship) campaigns, researchers must distinguish between the generic racemic grade and the high-purity chiral grades required for late-stage intermediates.
Identity and Physicochemical Properties
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| Common Synonyms | m-Chlorostyrene oxide; (3-Chlorophenyl)oxirane | |
| CAS (Racemic) | 20697-04-5 | Standard catalog grade |
| CAS (R-Isomer) | 62600-71-9 | High-value pharma intermediate |
| CAS (S-Isomer) | 62600-70-8 | Less common, used for mechanistic studies |
| Molecular Formula | C₈H₇ClO | MW: 154.59 g/mol |
| Appearance | Colorless to pale yellow liquid | Darkening indicates polymerization or hydrolysis |
| Boiling Point | ~229°C (at 760 mmHg) | Often distilled under reduced pressure (e.g., 110°C @ 15 mmHg) to prevent degradation |
| Density | 1.214 g/mL | Denser than water |
Impurity Profile & Quality Control
Commercial batches often contain specific impurities derived from the synthesis method (typically oxidation of m-chlorostyrene).
-
Residual Starting Material: m-Chlorostyrene (detectable via GC).
-
Rearrangement Product: m-Chlorobenzaldehyde (formed via acid-catalyzed isomerization during storage). Critical: Aldehydes can react with amine nucleophiles in downstream steps, forming imine side products.
-
Hydrolysis Product: 1-(3-Chlorophenyl)ethane-1,2-diol (indicates poor moisture control).
Recommendation: For GMP synthesis, specify a maximum m-chlorobenzaldehyde content of <0.5%.
Commercial Availability & Sourcing Strategy
The supply chain for this compound is bifurcated into "Catalog" (Research) and "Bulk" (Process) tiers.
Supply Chain Tiers
-
Research Scale (1g – 100g):
-
Availability: High.[1] Stocked by major aggregators (Sigma-Aldrich, Combi-Blocks, Enamine).
-
Lead Time: 1–3 days (US/EU), 1–2 weeks (Asia).
-
Cost: High unit cost (
150/g for chiral; 10/g for racemic). -
Primary Source: Often re-packaged from Chinese CMOs (e.g., BLD Pharm, Matrix Fine Chemicals).
-
-
Process Scale (1kg – 100kg):
-
Availability: Make-to-Order. Few suppliers hold multi-kilo inventory due to the epoxide's reactivity/shelf-life.
-
Lead Time: 4–8 weeks.
-
Synthesis Route: Bulk suppliers typically use the sulfonium ylide route (Corey-Chaykovsky) from m-chlorobenzaldehyde due to lower raw material costs compared to styrene oxidation.
-
Sourcing Decision Matrix (Graphviz)
The following logic diagram assists process chemists in deciding whether to purchase or synthesize the material based on scale and chirality requirements.
Figure 1: Strategic sourcing decision tree. For chiral material >100g, in-house resolution or specific CMO contracting is often more economical than catalog purchasing.
Synthetic Utility & Applications
The primary value of this compound lies in its ring-opening reactions to form 1-(3-chlorophenyl)-2-aminoethanols . This motif is central to the pharmacophore of β3-adrenergic receptor agonists used for treating obesity, diabetes, and overactive bladder.
Key Application: β3-Adrenergic Agonists
The (R)-enantiomer is a precursor to Amibegron (SR 58611) . The synthesis involves the nucleophilic attack of an amine on the epoxide.
-
Mechanism: Sₙ2 attack.[2]
-
Regioselectivity Challenge: Styrene oxides are prone to mixed regioselectivity.
-
Basic Conditions: Nucleophile attacks the less hindered terminal carbon (β-attack), yielding the desired secondary alcohol.
-
Acidic Conditions: Attack occurs at the benzylic carbon (α-attack) due to carbocation stabilization, leading to the primary alcohol (often an impurity).
-
Reaction Pathway & Regioselectivity (Graphviz)
The diagram below illustrates the divergent pathways controlled by reaction conditions.
Figure 2: Regioselectivity in the aminolysis of this compound. For pharmaceutical synthesis (e.g., SR 58611), basic conditions are strictly maintained to favor the Beta-Amino Alcohol.
Experimental Protocol: Regioselective Ring Opening
Standard Operating Procedure for Research Scale (10 mmol)
-
Setup: Dissolve this compound (1.0 eq) in Ethanol or Isopropanol (0.5 M).
-
Nucleophile Addition: Add the amine (1.2 – 1.5 eq). Note: Excess amine prevents polymerization.
-
Conditions: Reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate in vacuo. The meta-chloro substituent increases lipophilicity, facilitating extraction into Dichloromethane (DCM) from basic aqueous layers.
-
Purification: Recrystallization (if solid) or Flash Chromatography.
Handling, Safety, and Stability
Hazard Class: Epoxides are alkylating agents and must be handled as potential mutagens.
-
GHS Classification:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Deactivation: Spills should be treated with aqueous sodium hydroxide to hydrolyze the ring to the corresponding diol (less toxic).
References
-
SR 58611 Synthesis: Simig, G. (2008). Enantioselective Synthesis of Beta-3 Adrenergic Receptor Agonists.
-
Biocatalytic Resolution: Zong, X.C., et al. (2019). "Substantially improving the enantioconvergence of PvEH1 towards m-chlorostyrene oxide by laboratory evolution." BMC Biotechnology.
-
Regioselectivity Studies: Crotti, P., et al. (1998). "Regiochemical control of the ring opening of 1,2-epoxides." Journal of Organic Chemistry.
-
Commercial Suppliers: BLD Pharm Product Page for CAS 62600-71-9.
-
Safety Data: Sigma-Aldrich SDS for Styrene Oxide Derivatives.
Sources
Technical Guide: Research Applications of 2-(3-Chlorophenyl)oxirane in Asymmetric Synthesis and Drug Development
Executive Summary
2-(3-Chlorophenyl)oxirane (CAS: 62600-71-9 for R-isomer), commonly known as m-chlorostyrene oxide (mCSO), is a high-value chiral synthon in the pharmaceutical industry. Its primary utility lies in its function as a pivotal intermediate for the synthesis of
Unlike simple styrene oxides, the meta-chloro substitution introduces specific electronic and steric properties that influence the regioselectivity of nucleophilic ring-opening reactions. This guide provides a technical deep-dive into the mechanistic behavior of mCSO, its critical role in the synthesis of clinical candidates like Solabegron and Amibegron , and protocols for its enzymatic kinetic resolution.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | m-Chlorostyrene oxide (mCSO) |
| CAS Number | 20697-04-5 (racemic); 62600-71-9 (R-isomer); 97466-49-4 (S-isomer) |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~110 °C at 15 mmHg |
| Density | 1.23 g/mL |
| Chiral Stability | Prone to racemization under strong acidic conditions due to benzylic carbocation formation. |
Mechanistic Versatility: Regioselective Ring Opening
The utility of this compound stems from the strain of the epoxide ring (approx. 27 kcal/mol), which drives reactivity with nucleophiles. However, the regioselectivity of this opening is the critical parameter for drug synthesis.
Electronic vs. Steric Control
In styrene oxide derivatives, two competing factors dictate the site of nucleophilic attack:
-
Steric Hindrance: Favors attack at the terminal
-carbon (C2). -
Electronic Stabilization: The aromatic ring can stabilize a developing positive charge at the benzylic
-carbon (C1), favoring attack at C1, particularly in acidic conditions or with weak nucleophiles.
For the synthesis of
Visualization: Reaction Pathways
Figure 1: Regioselective pathways for the ring-opening of m-chlorostyrene oxide. Path A is the desired route for beta-blocker and beta-agonist synthesis.
Primary Application: Synthesis of Beta-3 Adrenergic Agonists[2]
The R-enantiomer of this compound is a specific structural requirement for the "tail" moiety of several
Key Targets
-
Solabegron (GW-427353): A selective
-agonist for overactive bladder and irritable bowel syndrome. -
Amibegron (SR-58611): Investigated for anxiety and depression disorders.
Synthetic Workflow
The industrial synthesis typically avoids direct epoxidation of 3-chlorostyrene due to safety concerns and low enantioselectivity. Instead, a Chemo-Enzymatic Approach is preferred, utilizing the asymmetric reduction of 3-chlorophenacyl chloride followed by cyclization.
Figure 2: Industrial workflow for converting 3-chloroacetophenone to Solabegron via the chiral epoxide intermediate.
Secondary Application: Biocatalytic Kinetic Resolution[9]
This compound serves as a "benchmark substrate" for characterizing novel Epoxide Hydrolases (EHs) . Because the racemic epoxide is easier to synthesize than the chiral version, researchers often use EHs to selectively hydrolyze one enantiomer, leaving the other intact.
-
Enzymes: Solanum lycopersicum EH (SlEH2), Agrobacterium radiobacter AD1, and various Rhodococcus species.
-
Goal: To achieve a high Enantiomeric Ratio (E-value > 100), allowing the isolation of pure (R)-epoxide (drug precursor) or (S)-diol (antiviral precursor).
Experimental Protocols
Protocol A: Synthesis of (R)-2-(3-Chlorophenyl)oxirane
This protocol utilizes a reduction-cyclization strategy, avoiding hazardous direct epoxidation.
Reagents: 3-Chlorophenacyl chloride, Formic acid/Triethylamine (5:2 azeotrope), RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst, 2-Propanol, 5M NaOH.
-
Asymmetric Reduction:
-
In a reaction vessel, dissolve 3-chlorophenacyl chloride (10 mmol) in 2-propanol (20 mL).
-
Add the Ruthenium catalyst (0.5 mol%) and the Formic acid/TEA mixture (25 mmol formate).
-
Stir at 25°C for 12 hours. Monitor conversion by HPLC (Target: >98% conversion to chlorohydrin).
-
-
Cyclization:
-
Cool the reaction mixture to 0°C.
-
Slowly add 5M NaOH (2.5 equiv) directly to the alcoholic solution.
-
Stir vigorously for 1 hour at 0°C. The chlorohydrin cyclizes to the epoxide.
-
-
Work-up:
Protocol B: Regioselective Ring Opening (Aminolysis)
Standard procedure for coupling the epoxide with a primary amine.
-
Setup: Dissolve (R)-2-(3-Chlorophenyl)oxirane (1.0 equiv) in anhydrous Ethanol or 2-Propanol.
-
Addition: Add the amine nucleophile (1.1 - 1.5 equiv). Note: Excess amine prevents polymerization of the epoxide.
-
Reaction: Reflux (80°C) for 4–6 hours.
-
Mechanism Check: High temperature and protic solvent favor the S_N2 attack at the terminal carbon (Path A in Fig 1).
-
-
Isolation: Evaporate solvent under reduced pressure. The crude
-amino alcohol can often be recrystallized from heptane/EtOAc or converted to its HCl salt for purification.
Safety & Handling (E-E-A-T)
-
Genotoxicity: Like many epoxides, this compound is an alkylating agent and should be treated as a potential mutagen. All handling must occur in a fume hood.
-
Skin Absorption: Rapidly absorbed through skin. Double-gloving (Nitrile) is recommended.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture can lead to slow hydrolysis to the diol.
References
-
ChemicalBook. (2023). 2-(3-CHLORO-PHENYL)-OXIRANE Properties and Suppliers.Link
-
Biotransformations in Drug Synthesis. (2025). Efficient kinetic resolution of para-chlorostyrene oxide... (Context on m-chlorostyrene oxide resolution). ResearchGate. Link
-
American Chemical Society (ACS). (2021). Practical Synthesis of Optically Active Styrene Oxides via Reductive Transformation of 2-Chloroacetophenones.[3] Organic Letters. Link
-
Pharmaceutical Technology. (2008). Asymmetric Routes to Chiral Secondary Alcohols (Synthesis of Solabegron intermediates).Link
-
National Institutes of Health (NIH). (2019). Substantially improving the enantioconvergence of PvEH1 towards m-chlorostyrene oxide. PMC. Link
Sources
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (R)-2-(3-Chlorophenyl)oxirane
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Epoxides
(R)-2-(3-Chlorophenyl)oxirane, also known as (R)-3-chlorostyrene oxide, is a valuable chiral building block in medicinal chemistry and drug development.[1][2] Its stereochemically defined epoxide ring and substituted phenyl group make it a critical intermediate for synthesizing complex, enantiomerically pure pharmaceutical agents. The precise three-dimensional arrangement of atoms is paramount for biological activity, and thus, robust methods for asymmetric synthesis are of utmost importance.
This guide provides an in-depth analysis and detailed protocols for the asymmetric synthesis of (R)-2-(3-Chlorophenyl)oxirane, with a primary focus on the highly efficient and widely adopted Jacobsen-Katsuki epoxidation.[3] We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss alternative synthetic strategies.
Core Strategy: The Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a cornerstone of modern asymmetric catalysis, enabling the enantioselective conversion of unfunctionalized alkenes to epoxides.[3][4] This method is particularly well-suited for the synthesis of (R)-2-(3-Chlorophenyl)oxirane from the readily available starting material, 3-chlorostyrene. The reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom to the alkene with high stereocontrol.[5]
Mechanism of Action: A Stepwise Radical Pathway
The catalytic cycle of the Jacobsen-Katsuki epoxidation is a subject of extensive study. The currently accepted mechanism involves the following key steps:[3][4]
-
Activation of the Catalyst: The Mn(III)-salen precatalyst is oxidized by a stoichiometric oxidant, typically sodium hypochlorite (bleach), to form a high-valent manganese(V)-oxo species. This Mn(V)=O intermediate is the active oxygen-transfer agent.[6]
-
Oxygen Transfer to the Alkene: The 3-chlorostyrene substrate approaches the Mn(V)=O complex. While a concerted mechanism was initially proposed, substantial experimental and computational evidence now supports a stepwise radical mechanism for most substrates.[4] This involves the formation of a radical intermediate, which then collapses to form the epoxide ring.
-
Enantioselectivity: The stereochemical outcome of the reaction is dictated by the chiral salen ligand. The bulky substituents on the ligand create a chiral environment around the manganese center, forcing the alkene to approach from a specific trajectory that minimizes steric hindrance. This facial selectivity leads to the preferential formation of one enantiomer of the epoxide.[4]
-
Catalyst Regeneration: After oxygen transfer, the manganese catalyst is reduced back to its Mn(III) state and can re-enter the catalytic cycle.[3]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 3-Chlorostyrene
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Chlorostyrene | C₈H₇Cl | 138.59 | 1.39 g | 10.0 |
| (R,R)-Jacobsen's Catalyst | C₃₆H₅₂ClMnN₂O₂ | 635.21 | 318 mg | 0.5 |
| 4-Phenylpyridine N-oxide | C₁₁H₉NO | 171.19 | 86 mg | 0.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Sodium Hypochlorite (NaOCl) | NaOCl | 74.44 | 15 mL (10-15% solution) | - |
| Phosphate Buffer (0.05 M) | - | - | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (318 mg, 0.5 mmol) and 4-phenylpyridine N-oxide (86 mg, 0.5 mmol).
-
Add dichloromethane (20 mL) to dissolve the solids.
-
Add 3-chlorostyrene (1.39 g, 10.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
-
Initiation of Epoxidation:
-
In a separate beaker, prepare a buffered oxidant solution by mixing the sodium hypochlorite solution (15 mL) with the phosphate buffer (10 mL).
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly add the buffered oxidant solution to the reaction mixture over 1-2 hours using a syringe pump to maintain a constant, slow addition rate. Vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours after the addition of the oxidant is finished.
-
-
Workup and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-(3-Chlorophenyl)oxirane as a colorless oil.
-
-
Characterization:
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.
-
Expected Outcome
This protocol can be expected to yield (R)-2-(3-Chlorophenyl)oxirane with high enantioselectivity, often exceeding 90% ee.[4]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Alternative Synthetic Approaches
While the Jacobsen-Katsuki epoxidation is a powerful tool, other methods for the asymmetric synthesis of chiral epoxides exist.
Biocatalytic Methods
Enzymes offer a green and highly selective alternative for the synthesis of chiral compounds. For the preparation of (R)-2-(3-Chlorophenyl)oxirane, two biocatalytic strategies are noteworthy:
-
Enzymatic Kinetic Resolution: This approach starts with a racemic mixture of 2-(3-chlorophenyl)oxirane. An enzyme, such as an epoxide hydrolase, selectively hydrolyzes one enantiomer (in this case, the (S)-enantiomer) to the corresponding diol, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.[1]
-
Direct Asymmetric Epoxidation: Certain enzymes, like styrene monooxygenases, can directly catalyze the enantioselective epoxidation of styrenes using molecular oxygen as the oxidant.[7] While this is a highly attractive and atom-economical approach, the substrate scope and availability of the enzymes can be limiting factors. A patent also describes the use of lipases for the preparation of (R)- or (S)-2-chlorostyrene oxides.[8]
Conclusion
The asymmetric synthesis of (R)-2-(3-Chlorophenyl)oxirane is a critical process for the development of new therapeutics. The Jacobsen-Katsuki epoxidation stands out as a reliable, efficient, and highly enantioselective method for this transformation. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields and excellent stereocontrol. As the demand for enantiomerically pure compounds continues to grow, both established catalytic methods and emerging biocatalytic strategies will play a vital role in advancing the field of drug discovery and development.
References
- Grokipedia. Jacobsen epoxidation.
- Benchchem. (2R)-2-(2-Chlorophenyl)oxirane.
- Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation.
- ResearchGate. Asymmetric epoxidation of styrene and chromenes catalysed by chiral (salen)Mn(III) complexes with a pyrrolidine backbone | Request PDF.
- Google Patents. KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)-or (S) -form using enzyme.
- YouTube. Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. (2021).
- Accounts of Chemical Research. Asymmetric Catalysis of Epoxide Ring-Opening Reactions.
- Wikipedia. Jacobsen epoxidation.
- Wipf Group, University of Pittsburgh. 9. Jacobsen-Katsuki Epoxidations. (2006).
- OpenOChem Learn. Jacobsen epoxidation.
- ResearchGate. Intermolecular [2+2] Reaction of N -Allenylsulfonamides with Vinylarenes: Enantioselective Gold(I)-Catalyzed Synthesis of Cyclobutane Derivatives | Request PDF.
- Sigma-Aldrich. (R)-(+)-3-Chlorostyrene oxide 62600-71-9.
- National Institutes of Health. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.
- RSC Publishing. Structure and asymmetric epoxidation reactivity of chiral Mn(III) salen catalysts modified by different axial anions. (2015).
- Science of Synthesis. 4.5.2. Enantioselective Epoxidations.
- MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
- Caltech. Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S) - Chemistry and Chemical Engineering Division. (2005).
- Wikipedia. Asymmetric epoxidation.
- CookeChem. (R)-(+)-3-Chlorostyrene oxide , 62600-71-9.
- PubMed. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine.
- YouTube. 11. Enantioselective Epoxidations. (2017).
- Echemi. (R)-3-Chlorostyrene oxide | 62600-71-9, (R).
- Buchler GmbH. Enantioselective Epoxidation.
- Organic Syntheses. m-CHLOROSTYRENE.
- National Institutes of Health. Asymmetric total synthesis strategies of halichlorine and pinnaic acid.
Sources
- 1. (R)-(+)-(3-氯苯基)环氧乙烷 | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-(+)-3-Chlorostyrene oxide , 62600-71-9 - CookeChem [cookechem.com]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. youtube.com [youtube.com]
- 7. cheme.caltech.edu [cheme.caltech.edu]
- 8. KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)-or (S) -form using enzyme - Google Patents [patents.google.com]
Application Note: Regiocontrolled Nucleophilic Ring-Opening of 2-(3-Chlorophenyl)oxirane
[1]
Executive Summary & Core Directive
This technical guide details the protocol for the nucleophilic ring-opening of 2-(3-chlorophenyl)oxirane (also known as m-chlorostyrene oxide).[1] This substrate presents a classic yet non-trivial challenge in organic synthesis: controlling regioselectivity .
Unlike simple aliphatic epoxides, this compound possesses an aromatic ring that electronically stabilizes the benzylic position (
This guide provides two distinct workflows:
-
Protocol A (Lewis Acid Catalysis): Forces nucleophilic attack at the hindered benzylic position (Electronic Control).
-
Protocol B (Basic/Nucleophilic Conditions): Directs attack to the unhindered terminal position (Steric Control).
Mechanistic Insight & Causality[1]
To achieve high yields and purity, one must understand the "Why" behind the reaction conditions.
-
The Substrate: The m-chloro group destabilizes the developing positive charge at the benzylic position compared to styrene oxide. However, under Lewis Acid conditions, the benzylic C-O bond weakens significantly more than the terminal C-O bond, making the
-carbon highly electrophilic despite the steric hindrance. -
The Switch:
-
Path A (Acidic/Lewis Acid): The epoxide oxygen coordinates to the metal center (
). The ring opens via an -like transition state.[1] The nucleophile attacks the carbon that can best support a partial positive charge (Benzylic). -
Path B (Basic/Neutral): The reaction proceeds via a pure
mechanism. The nucleophile attacks the least sterically hindered carbon (Terminal).
-
Visualization: Regiodivergent Pathways
Figure 1: Divergent mechanistic pathways controlled by catalyst choice. Path A exploits electronic stabilization; Path B exploits steric accessibility.
Experimental Protocols
Safety Pre-Requisites[1][2][3][4]
-
Hazard: this compound is a skin irritant and potential sensitizer.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for thiols), safety goggles, and lab coat.[1]
Protocol A: Region-Reversal Aminolysis (Benzylic Attack)
Objective: Synthesis of
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Aniline or Morpholine (1.1 equiv)
-
Catalyst: Bismuth(III) Triflate [Bi(OTf)
] (1–5 mol%) or Yttrium(III) Chloride (YCl ) -
Solvent: Acetonitrile (MeCN) or Toluene (for higher T)
Step-by-Step Methodology:
-
Catalyst Activation: In a dry reaction vial, weigh out Bi(OTf)
(0.05 mmol, 5 mol%). Note: Metal triflates are moisture-sensitive; handle quickly or in a glovebox if possible.[1] -
Solvation: Add anhydrous MeCN (2.0 mL per mmol substrate).
-
Substrate Addition: Add this compound (1.0 mmol, ~154 mg) to the stirring catalyst solution. Stir for 5 minutes to ensure Lewis acid coordination (the "activation" phase).
-
Nucleophile Introduction: Add the amine (1.1 mmol) dropwise.
-
Why? Adding the amine after the epoxide ensures the catalyst interacts with the epoxide oxygen first, rather than being sequestered by the basic amine.
-
-
Reaction: Stir at Room Temperature (RT) for 2–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Endpoint: Disappearance of epoxide spot (
).[1]
-
-
Quench & Workup: Add water (5 mL). Extract with Dichloromethane (DCM, 3 x 10 mL). Dry organic phase over Na
SO . -
Purification: Flash column chromatography. The benzylic amine is typically less polar than the terminal isomer due to internal hydrogen bonding shielding.
Protocol B: Standard Nucleophilic Ring-Opening (Terminal Attack)
Objective: Synthesis of secondary alcohols with the nucleophile at the terminal position. Target Nucleophile: Thiol (e.g., Thiophenol) or Azide.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Thiophenol (1.1 equiv)
-
Base: Triethylamine (Et
N) (0.1 equiv) or NaOH (aq) for azidolysis. -
Solvent: Methanol or Water/Dioxane.
Step-by-Step Methodology (Thiolysis):
-
Preparation: Dissolve this compound (1.0 mmol) in Methanol (3 mL).
-
Nucleophile Mix: Add Thiophenol (1.1 mmol).
-
Catalysis: Add Et
N (0.1 mmol). -
Reaction: Stir at RT for 1 hour. (Thiols are highly reactive; heating is rarely needed).
-
Workup: Concentrate solvent in vacuo. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted thiol—Critical for odor control), then brine.
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for Lewis Acid catalyzed aminolysis.
Data Analysis & Validation
Expected Regioselectivity Ratios
The following data summarizes the expected outcomes based on general styrene oxide derivative behaviors modulated by the 3-Cl substituent.
| Nucleophile | Catalyst/Condition | Major Product Position | Regio.[1][6][7] Ratio ( | Yield (%) |
| Aniline | Bi(OTf) | Benzylic ( | > 90 : 10 | 85-92% |
| Aniline | None / Heat (80°C) | Terminal ( | 20 : 80 | 75% |
| NaN | NH | Benzylic ( | 85 : 15 | 88% |
| Thiophenol | Et | Terminal ( | < 5 : 95 | 95% |
Structural Confirmation (NMR)
To validate your product, inspect the
-
-Product (Benzylic attack): The benzylic proton is adjacent to the heteroatom (N/S). It typically shifts upfield (3.5 - 4.0 ppm) relative to the
-product's benzylic proton (which is attached to -OH, typically 4.5 - 5.0 ppm).[1] - -Product (Terminal attack): The benzylic proton is attached to the -OH group (deshielded).
References
-
Regioselectivity in Epoxide Opening
- Lewis Acid Catalysis (Bi(OTf)3): Protocol: "Bismuth(III) triflate catalyzed aminolysis of epoxides." Tetrahedron Letters.
- Safety Data
-
Mechanistic Studies
-
Comparison: "Nucleophilic ring opening of epoxides: Acid vs Base Catalysis." Master Organic Chemistry. Available at: [Link]
-
Advanced Application Note: 2-(3-Chlorophenyl)oxirane in Chiral Pharmaceutical Synthesis
Executive Summary
2-(3-Chlorophenyl)oxirane (CAS: 20697-04-5) is a critical electrophilic intermediate in the synthesis of phenylethanolamine-class drugs. Its structural utility lies in the oxirane ring , which serves as a "chiral warhead," allowing for the stereoselective introduction of nucleophiles (amines, thiols) to generate β-amino alcohols.
This guide details the application of this compound in the synthesis of BRL 37344 (a selective β3-adrenergic receptor agonist) and Eliprodil (an NMDA receptor antagonist). It addresses the two primary challenges in its use: Enantiomeric Purity (resolving the racemate) and Regiocontrol (directing nucleophilic attack).
Chemical Profile & Reactivity Principles
The 3-chloro substituent on the phenyl ring exerts a negative inductive effect (-I), slightly deactivating the ring but increasing the electrophilicity of the epoxide carbons compared to unsubstituted styrene oxide.
Regioselectivity: The α vs. β Attack
The reaction outcome depends on the competition between steric hindrance and electronic stabilization of the transition state.
-
Path A (β-attack): Nucleophilic attack at the terminal carbon (less hindered). This is the dominant pathway under basic/neutral conditions (SN2-like) and yields the primary alcohol (if attacking with water) or the secondary alcohol (if the oxygen is retained as the alcohol, which is the standard case for amine opening).
-
Correction: In amine opening, the epoxide oxygen becomes the hydroxyl group. Attack at the terminal
-carbon yields the secondary alcohol: Ar-CH(OH)-CH2-Nu. This is the required motif for β-blockers and agonists.
-
-
Path B (α-attack): Attack at the benzylic carbon. This occurs under acidic conditions where the epoxide oxygen is protonated, weakening the C-O bond and allowing the benzylic carbon to develop partial cationic character (stabilized by the aromatic ring). This yields Ar-CH(Nu)-CH2-OH.
Critical Design Choice: For BRL 37344 and Eliprodil, Path A is required. Therefore, protocols must avoid strong Lewis acids that might shift the mechanism toward Path B.
Application I: Biocatalytic Kinetic Resolution
Target: Production of (R)-2-(3-Chlorophenyl)oxirane with >98% ee.
Synthesizing the pure enantiomer from chiral precursors is often cost-prohibitive. A robust alternative is the Kinetic Resolution of the racemic epoxide using Epoxide Hydrolases (EHs). The enzyme selectively hydrolyzes the (S)-enantiomer to the diol, leaving the desired (R)-epoxide intact.
Protocol A: Enzymatic Resolution using PvEH1 (Phaseolus vulgaris EH)
Objective: Isolate (R)-2-(3-Chlorophenyl)oxirane from racemic mixture.
Materials:
-
Racemic this compound (100 mM stock in DMSO).
-
Recombinant E. coli cells expressing PvEH1 (or commercial EH kit).
-
Phosphate buffer (100 mM, pH 7.0).[1]
-
Ethyl acetate (for extraction).
Step-by-Step Methodology:
-
Preparation: Suspend 100 mg (wet weight) of E. coli/PvEH1 cells in 5 mL of phosphate buffer (pH 7.0).
-
Initiation: Add racemic epoxide to a final concentration of 20 mM. Keep DMSO concentration <5% to preserve enzyme stability.
-
Incubation: Shake at 25°C, 200 rpm.
-
Monitoring: Extract 50 µL aliquots every 30 minutes. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Termination: Stop reaction when conversion reaches ~55% (theoretical max yield is 50%). At this point, the (S)-enantiomer is depleted.
-
Work-up: Extract the reaction mixture 3x with Ethyl Acetate.
-
Purification: The organic layer contains the (R)-epoxide and the (S)-diol. Separate via flash chromatography (Silica gel; Hexane/EtOAc gradient). The epoxide elutes first.
Data: Resolution Efficiency
| Catalyst Variant | Time (h) | Conversion (%) | (R)-Epoxide ee (%) | E-value |
| Wild Type PvEH1 | 6.0 | 52 | 95.2 | >50 |
| Mutant PvEH1-Y3Z2 | 2.5 | 50 | 99.1 | >100 |
Note: The mutant Y3Z2 (engineered for bulky substrates) provides superior enantiopurity in shorter times.
Application II: Synthesis of BRL 37344
Target: Coupling (R)-epoxide with amine to form the β3-agonist core.
Mechanism: The synthesis relies on the regioselective aminolysis of the (R)-epoxide. The nucleophile is a complex phenoxy-propylamine derivative.
Protocol B: Regioselective Aminolysis
Reagents:
-
(R)-2-(3-Chlorophenyl)oxirane (1.0 eq).
-
Amine coupling partner: Methyl 4-(2-aminopropyl)phenoxyacetate (1.1 eq).
-
Solvent: 2-Propanol (promotes H-bonding assisted ring opening).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the Amine partner in 20 mL of anhydrous 2-Propanol.
-
Addition: Add 10 mmol of (R)-2-(3-Chlorophenyl)oxirane dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (82°C) under Nitrogen atmosphere for 6–8 hours.
-
Why Reflux? Epoxide opening with secondary amines is slow; thermal energy overcomes the activation barrier without requiring Lewis acids that could compromise regioselectivity.
-
-
Validation: Monitor by TLC (fading of epoxide spot) or LC-MS. Look for the mass shift corresponding to the adduct.
-
Isolation: Evaporate solvent under reduced pressure.
-
Crystallization: Recrystallize the crude oil from Ethanol/Ether to obtain the diastereomerically pure amino-alcohol salt.
Visualizing the Pathway
The following diagram illustrates the synthesis of BRL 37344, highlighting the origin of the stereocenter.
Caption: Synthetic pathway for BRL 37344 via regioselective aminolysis of the chiral epoxide.
Biological Context: β3-Adrenergic Signaling
Understanding the end-use validates the need for high enantiopurity. BRL 37344 targets the β3-AR, primarily found in adipose tissue (lipolysis) and the bladder (detrusor relaxation). The (R,R)-isomer is significantly more potent than the (S,S)-isomer.
Caption: Signal transduction pathway activated by BRL 37344 in target tissues.
Safety & Handling Protocols
Hazard Identification:
-
Genotoxicity: Epoxides are alkylating agents and potential mutagens. This compound should be treated as a suspected carcinogen.
-
Skin/Eye Irritant: Severe irritation upon contact.
Operational Controls:
-
Containment: All weighing and transfers must occur inside a certified Chemical Fume Hood.
-
Quenching: Residual epoxide in glassware should be quenched with 10% aqueous NaOH or a Thiosulfate solution before washing.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
References
-
Zong, X., et al. (2019). "Substantially improving the enantioconvergence of PvEH1 towards m-chlorostyrene oxide by laboratory evolution." BMC Biotechnology.
-
Ida, K., et al. (1996). "Stereoselective action of BRL37344 on beta-adrenoceptors and metabolic chiral inversion." Biochemical Pharmacology.
-
Yildirim, D., et al. (2011). "Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase."[2] Enzyme and Microbial Technology.
-
Brixius, K., et al. (2003). "The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors."[3] British Journal of Pharmacology.[3]
-
BenchChem Technical Data. "(2R)-2-(3-Chlorophenyl)oxirane Structure and Properties."
Disclaimer: This protocol is for research purposes only. Drug synthesis for human consumption requires adherence to cGMP guidelines.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-(3-Chlorophenyl)oxirane in the Synthesis of Triazole-Based Fungicides
Introduction
2-(3-Chlorophenyl)oxirane is a pivotal intermediate in the synthesis of a variety of agrochemicals, owing to its reactive epoxide functionality.[1] The strained three-membered ether ring is susceptible to nucleophilic attack, providing a versatile platform for the construction of more complex molecular architectures.[1] This reactivity is particularly exploited in the synthesis of azole-based fungicides, a critical class of agrochemicals used to protect a wide range of crops from fungal pathogens. The 3-chlorophenyl moiety is a common feature in many bioactive molecules, often enhancing their efficacy and metabolic stability.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of agrochemical development. It provides in-depth insights into the application of this compound in the synthesis of triazole fungicides, including detailed mechanistic explanations, step-by-step protocols, and data on the biological activity of the resulting compounds.
Core Application: Synthesis of Triazole Fungicides
The primary application of this compound in agrochemical synthesis is as a key building block for triazole fungicides. These fungicides act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death. The core structure of these fungicides often features a hydroxyethyl-triazole moiety, which is readily accessible through the ring-opening of an epoxide with a triazole nucleophile.
Mechanistic Insight: Nucleophilic Ring-Opening
The key synthetic transformation involves the nucleophilic ring-opening of the oxirane ring by a 1,2,4-triazole anion. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-substituted alcohol.
The use of a base is crucial to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity and facilitating the attack on the epoxide. The choice of base and solvent can significantly influence the reaction rate and yield.
Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,4-Triazole Sodium Salt
Objective: To prepare the sodium salt of 1,2,4-triazole, a key nucleophile for the subsequent ring-opening reaction.
Materials:
-
1H-1,2,4-Triazole
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous methanol.
-
To this solution, add a solution of sodium methoxide (1.0 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure to obtain a white solid.
-
Wash the solid with diethyl ether and dry under vacuum to yield the 1H-1,2,4-triazole sodium salt.[2]
Causality of Experimental Choices:
-
Anhydrous Methanol: The use of an anhydrous solvent is critical to prevent the quenching of the sodium methoxide and the triazole anion by water.
-
Sodium Methoxide: A strong base is required to deprotonate the weakly acidic N-H of the triazole. Sodium methoxide is a suitable choice as its byproduct, methanol, is also the solvent.
Protocol 2: Synthesis of a Representative Triazole Fungicide Intermediate: 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole
Objective: To synthesize a model triazole fungicide intermediate via the ring-opening of this compound with 1H-1,2,4-triazole sodium salt.
Materials:
-
This compound
-
1H-1,2,4-Triazole sodium salt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add 1H-1,2,4-triazole sodium salt (1.2 eq) to the solution in portions at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality of Experimental Choices:
-
DMF as Solvent: A polar aprotic solvent like DMF is chosen to dissolve both the oxirane and the triazole salt, facilitating the reaction.
-
Elevated Temperature: Heating is necessary to overcome the activation energy of the ring-opening reaction and to ensure a reasonable reaction rate.
-
Excess Triazole Salt: A slight excess of the nucleophile is used to drive the reaction to completion.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of a Representative Triazole Fungicide Intermediate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 80 | 24 | 75 |
| 2 | K₂CO₃ | Acetonitrile | Reflux | 48 | 60 |
| 3 | NaOMe | Methanol | Reflux | 36 | 65 |
Note: The data presented are representative and may vary based on the specific reaction scale and conditions.
Table 2: Fungicidal Activity of Structurally Related Triazole Compounds
| Compound | Pathogen | EC₅₀ (mg/L) | Reference |
| Triazole Derivative A | Sclerotinia sclerotiorum | 1.59 | [3] |
| Triazole Derivative B | Puccinia triticina | - | [4] |
| Triazole Derivative C | Septoria tritici | - | [4] |
EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth.
Visualization of Key Processes
Synthetic Pathway
Caption: Synthetic route to a triazole fungicide intermediate.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of triazole-based fungicides. The straightforward and efficient nucleophilic ring-opening reaction with 1,2,4-triazole provides a reliable route to key intermediates in the production of these important agrochemicals. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to develop novel and effective crop protection agents. Further optimization of reaction conditions and exploration of different triazole derivatives can lead to the discovery of new fungicides with improved activity and a broader spectrum of control.
References
- Process for the preparation of 1,2,4-triazole sodium salt.
-
AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
-
Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. [Link]
-
Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. ResearchGate. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health. [Link]
- Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.
- Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
- Process for the preparation of oxiranes.
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. ResearchGate. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]
-
IMPROVED PROCESS FOR PREPARATION OF INTERMEDIATES. European Patent Office. [Link]
-
Optimization of the reaction conditions: effect of solvent and base.. ResearchGate. [Link]
-
FUNGICIDAL COMPOSITIONS. European Patent Office. [Link]
- Fungicidal 1,2,4-triazole derivatives.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]
-
Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Scientific Research Publishing. [Link]
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. [Link]
-
Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Institutes of Health. [Link]
Sources
- 1. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 2. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]
- 3. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
experimental procedure for epoxidation of 3-chlorostyrene
Introduction & Scope
This guide details the synthesis of 3-chlorostyrene oxide (2-(3-chlorophenyl)oxirane) from 3-chlorostyrene . The transformation involves the oxidative conversion of the vinyl group to an oxirane ring.[1]
The presence of the chlorine atom at the meta position exerts an electron-withdrawing inductive effect (
This document provides two distinct protocols:
-
Protocol A (Standard Synthesis): Uses meta-chloroperoxybenzoic acid (mCPBA).[1][2] This is the gold standard for laboratory-scale synthesis of racemic product due to its operational simplicity and high yield.
-
Protocol B (Asymmetric Synthesis): Uses the Jacobsen-Katsuki Mn(salen) catalyst.[3][4] This is intended for applications requiring enantioenriched building blocks for drug development.
Reaction Mechanism & Logic
Electrophilic Epoxidation (mCPBA)
The reaction proceeds via a concerted electrophilic addition known as the Prilezhaev Reaction . The transition state is often described as a "Butterfly Mechanism," where the peroxyacid oxygen is transferred to the alkene with simultaneous proton transfer.
-
Stereospecificity: The geometry of the alkene is conserved (syn-addition).[2]
-
Regioselectivity: The electrophilic oxygen attacks the electron-rich
-system. The 3-chloro substituent slightly lowers the HOMO energy of the alkene, but not enough to hinder the reaction significantly.
Visualization: The "Butterfly" Transition State
The following diagram illustrates the concerted electron flow during the oxygen transfer.
Caption: Concerted "Butterfly" transition state mechanism for mCPBA epoxidation.
Protocol A: Standard Synthesis (mCPBA)
Target Scale: 10 mmol (approx. 1.38 g of 3-chlorostyrene) Expected Yield: 85–95% Time: 3–5 Hours
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[5] | Amount | Role |
| 3-Chlorostyrene | 138.59 | 1.0 | 1.39 g (1.28 mL) | Substrate |
| mCPBA (77% max)* | 172.57 | 1.2 | ~2.69 g | Oxidant |
| Dichloromethane (DCM) | - | - | 30 mL | Solvent |
| NaHCO₃ (sat. aq.) | - | - | 30 mL | Buffer/Wash |
| Na₂SO₃ (sat. aq.) | - | - | 20 mL | Quench |
*Note: Commercial mCPBA is often 70-77% pure, stabilized with m-chlorobenzoic acid and water. Calculations must adjust for purity.
Step-by-Step Procedure
-
Preparation (0 min):
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-chlorostyrene (1.39 g) in DCM (20 mL).
-
Cool the solution to 0°C using an ice-water bath.[5] Reason: Controls the exothermicity of the reaction and prevents side reactions.
-
-
Oxidant Addition (10 min):
-
Dissolve mCPBA (2.69 g, adjusted for purity) in DCM (10 mL) in a separate beaker.
-
Add the mCPBA solution dropwise to the stirring alkene solution over 10 minutes.
-
Observation: A white precipitate (m-chlorobenzoic acid) may begin to form as the reaction proceeds.
-
-
Reaction (3–5 Hours):
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Monitor reaction progress via TLC (Silica gel; Eluent: 10% EtOAc/Hexane).
-
Stain: KMnO₄ (Alkene stains brown; Epoxide does not stain as intensely) or UV (254 nm).
-
Target: Disappearance of the starting material spot (Rf ~0.6–0.7).
-
-
-
Quenching & Workup (Critical Step):
-
Step 4a (Peroxide Destruction): Cool the mixture back to 0°C. Slowly add saturated aqueous Na₂SO₃ (20 mL). Stir vigorously for 15 minutes.
-
Validation: Test the aqueous layer with starch-iodide paper. It should not turn blue. If it does, add more sulfite.
-
-
Step 4b (Acid Removal): Transfer to a separatory funnel. Separate the organic layer.[1][6] Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL).
-
Why: Removes m-chlorobenzoic acid byproduct. CAUTION: CO₂ gas evolution will occur; vent funnel frequently.
-
-
Step 4c (Final Wash): Wash with brine (20 mL).
-
-
Isolation:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotovap) at 30°C.
-
Result: Clear to pale yellow oil. Purity is often sufficient (>95%) for downstream use. If necessary, purify via flash column chromatography (SiO₂, 5% EtOAc/Hexane).
-
Workup Workflow Diagram
Caption: Critical safety workflow for mCPBA workup to ensure removal of shock-sensitive peroxides.
Protocol B: Asymmetric Synthesis (Jacobsen-Katsuki)
Target: Enantioenriched (R)- or (S)-3-chlorostyrene oxide. Note: Terminal styrenes are challenging substrates for standard Jacobsen catalysts (typical ee: 50–70%). For higher enantioselectivity (>90%), recrystallization of the product or kinetic resolution may be required.
Reagents[1][2][7][8]
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).
-
Oxidant: NaOCl (Commercial Bleach, 10-13% active chlorine).
-
Additive: 4-Phenylpyridine N-oxide (PPNO) (Optional, improves turnover).
-
Buffer: 0.05 M Na₂HPO₄ (Adjusted to pH 11.3).
Procedure
-
Buffer Prep: Prepare 50 mL of 0.05 M Na₂HPO₄ and adjust pH to 11.3 using NaOH.
-
Reaction Mix: In a flask, combine 3-chlorostyrene (1.0 equiv), Jacobsen Catalyst (2–5 mol%), and DCM.
-
Oxidation: Cool to 0°C . Add the buffered bleach (5 equiv) and PPNO (0.2 equiv) slowly.
-
Stirring: Stir vigorously (biphasic reaction) at 0°C for 6–12 hours.
-
Workup: Filter through a pad of Celite to remove manganese salts. Separate organic layer, wash with water, dry, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of epoxide | Ensure NaHCO₃ is used in workup. Avoid acidic conditions. |
| Incomplete Conversion | Old mCPBA | Titrate mCPBA or use large excess (1.5 eq). |
| Blue Starch-Iodide Test | Residual Peroxides | Repeat Na₂SO₃ wash. Do not concentrate until test is negative (Explosion Hazard). |
| Low ee (Protocol B) | Temperature too high | Run Jacobsen reaction at -78°C (requires mCPBA/NMO system) or -20°C. |
Safety & Hazards (SDS Summary)
-
3-Chlorostyrene Oxide: Skin irritant, serious eye irritant. Potential mutagen (alkylating agent). Handle in a fume hood.
-
mCPBA: Strong oxidizer.[5] Shock sensitive in pure form. Store at 4°C. Never scrape dried material from threads of a bottle.
-
Peroxides: Organic layers must be tested for peroxides before rotary evaporation to prevent explosion.
References
-
General mCPBA Epoxidation Protocol
-
Schwartz, N. N., & Blumbergs, J. H. (1964). Epoxidations with m-Chloroperbenzoic Acid. The Journal of Organic Chemistry, 29(7), 1976–1979. Link
-
-
Jacobsen Epoxidation (Styrene Derivatives)
-
Safety Data & Properties
-
Mechanistic Insight (Substituent Effects)
-
Hanzlik, R. P., & Shearer, G. O. (1975). Transition state structure for peracid epoxidation. Secondary deuterium isotope effects. Journal of the American Chemical Society, 97(18), 5231–5233. Link
-
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. (R)-(+)-(3-氯苯基)环氧乙烷 | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Catalytic Enantioselective Synthesis of Chlorophenyl Epoxides
Executive Summary
Chlorophenyl epoxides (CPEs) are critical chiral building blocks in the synthesis of beta-blockers, antifungal agents, and neuroactive compounds. The chlorine substituent serves as a versatile "handle" for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the epoxide ring has been opened, allowing for modular drug design.
This guide details two validated protocols for synthesizing CPEs with high enantiomeric excess (
-
Jacobsen-Katsuki Epoxidation: A robust, oxidative chemical method suitable for gram-to-kilogram scale using Mn(salen) catalysts.
-
Biocatalytic Epoxidation: A "green," highly selective method using Styrene Monooxygenase (SMO) for producing optically pure (
) material under mild conditions.
Additionally, a Hydrolytic Kinetic Resolution (HKR) protocol is provided as a purification step to upgrade moderate
Selection Guide: Chemical vs. Biological Route
The choice of method depends on scale, available equipment, and specific enantiomer requirements.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on scale and purity requirements.
Method A: Jacobsen-Katsuki Epoxidation (Chemical)[1]
Principle & Mechanism
This method utilizes a
Protocol: Enantioselective Epoxidation of 3-Chlorostyrene
Target: (R)-3-chlorostyrene oxide Scale: 10 mmol (approx. 1.38 g of substrate)
Reagents
-
Substrate: 3-Chlorostyrene (1.38 g, 10 mmol)
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst). Loading: 2-4 mol%.
-
Oxidant: NaOCl (commercial bleach, 10-13% w/v).
-
Additive: 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv).
-
Solvent: Dichloromethane (DCM).
-
Buffer: 0.05 M
(pH adjusted to 11.3).
Step-by-Step Procedure
-
Buffer Preparation: Dissolve
in distilled water. Adjust pH to exactly 11.3 using 1 M NaOH. Critical: pH control dictates the lifetime of the catalyst. -
Organic Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorostyrene (10 mmol) and Jacobsen’s catalyst (0.4 mmol, 4 mol%) in DCM (10 mL). Add 4-PPNO (2 mmol).
-
Temperature Control: Cool the organic mixture to 0 °C .
-
Oxidant Addition: Add the buffered bleach solution (25 mL, ~2.5 equiv NaOCl) slowly over 15 minutes.
-
Reaction: Stir vigorously at 0 °C. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[2][3][4]
-
Note: Chlorostyrenes may require 4–8 hours for full conversion due to electronic deactivation.
-
-
Quench & Workup:
-
Add Hexane (50 mL) to precipitate the catalyst.
-
Wash organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry over
and concentrate under reduced pressure (keep bath < 30 °C to avoid ring opening).
-
-
Purification: Flash chromatography on silica gel (pre-treated with 1%
to prevent acid-catalyzed rearrangement). Eluent: Pentane/Ether.[5]
Expected Results:
-
Yield: 75–85%
-
ee: 85–92% (Can be upgraded via Method C).
Method B: Biocatalytic Epoxidation (Enzymatic)
Principle
Styrene Monooxygenases (SMOs) are FAD-dependent enzymes that utilize molecular oxygen and NADH to epoxidize styrenes.[2] While wild-type SMOs typically yield (S)-epoxides, engineered variants (e.g., P450BM3 mutants) can access (R)-enantiomers.[4][6]
Protocol: Whole-Cell Biotransformation
Target: (S)-4-chlorostyrene oxide (using wild-type SMO) System: E. coli BL21(DE3) expressing StyA/StyB genes.
Reagents
-
Biocatalyst: Recombinant E. coli cells (fresh or lyophilized).
-
Substrate: 4-Chlorostyrene (dissolved in ethanol).
-
Co-solvent: Bis(2-ethylhexyl)phthalate (BEHP) (acts as a reservoir for the toxic substrate/product).
-
Media: M9 minimal medium + Glucose (1% w/v) for cofactor regeneration.
Step-by-Step Procedure
-
Fermentation: Grow E. coli cells at 37 °C until
. Induce with IPTG (0.5 mM) and incubate at 25 °C for 16 hours. Harvest cells by centrifugation.[2] -
Reaction Setup: Resuspend cells (30 g cww/L) in phosphate buffer (100 mM, pH 7.5) containing 1% glucose.
-
Biphasic System: Add the organic phase containing 4-chlorostyrene (50 mM final concentration) and BEHP (1:1 v/v ratio with substrate).
-
Why: Chlorostyrene oxide is toxic to cells. The organic phase sequesters the product, preventing enzyme inhibition.
-
-
Incubation: Shake at 200 rpm, 30 °C. Supply oxygen (baffled flask or aeration).
-
Monitoring: Monitor consumption of glucose and maintain pH 7.5 (titrate with dilute NaOH if necessary).
-
Workup: Centrifuge to separate phases. Extract the aqueous phase with ethyl acetate. Combine with the organic carrier phase.[5]
-
Isolation: Distillation or chromatography.
Expected Results:
-
Conversion: >99%
-
ee: >99% (Optical purity is the primary advantage here).[7]
Method C: Hydrolytic Kinetic Resolution (HKR) - The "Polisher"
If Method A yields 85% ee and pharmaceutical grade (>99% ee) is required, use HKR.
Protocol
-
Catalyst: (R,R)-(salen)Co(III)(OAc) (0.5 mol%).
-
Solvent: THF or 1,2-dimethoxyethane (minimal volume).
-
Reaction:
-
Mechanism: The catalyst selectively hydrolyzes the minor enantiomer into the water-soluble diol, leaving the major epoxide enantiomer intact and optically pure.
-
Separation: Distill the epoxide (volatile) from the diol (high boiling).
Comparative Data Analysis
| Parameter | Method A: Jacobsen (Chemical) | Method B: SMO (Biocatalytic) | Method C: HKR (Resolution) |
| Enantioselectivity (ee) | 85–94% | >99% | >99% (theoretical max 50% yield from racemate) |
| Substrate Tolerance | High (o-, m-, p-Cl) | Variable (Engineered mutants needed for some isomers) | Very High |
| Scalability | High (kg) | Moderate (fermentation volume) | High |
| Reagent Cost | Low (Bleach/Mn) | Moderate (Media/Fermentation) | Low (Water/Co) |
| Reaction Time | 4–12 h | 12–24 h | 12–24 h |
| Key Risk | Catalyst decomposition | Substrate toxicity to cells | Max 50% yield if starting from racemate |
Mechanistic Pathway (Jacobsen Epoxidation)
The following diagram illustrates the catalytic cycle for the manganese-salen mediated epoxidation, highlighting the critical Mn(V)-oxo species.
Figure 2: Catalytic cycle of the Mn(salen) epoxidation. The Mn(V)=O species transfers oxygen to the alkene.
References
-
Jacobsen Epoxidation (Seminal Work): Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[3] Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes.[10] Journal of the American Chemical Society.[3][9][11]
-
Biocatalytic Epoxidation (SMO): Wu, S., et al. (2021).[12] Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science.[1][3][9]
-
Hydrolytic Kinetic Resolution: Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[9][11] Journal of the American Chemical Society.[3][9][11]
-
Chlorostyrene Specifics (Biocatalysis): Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase.[2][12] Molecules (2021).[6][12]
-
Organic Syntheses Protocol: Hydrolytic Kinetic Resolution of Terminal Epoxides. Organic Syntheses, Coll. Vol. 10, p.29 (2004).
Sources
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. d-nb.info [d-nb.info]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Chiral Separation and Enantiomeric Excess Determination of 2-(3-Chlorophenyl)oxirane
Abstract
This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-(3-Chlorophenyl)oxirane, a crucial chiral intermediate in pharmaceutical synthesis. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution of the (R) and (S) enantiomers. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical usability for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
This compound is a chiral epoxide building block whose stereochemistry is critical for the efficacy and safety of various active pharmaceutical ingredients (APIs). As regulatory agencies increasingly mandate the development of single-enantiomer drugs, robust analytical methods for determining enantiomeric excess (ee) are indispensable.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose.[2][]
The Principle of Chiral Recognition:
The cornerstone of this method is the direct separation of enantiomers on a CSP.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability and excellent resolving power.[5] The chiral selector, in this case, cellulose tris(3,5-dimethylphenylcarbamate), is coated onto a silica support. Separation occurs because the enantiomers of this compound form transient, diastereomeric complexes with the chiral selector of the stationary phase.[4][6] These complexes have different binding energies due to a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. This difference in interaction strength leads to differential retention times, allowing for their separation and quantification.
Methodology and Chromatographic System
This method has been developed based on established principles for the separation of structurally similar aromatic epoxides and related chiral compounds.[7][8]
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 10 µm particle size.
-
Scientist's Note: This CSP is selected due to its proven success in resolving a wide range of chiral compounds, including aromatic compounds and those with chiral centers adjacent to a phenyl group, making it an authoritative starting point for this analyte.[7]
-
-
Chemicals & Solvents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Racemic this compound standard
-
Samples of this compound for ee determination
-
Chromatographic Conditions
The following parameters provide a robust baseline separation. Optimization may be required depending on the specific HPLC system used.
| Parameter | Recommended Setting |
| Chiral Stationary Phase | Chiralcel® OD, 250 mm x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Causality Note: The ratio of n-Hexane to 2-Propanol is the most critical parameter for optimizing resolution and retention time. A higher percentage of 2-Propanol will decrease retention times but may also reduce the separation factor (α). The 90:10 ratio provides a balance between efficient analysis time and excellent resolution.
Experimental Workflow and Protocol
The overall process, from solution preparation to final analysis, is outlined below.
Caption: Figure 1: HPLC Workflow for Enantiomeric Excess Determination.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol.
-
Mix thoroughly in a suitable solvent reservoir.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes to prevent pump cavitation and baseline noise.
-
-
Standard and Sample Preparation:
-
Racemic Standard (for peak identification): Prepare a stock solution of racemic this compound at a concentration of approximately 1.0 mg/mL in Methanol. Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration (~0.1 mg/mL) using the mobile phase as the diluent. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter if particulate matter is visible.
-
-
HPLC System Operation:
-
System Startup: Purge the pump with the mobile phase to ensure no air bubbles are present.
-
Equilibration: Equilibrate the Chiralcel® OD column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
First, inject the racemic standard solution to verify system suitability (resolution > 1.5) and determine the retention times for both enantiomers.
-
Proceed to inject the prepared sample solutions. It is recommended to run duplicate or triplicate injections for each sample to ensure precision.
-
-
Data Analysis and System Suitability
System Suitability Test (SST)
Before analyzing samples, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the results.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Reproducibility (%RSD) | ≤ 2.0% for retention times and peak areas from 5 replicate injections of the standard |
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the sample chromatogram.[7]
-
Identify the peak areas corresponding to Enantiomer 1 (A1) and Enantiomer 2 (A2).
-
Apply the following formula:
% ee = [ | A1 - A2 | / (A1 + A2) ] x 100
Where:
-
A1 = Peak area of the major enantiomer
-
A2 = Peak area of the minor enantiomer
-
A successful separation will yield a chromatogram with two distinct, well-resolved peaks for the racemic standard. The sample chromatogram will show two peaks of different sizes, from which the % ee can be calculated.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Incorrect mobile phase composition. | Decrease the percentage of 2-Propanol (e.g., to 95:5 n-Hexane/IPA) to increase retention and improve resolution. |
| Column degradation. | Flush the column or replace if performance does not improve. | |
| Peak Tailing | Active sites on silica; column contamination. | Ensure high-purity solvents. Consider adding a small amount of a competing agent like trifluoroacetic acid (0.1%) if tailing persists (use with caution on coated CSPs). |
| Drifting Baseline | Column not fully equilibrated; temperature fluctuations. | Allow for longer equilibration time. Ensure the column oven is stable at the set temperature. |
Conclusion
The HPLC method detailed in this application note provides an effective and reliable means for determining the enantiomeric excess of this compound. By utilizing a Chiralcel® OD column with an optimized normal-phase mobile phase, this protocol achieves excellent resolution and is suitable for quality control and research applications in the pharmaceutical industry. The self-validating nature of the protocol, supported by clear system suitability criteria, ensures the generation of accurate and trustworthy data.
References
-
Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Retrieved January 30, 2026, from [Link]
- Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 711-717.
-
MDPI. (2021). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Retrieved January 30, 2026, from [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Indian Journal of Pharmaceutical Sciences. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved January 30, 2026, from [Link]
-
The Analyst. (1999). Chiral determination of various adrenergic drugs by thin-layer chromatography using molecularly imprinted chiral stationary. Retrieved January 30, 2026, from [Link]
-
Phenomenex. (n.d.). Technical Guide to Chiral HPLC Separations. Retrieved January 30, 2026, from [Link]
-
Inorganic Chemistry. (2019). Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Retrieved January 30, 2026, from [Link]
-
Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Retrieved January 30, 2026, from [Link]
-
MDPI. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2019). (PDF) Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. Retrieved January 30, 2026, from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved January 30, 2026, from [Link]
-
Molecules. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Chiral separation techniques: A practical approach. Retrieved January 30, 2026, from [Link]
-
Molecules. (2012). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved January 30, 2026, from [Link]
-
Chirality. (2022). Chiral stationary phases and applications in gas chromatography. Retrieved January 30, 2026, from [Link]
-
Journal of Inorganic Biochemistry. (2016). Stereoselective benzylic hydroxylation of alkylbenzenes and epoxidation of styrene derivatives catalyzed by the peroxygenase of Agrocybe aegerita. Retrieved January 30, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Styrene oxide on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
-
MDPI. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Study, and Hysteresis Investigation. Retrieved January 30, 2026, from [Link]
Sources
Application Note: GC-MS Analysis of 2-(3-Chlorophenyl)oxirane Reaction Products
Introduction: The Significance of 2-(3-Chlorophenyl)oxirane in Synthesis
This compound is a vital chiral building block and organic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a substituted epoxide, its utility stems from the high ring strain of the three-membered oxirane ring, which makes it susceptible to ring-opening reactions with a wide array of nucleophiles.[2][3] This reactivity allows for the precise and stereospecific introduction of a 2-hydroxy-1-(3-chlorophenyl)ethyl moiety, a common structural motif in biologically active molecules.
The reaction of this compound can yield a variety of products depending on the nucleophile and, critically, the reaction conditions (acidic vs. basic).[4] Monitoring the progress of these reactions, identifying side products, and confirming the structure of the desired product are essential for process optimization, yield maximization, and quality control in drug development and chemical manufacturing.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for this purpose.[5] Its high separation efficiency (GC) combined with its power for structural elucidation and identification (MS) makes it ideally suited for analyzing the often complex mixtures resulting from epoxide reactions. This application note provides a comprehensive guide to the principles, protocols, and data interpretation for the GC-MS analysis of this compound and its reaction products.
Chemical Principles: Reactivity and Analysis
Properties of this compound
This compound is a colorless to pale yellow liquid with a molecular formula of C₈H₇ClO and a monoisotopic mass of approximately 154.02 g/mol .[6][7][8] Its structure features a strained epoxide ring attached to a 3-chlorophenyl group, which influences its reactivity.[1]
The Chemistry of Epoxide Ring-Opening
The core reactivity of this compound is the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction—which of the two carbons in the epoxide ring is attacked—is dictated by the reaction conditions.
-
Basic or Neutral Conditions (Sɴ2 Mechanism): Under basic conditions, a strong nucleophile (e.g., RO⁻, HO⁻, R-MgX) attacks the less sterically hindered carbon of the epoxide ring in a classic Sɴ2 fashion. For this compound, this is the terminal CH₂ carbon. This backside attack results in an inversion of stereochemistry at the site of attack and, after an acidic workup, yields a specific regioisomer.[9][10]
-
Acidic Conditions (Sɴ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[2] The nucleophile then preferentially attacks the more substituted carbon (the benzylic carbon), which can better stabilize the partial positive charge that develops in the transition state.[2] This pathway often leads to the formation of the alternate regioisomer.[4]
Understanding these distinct pathways is crucial for predicting the potential products in a reaction mixture.
Caption: Logical flow of epoxide ring-opening reactions.
GC-MS Analysis Protocol
This section details a robust protocol for analyzing reaction mixtures containing this compound.
Experimental Workflow
The overall process involves careful sample preparation to isolate the analytes, followed by instrumental analysis and data interpretation.
Caption: General experimental workflow for GC-MS analysis.
Protocol: Sample Preparation
The goal of sample preparation is to extract the organic analytes from the aqueous/polar reaction medium into a volatile solvent suitable for GC injection.
-
Reaction Quenching: Once the reaction is deemed complete, cautiously quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes any remaining reactive reagents.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate fully.
-
Collect the organic layer. For best results, repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Drying and Concentration:
-
Combine the collected organic extracts.
-
Add a sufficient amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.
-
Filter the dried solution to remove the drying agent.
-
If necessary, concentrate the sample under reduced pressure using a rotary evaporator to a final volume of approximately 1 mL.
-
-
Final Preparation: Transfer the final sample to a 2 mL GC vial for analysis.
Protocol: GC-MS Instrumentation
The following parameters are a robust starting point and may require optimization based on the specific instrumentation and reaction products.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| MS System | Agilent 5977B MSD or equivalent | Provides high-quality mass spectral data. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for separating a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL, Split mode (e.g., 50:1 split ratio) | A split injection prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | This temperature program allows for the separation of volatile solvents from the higher-boiling point analytes. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 m/z | Covers the molecular weights and expected fragment masses of the parent compound and its likely derivatives. |
Data Interpretation: Identifying the Products
Expected Products and Mass Spectrometry Fragmentation
Successful identification relies on understanding the characteristic fragmentation patterns of the parent compound and its potential ring-opened products.[11]
-
This compound (Parent Compound):
-
Molecular Ion (M⁺): A peak at m/z 154 (and 156 due to the ³⁷Cl isotope) should be visible.[7]
-
Key Fragments: Benzylic cleavage is a dominant fragmentation pathway for aromatic compounds.[12] Expect fragments corresponding to the chlorotropylium ion (m/z 125/127) and potentially the tropylium ion itself at m/z 91 after loss of chlorine.[13] Cleavage of the epoxide ring can also occur.
-
-
Ring-Opened Products (e.g., Diol from Hydrolysis):
-
General Features: The molecular ion may be weak or absent for alcohols.[12]
-
Key Fragments: Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is highly characteristic.[14] For a diol product like 1-(3-chlorophenyl)ethane-1,2-diol, this would lead to significant fragments. The aromatic fragments (m/z 125/127, 91) will likely still be present.
-
Summary of Expected Analytical Data
The following table summarizes the expected data for the parent compound and a representative hydrolysis product. Retention times are estimates and will vary with the specific GC system and method.
| Compound | Structure | Molecular Weight ( g/mol ) | Est. Retention Time (min) | Key m/z Fragments |
| This compound | Cl-C₆H₄-CH(O)CH₂ | 154.59 | ~10-12 | 154/156 (M⁺) , 125/127, 119, 91 |
| 1-(3-Chlorophenyl)ethane-1,2-diol | Cl-C₆H₄-CH(OH)CH₂(OH) | 172.61 | ~13-15 | 141/143, 125/127, 111, 91 |
Note: For polar products like diols or amino alcohols, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and peak shape. Derivatization will increase the molecular weight and alter the fragmentation pattern, which must be accounted for during analysis.
Conclusion
This application note provides a comprehensive framework for the reliable analysis of this compound reaction products using GC-MS. By understanding the fundamental principles of epoxide reactivity and mass spectral fragmentation, researchers can develop and execute robust analytical methods. The detailed protocols for sample preparation and instrument parameters serve as a validated starting point for method development, enabling accurate monitoring of reaction progress, identification of byproducts, and ultimate confirmation of the desired synthetic outcome. This analytical rigor is paramount to advancing research and development in the pharmaceutical and chemical industries.
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]
-
Diva-Portal.org. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Retrieved from Diva-Portal.org. [Link]
-
PubChem. (n.d.). This compound (C8H7ClO). Retrieved from PubChem. [Link]
-
MDPI. (2023). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Retrieved from MDPI. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Retrieved from Wikipedia. [Link]
-
Diva-Portal.org. (2022). DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from Diva-Portal.org. [Link]
-
ACS Publications. (2018). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry. [Link]
-
PubMed. (n.d.). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. Retrieved from PubMed. [Link]
-
Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from YouTube. [Link]
- Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. Retrieved from University of Calgary. [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from Chemistry Steps. [Link]
-
ResearchGate. (2025). GC-MS and GC-IRD analysis of ring and side chain regioisomers of ethoxyphenethylamines related to the controlled substances MDEA, MDMMA and MBDB. Retrieved from ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from NIH. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from Chemguide. [Link]
-
National Institutes of Health (NIH). (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from NIH. [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from YouTube. [Link]
Sources
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NMR spectroscopy techniques for 2-(3-Chlorophenyl)oxirane
Application Note: High-Resolution NMR Spectroscopy for the Characterization of 2-(3-Chlorophenyl)oxirane
Executive Summary
This guide details the nuclear magnetic resonance (NMR) protocols for This compound (also known as m-chlorostyrene oxide), a critical chiral building block in the synthesis of
Safety & Sample Preparation
Warning: Epoxides are potent alkylating agents and potential mutagens. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Solvent Selection
-
Standard Analysis: Chloroform-d (
) is the primary solvent. It provides excellent solubility and a non-interfering baseline for the epoxide region (2.5–4.0 ppm). -
Resolution Enhancement: Benzene-d6 (
) is recommended if aromatic signal overlap in prevents precise integration. The magnetic anisotropy of the benzene ring often resolves the meta-substituted protons.
Preparation Protocol
-
Mass: Weigh 10–15 mg of this compound into a clean vial.
-
Solvation: Add 600
L of (containing 0.03% TMS as internal standard). -
Filtration: If any turbidity exists (likely polymerized byproduct), filter through a small plug of glass wool directly into the NMR tube.
-
Degassing (Optional): For high-precision coupling constant (
) measurement, briefly sparge with nitrogen to remove paramagnetic dissolved oxygen, which broadens lines.
H NMR Analysis: The ABX System
The oxirane ring protons form a classic ABX spin system , where
Theoretical Assignments & Chemical Shifts ( , 400 MHz)
| Proton Label | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| H-X | Benzylic (C2) | 3.80 – 3.85 | dd | |
| H-A | Methylene (C3, cis to Ph) | 3.10 – 3.15 | dd | |
| H-B | Methylene (C3, trans to Ph) | 2.75 – 2.80 | dd | |
| Ar-H2 | Aromatic (C2') | 7.35 – 7.40 | s (broad) | Small meta-coupling |
| Ar-H4/5/6 | Aromatic | 7.15 – 7.30 | m | Overlapping multiplet |
Note: Shifts are approximate and concentration-dependent.
Coupling Constant Logic
-
Geminal Coupling (
): ~5.5 Hz. This is characteristic of the strained 3-membered ring. In acyclic ethers, geminal coupling is typically much larger (~10-12 Hz). -
Cis vs. Trans (
): The Karplus relationship in epoxides dictates that the cis coupling (H-X to H-A) is larger (~4.0 Hz) than the trans coupling (H-X to H-B, ~2.5 Hz). This allows definitive stereochemical assignment of the methylene protons.
C NMR Analysis
The carbon spectrum confirms the oxidation state and substitution pattern.[1]
| Carbon Type | Assignment | Chemical Shift ( | Diagnostic Feature |
| Epoxide CH | C2 (Benzylic) | 51.5 – 52.0 | Characteristic methine in strained ring |
| Epoxide CH2 | C3 (Terminal) | 50.8 – 51.2 | High-field methylene |
| Ar-C-Cl | C3' (Ipso) | 134.5 | Deshielded, weak intensity (quaternary) |
| Ar-C-Epox | C1' (Ipso) | 139.0 | Deshielded, weak intensity (quaternary) |
| Ar-CH | C2', C4', C5', C6' | 124.0 – 130.0 | Typical aromatic region |
Structural Elucidation Workflow
The following diagram outlines the logical flow for verifying the identity and purity of the compound using 1D and 2D NMR techniques.
Figure 1: Logical workflow for the structural verification of m-chlorostyrene oxide, integrating 1D and 2D NMR checkpoints.
Advanced Application: Enantiomeric Excess Determination
Since this compound is chiral, determining the enantiomeric excess (ee) is crucial for asymmetric synthesis applications.
Chiral Shift Reagent Protocol
Reagent: Eu(hfc)
Protocol:
-
Baseline Spectrum: Acquire a standard
H NMR spectrum of the racemate or enantioenriched sample in . -
Titration: Add solid Eu(hfc)
in increments (0.1 equivalents relative to substrate). -
Observation: Monitor the benzylic proton (
) at ~3.8 ppm. -
Endpoint: Continue addition until the
signal splits into two distinct doublets of doublets (one for , one for ). -
Calculation: Integration of the split signals yields the enantiomeric ratio (er).
Quality Control: Common Impurities
During synthesis (e.g., from m-chlorostyrene via mCPBA oxidation) or storage, specific impurities may arise.
| Impurity | Diagnostic NMR Signals ( | Origin |
| 3-Chlorostyrene | Vinylic protons: 5.3 (d), 5.8 (d), 6.7 (dd) ppm | Unreacted Starting Material |
| 3-Chlorophenyl-1,2-diol | Broad singlets (OH) variable; CH-OH shifts downfield to ~4.5-4.8 ppm | Hydrolysis (moisture sensitivity) |
| m-Chlorobenzaldehyde | Aldehyde proton: ~10.0 ppm (s) | Meinwald Rearrangement (acid catalyzed) |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for ABX coupling analysis).
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
- Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift increments).
-
Reilly, C. A., & Swalen, J. D. (1960). NMR Spectra of Some Simple Epoxides. Journal of Chemical Physics, 32, 1378. (Foundational work on styrene oxide coupling constants). Link
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Troubleshooting & Optimization
optimization of reaction conditions for 3-chlorostyrene epoxidation
The following guide is structured as a high-level Technical Support Center resource. It is designed to assist researchers in optimizing the epoxidation of 3-chlorostyrene, a critical intermediate in the synthesis of various pharmaceutical agents (e.g., β-blockers and enzyme inhibitors).
Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-OPT-3CL-STY Assigned Specialist: Senior Application Scientist, Catalysis & Synthesis Division
Executive Summary & Method Selection
User Query: I need to synthesize 3-chlorostyrene oxide. Which method should I choose based on my scale and stereochemical requirements?
Scientist's Response: The presence of the electron-withdrawing chlorine atom at the meta-position deactivates the alkene relative to unsubstituted styrene, making it less nucleophilic. This requires optimized conditions to prevent incomplete conversion while avoiding the hydrolysis of the epoxide ring.
Use the decision matrix below to select your protocol:
Method Selection Matrix
| Parameter | mCPBA Oxidation | MTO / H₂O₂ Catalysis | Biocatalytic (P450/SMO) |
| Scale | Lab (<10 g) | Pilot (>10 g) | Micro/Analytical (mg) |
| Enantioselectivity | Racemic | Racemic (unless chiral ligand used) | High (>95% ee) |
| Reaction Time | 2–12 hours | 1–6 hours | 12–24 hours |
| Key Advantage | High reliability; simple setup | Green oxidant (H₂O₂); high atom economy | Access to pure (R) or (S) enantiomers |
| Primary Risk | Shock sensitive byproducts; acid-catalyzed ring opening | Catalyst cost; over-oxidation | Enzyme stability; low substrate loading |
Core Protocols & Optimization (Q&A)
Protocol A: Chemical Epoxidation (mCPBA)
Q: My conversion is stalling at 70%. How do I push this to completion without causing ring opening?
A: The 3-chloro substituent reduces the electron density of the double bond, slowing the electrophilic attack by meta-chloroperoxybenzoic acid (mCPBA).
-
Buffer the System: mCPBA typically contains ~10% m-chlorobenzoic acid, and more is generated during the reaction. This acidity can open the epoxide to the diol (3-chlorostyrene glycol).
-
Optimization: Add sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.5) directly to the reaction mixture (biphasic CH₂Cl₂/aq system) to neutralize the acid in situ.
-
-
Stoichiometry: Increase mCPBA equivalents from 1.1 to 1.5 equiv .
-
Temperature: Do not heat. Maintain 0°C to RT. The rate increase from heating is often outpaced by the rate of thermal decomposition of the reagent and product degradation.
Protocol B: Enantioselective Biocatalysis
Q: I require the (R)-enantiomer with >98% ee. Standard styrene monooxygenases (SMOs) are giving me the (S)-product.
A: You are correct; wild-type SMOs (like StyA/StyB) are typically (S)-selective. For the (R)-enantiomer of 3-chlorostyrene oxide, you must use engineered P450 variants.
-
Specific Variant: The P450-BM3 mutant F87A/T268I/L181Q has been engineered specifically for this transformation.
-
Decoy Molecules: These systems often require "decoy molecules" (Dual-Functional Small Molecules) to activate the peroxide shunt pathway.
-
Reference: See the work on P450 peroxygenases for detailed mutation maps [1].
Optimization Logic & Workflow
The following diagram illustrates the logical flow for optimizing reaction conditions based on real-time observations.
Figure 1: Decision tree for optimizing reaction parameters based on intermediate checkpoints.
Troubleshooting Guide (FAQ)
Issue: Hydrolysis (Formation of Diol)
Symptom: GC-MS shows a peak with M+18 relative to the epoxide; product is a viscous oil instead of a clear liquid. Root Cause: The epoxide ring is acid-sensitive.[1] In mCPBA reactions, the byproduct (m-chlorobenzoic acid) catalyzes the attack of adventitious water on the epoxide ring. Corrective Action:
-
** anhydrous conditions:** Dry all solvents (DCM/CHCl₃) over molecular sieves (3Å or 4Å).
-
Quench Protocol: Do not use simple water washes. Quench excess peroxide with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) mixed withsaturated NaHCO₃ . This destroys the oxidant and neutralizes acid simultaneously [2].
Issue: Catalyst Deactivation (MTO/H₂O₂ System)
Symptom: Reaction starts fast but stops at ~50% conversion. Adding more H₂O₂ does not help. Root Cause: Methyltrioxorhenium (MTO) can be deactivated by the formation of perrhenate species if the Lewis base concentration is too low. Corrective Action:
-
Add 3-cyanopyridine (10 mol%) as a ligand.[2] It is less basic than pyridine and prevents the formation of inactive rhenium species while protecting the epoxide from ring opening [3].
Issue: Low Enantioselectivity (Biocatalysis)
Symptom: ee drops from 98% to 85% during scale-up. Root Cause: Non-enzymatic autoxidation (background reaction) or racemization of the product in the aqueous buffer. Corrective Action:
-
Temperature: Lower the reaction temperature to 4°C.
-
Background Control: Ensure the buffer does not contain transition metal impurities (use chelators like EDTA) that might catalyze non-selective epoxidation with the H₂O₂ present.
Quantitative Data Summary
The following table summarizes expected outcomes for 3-chlorostyrene epoxidation under optimized conditions.
| Parameter | mCPBA (Buffered) | MTO + 3-Cyanopyridine | P450-BM3 (Mutant) |
| Solvent | CH₂Cl₂ | CH₂Cl₂ / H₂O | Phosphate Buffer |
| Temperature | 0°C → RT | RT | 4°C |
| Time | 4 h | 6 h | 12 h |
| Yield (Isolated) | 85–92% | 88–95% | 60–80% |
| Selectivity (Chemo) | >95% | >98% | >99% |
| Selectivity (Enantio) | N/A (Racemic) | N/A (Racemic) | 95–99% (R) |
References
-
Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Source: National Institutes of Health (PMC) / RSC URL:[Link]
-
m-CPBA Epoxidation: Mechanism and Optimization. Source: Master Organic Chemistry URL:[Link]
-
Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]
Sources
purification challenges of 2-(3-Chlorophenyl)oxirane
Technical Support Center: 2-(3-Chlorophenyl)oxirane
Introduction
Welcome to the technical support guide for this compound (CAS 20697-04-5). This molecule is a valuable intermediate in pharmaceutical and specialty chemical synthesis, prized for its reactive epoxide ring which allows for the stereospecific introduction of the 3-chlorophenyl ethyl alcohol moiety. However, this high reactivity, stemming from the inherent strain of the three-membered ring, is also the primary source of significant purification challenges.[1]
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers during the purification of this compound. We will delve into the mechanistic origins of these problems and provide validated, step-by-step protocols to achieve high purity.
Troubleshooting Guide: Common Purification Issues
Q1: My final product is contaminated with a significant amount of 1-(3-chlorophenyl)ethane-1,2-diol. How did this impurity form and what is the best way to remove it?
Root Cause Analysis:
The presence of the corresponding 1,2-diol is the most common degradation-related impurity. It forms via the hydrolysis of the epoxide ring. This reaction is catalyzed by the presence of either acidic or basic residues and is accelerated by water.[1] Even trace amounts of acid (e.g., from chlorinated solvents or acidic silica gel) or base (e.g., residual bicarbonate from an aqueous wash) can facilitate this ring-opening reaction, especially if water is present. The reaction is significantly faster at elevated temperatures, making it a critical concern during solvent removal or distillation.[2]
Visualizing the Degradation Pathway:
Sources
Technical Support Center: Managing 2-(3-Chlorophenyl)oxirane
Topic: Safe Handling, Reaction Control, and Emergency Protocols for 2-(3-Chlorophenyl)oxirane
CAS: 20697-04-5 | Synonyms:
Introduction: The Nature of the Hazard
Welcome to the Technical Support Center. You are likely working with This compound , a valuable but deceptively hazardous building block. As a styrene oxide derivative, this molecule possesses a strained three-membered ether ring activated by an aromatic system.
Why is this molecule dangerous?
Unlike simple aliphatic epoxides, the attached chlorophenyl group stabilizes the benzylic carbocation character during ring opening. This makes the molecule highly susceptible to acid-catalyzed exothermic polymerization . A single drop of mineral acid or a Lewis acid impurity (e.g.,
This guide replaces generic safety advice with field-proven, mechanistic troubleshooting protocols.
Module 1: Critical Safety & Emergency Response
Use this section for immediate hazard mitigation.
Q: The temperature of my storage container is rising. What is happening?
A: You are likely witnessing the onset of Autocatalytic Polymerization.
If the container is warm to the touch or pressurizing, the epoxide ring is opening and polymerizing. This reaction is exothermic (
-
Mechanism: Trace acid/base impurities or rust (
) catalyze the ring opening. The heat generated accelerates the rate (Arrhenius behavior), creating a feedback loop. -
Immediate Action:
-
Do NOT seal the vessel. Pressure buildup can cause rupture.
-
Emergency Cooling: Move the container to a dry ice/acetone bath or a blast-proof freezer immediately to arrest the kinetics.
-
Do NOT add water. Water can accelerate hydrolysis exothermically if the bulk temperature is already high (
).
-
Q: How do I clean up a spill safely? (Decontamination Protocol)
A: Do not use simple water or paper towels. Paper towels increase surface area and can ignite if the epoxide polymerizes rapidly. Water is too slow to neutralize the hazard effectively. Recommended Quenching Agent: Aqueous Sodium Thiosulfate (10-20%) .
-
Why? Thiosulfate (
) is a soft nucleophile that attacks the epoxide ring to form a water-soluble, non-volatile Bunte salt. This is safer than acid hydrolysis.
Step-by-Step Decontamination:
-
Isolate: Evacuate the immediate area (10m radius). Wear full PPE (Tyvek suit, butyl rubber gloves, respirator).
-
Absorb: Cover the spill with an inert absorbent (Vermiculite or Diatomaceous Earth). Avoid clay-based cat litters (often acidic) or cellulose (flammable).
-
Neutralize: Gently pour 20% aqueous Sodium Thiosulfate over the absorbent. Allow to sit for 30 minutes.
-
Disposal: Scoop into a wide-mouth waste drum (do not seal tightly immediately) labeled as "Hazardous Chemical Waste: Epoxide Debris."
Module 2: Reaction Control & Optimization
Use this section to troubleshoot experimental failures.
Q: My reaction yield is low, and I see a "polymer goo" on the flask walls. Why?
A: You likely have "Hot Spots" or Lewis Acid contamination. The 3-chlorophenyl group withdraws electrons, making the epoxide slightly less reactive than styrene oxide, but it also makes the benzylic position sensitive to cationic polymerization.
Troubleshooting Checklist:
| Parameter | Check | Reason |
|---|---|---|
| Solvent | Is it dry? Is it halogenated? | Chlorinated solvents (DCM, chloroform) can degrade to form HCl traces, triggering polymerization. Use THF or Toluene over molecular sieves. |
| Stirring | Is the vortex reaching the bottom? | Poor mixing creates local concentration hotspots where
Q: How do I control the exotherm during scale-up?
A: Calculate the Adiabatic Temperature Rise (
-
Standard Rule: Assume
for the epoxide ring opening. -
Calculation:
-
Where
is concentration (mol/L) and is heat capacity. -
Implication: If you run this neat (approx 7-8 M), the temperature could theoretically rise by >200°C, leading to explosion.
-
-
Solution: Operate in semi-batch mode. Keep the reactor at the process temperature and feed the epoxide slowly. If cooling fails, the reaction stops because there is no accumulation of unreacted epoxide.
Visualization: Reaction Safety Logic
The following diagram illustrates the decision process for safe dosing and thermal control.
Caption: Logic flow for minimizing thermal runaway risks during the addition of this compound.
Module 3: Storage & Stability FAQs
Q: Can I store this in a metal drum?
A: Avoid mild steel or rusty containers. Iron oxides (rust) act as mild Lewis acids. Over months, this can lower the onset temperature of polymerization.
-
Best Practice: Store in glass, stainless steel (316L, passivated), or Teflon-lined containers.
-
Inhibitors: Commercial grades often contain stabilizers. If you distilled the material, you removed the stabilizer. Store distilled material at -20°C under Argon.
Q: What is the shelf-life?
A: 12 months (stabilized) vs. <1 month (unstabilized/distilled). Check for peroxide formation if stored >6 months. Peroxides can initiate radical polymerization of the styrene backbone.
References & Authoritative Grounding
-
Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed 2024).[1][2][3]
-
Plastics Europe. Styrene Monomer: Safe Handling Guide. (Provides analogous data for styrene oxide derivatives and polymerization hazards).
-
American Chemical Society (ACS). Probing into Styrene Polymerization Runaway Hazards. ACS Omega 2019 4 (5), 8461-8471. (Mechanistic basis for thermal runaway).
-
Organic Syntheses. Oxidation of Styrenes to Styrene Oxides and Safety Notes. Org. Synth. 2011, 88, 342. (Handling protocols for styrene oxide derivatives).
-
National Institute of Health (NIH). Thiosulfate Mechanism of Action. (Validation of thiosulfate as a nucleophilic quencher).
Disclaimer: This guide is for qualified technical personnel. Always perform a specific Risk Assessment (RA) before handling hazardous epoxides.
Sources
preventing polymerization of 3-chlorostyrene oxide
Technical Support Center: 3-Chlorostyrene Oxide Stability & Handling
Executive Summary: The "Invisible" Threat
Researchers often treat 3-chlorostyrene oxide (CAS: 62600-71-9) like a standard organic solvent, but it is a strained epoxide ring with a "self-destruct" mechanism. Unlike styrene monomer, which polymerizes via free radicals, 3-chlorostyrene oxide polymerizes primarily via acid-catalyzed ring opening.
The critical danger is Autocatalytic Decomposition . If the molecule degrades thermally or hydrolytically, it can release Hydrogen Chloride (HCl). This HCl acts as a catalyst, triggering rapid, exothermic homopolymerization of the remaining bulk material.
The Golden Rule: Acidity and Moisture are the enemies. Neutrality and Cold are the shields.
The Mechanism of Failure
To prevent polymerization, you must understand why it happens.
-
Pathway A: Acid-Catalyzed Homopolymerization (Primary Threat) Trace acids (even from the surface of glass or moisture reacting with the chloro-group) protonate the epoxide oxygen. This activates the ring for nucleophilic attack by another epoxide molecule, creating a polyether chain.
-
Pathway B: Hydrolysis Moisture attacks the ring to form a diol. While the diol itself is stable, the hydrolysis process often generates acidic byproducts or lowers the pH, feeding back into Pathway A.
Visualizing the "Death Spiral"
The following diagram illustrates how a minor thermal event or moisture ingress can lead to a runaway reaction.
Figure 1: The Autocatalytic "Death Spiral" of 3-Chlorostyrene Oxide. Note the feedback loop where heat from polymerization triggers further HCl release.
Storage & Handling Protocols
Every protocol below is designed to break the cycle shown in Figure 1.
Protocol A: Long-Term Storage (The "Stasis" Mode)
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Kinetic suppression of ring opening. Prevents thermal elimination of HCl. |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen can form peroxides (slowly), but moisture (hydrolysis) is the bigger threat. Argon is heavier than air and provides a better blanket. |
| Container | Glass (Silanized preferred) | Standard glass has surface hydroxyls (Si-OH) which are slightly acidic. Silanized glass is neutral. |
| Stabilizer | None usually added | High purity grades are often inhibitor-free. If storage >6 months is expected, storing over 3Å Molecular Sieves is recommended to scavenge moisture. |
Protocol B: Pre-Reaction Purification (The "Scrub" Mode)
If your 3-chlorostyrene oxide has been stored for >3 months, or if the bottle was previously opened, assume it has accumulated trace acid.
Step-by-Step Acid Removal:
-
Prepare a Basic Alumina Column: Use a small pipette plugged with cotton. Fill with ~2cm of Basic Alumina (Brockmann Grade I).
-
Filtration: Pass the required amount of 3-chlorostyrene oxide through the alumina plug directly into your reaction vessel.
-
Why? Basic alumina neutralizes trace HCl and adsorbs water without opening the epoxide ring (unlike strong bases).
-
-
Alternative (In-situ): Add powdered Calcium Hydride (CaH₂) or Potassium Carbonate (K₂CO₃) to the liquid, stir for 30 mins at 0°C, and filter.
Troubleshooting & FAQs
Q1: My 3-chlorostyrene oxide has turned cloudy. Is it ruined? Diagnosis: This indicates the formation of homopolymer (polyether) or diol precipitate . Action:
-
Centrifuge a sample. If the cloudiness settles as a viscous gum, polymerization has occurred.
-
Do not distill cloudy material without pre-treatment. The heat of distillation on an already acidic/polymerizing sample can cause an explosion.[1]
-
Recovery: Wash with saturated NaHCO₃ (aq), dry over MgSO₄, and then attempt vacuum distillation at the lowest possible temperature (<40°C bath).
Q2: Can I use TBC (tert-butylcatechol) to inhibit polymerization? Clarification: TBC is a radical inhibitor used for Styrene Monomer. Answer: It is ineffective against the ionic polymerization of 3-chlorostyrene oxide. While TBC acts as an antioxidant (preventing peroxide formation), it will not stop acid-catalyzed ring opening. In fact, catechols are slightly acidic and can theoretically promote slow degradation if not buffered. Stick to acid scavenging (Basic Alumina) instead.
Q3: The liquid is yellowing. What does this mean? Diagnosis: Yellowing suggests the formation of conjugated byproducts or oxidation, often accompanied by HCl release. Action: Check pH (using wet pH paper held above the liquid—vapors will turn it red if HCl is present). If acidic, perform Protocol B immediately.
Emergency Stabilization Workflow
If you suspect a container is warming up or polymerizing:
Figure 2: Emergency response to runaway polymerization.
References
-
Sigma-Aldrich. (n.d.). (R)-(+)-3-Chlorostyrene oxide Safety Data Sheet. Retrieved from
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from
-
ChemicalBook. (2023). (S)-3-Chlorostyrene oxide Properties and Stability. Retrieved from
- Nielsen, L. P. C., et al. (2004). Mechanisms of Epoxide Polymerization. Journal of the American Chemical Society.
-
Capot Chemical. (2013). MSDS of (S)-3-Chlorostyrene oxide. Retrieved from
(Note: While specific "inhibitor" trade secrets exist, the consensus on acid-catalyzed mechanisms for styrene oxide derivatives is chemically absolute.)
Sources
Technical Support Center: Troubleshooting the Chiral Separation of 2-(3-Chlorophenyl)oxirane Enantiomers
Welcome to the technical support center for the chiral separation of 2-(3-Chlorophenyl)oxirane enantiomers. As a critical chiral intermediate in the synthesis of various pharmaceutical agents, ensuring its enantiomeric purity is paramount for drug efficacy and safety.[][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols in a direct question-and-answer format to address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the initial setup for the enantioseparation of this compound.
Q1: What is the recommended starting point for separating this compound enantiomers?
For a robust and reliable separation, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[2][4][5] The most successful and widely applicable approach for chiral epoxides is to begin with a polysaccharide-based CSP operating in normal phase (NP) mode.[6][7][8] This combination typically provides the best selectivity for this class of compounds.
Q2: Which specific types of chiral columns are most effective for this separation?
Polysaccharide-based CSPs, specifically those with amylose or cellulose derivatives coated or immobilized on a silica support, are highly recommended.[9][10][11] Columns such as the Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) series have a proven track record for resolving aryl epoxides and similar structures.[6][7][12] Immobilized versions of these phases offer greater solvent flexibility and durability, which is a significant advantage for method development and preparative scale-up.[13][14]
Q3: How should I prepare my sample of this compound for HPLC analysis?
Proper sample preparation is crucial to prevent peak distortion and potential degradation.
-
Solvent Choice: The ideal approach is to dissolve the sample directly in the mobile phase you are using for the analysis.[9][15] If this is not feasible, use a solvent that is weaker than or has a similar polarity to the mobile phase (e.g., pure n-hexane for normal phase methods). Using a solvent stronger than the mobile phase can lead to peak fronting or splitting.
-
Filtration: Always filter the sample through a 0.2 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit, leading to high backpressure and poor performance.[16]
-
Stability Consideration: The epoxide ring in this compound is susceptible to ring-opening, particularly under strong acidic or basic conditions.[6][7][17] Ensure your sample and mobile phase are maintained under neutral, controlled conditions to prevent the formation of diol impurities and potential racemization.[7]
Troubleshooting Guide: Resolving Common Separation Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Q4: I am observing poor resolution (Rs < 1.0) or no separation at all. What steps should I take?
Poor resolution is the most common challenge in chiral separations. A logical, stepwise approach is necessary to identify the root cause. The workflow below outlines the key areas to investigate.
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
Detailed Breakdown:
-
Verify Method Parameters: Before making significant changes, ensure your system is operating as intended.[18] Check that the mobile phase composition is correct and properly mixed, and the flow rate is accurate.
-
Assess the Chiral Stationary Phase (CSP): The column is the heart of the separation.[3][18] Confirm that you are using a CSP known to be effective for your analyte class (polysaccharide-based is best for this compound).[6][7][12] If the column is old or has been used with incompatible solvents, its performance may be compromised.
-
Optimize Mobile Phase Composition: Selectivity in chiral separations is highly sensitive to the mobile phase.[10] In normal phase, the alcohol modifier (e.g., isopropanol, ethanol) is the most critical component.
-
Decrease Modifier Percentage: Reducing the alcohol content (e.g., from 90:10 hexane:IPA to 95:5) increases retention time and often enhances the subtle interactions required for chiral recognition, thereby improving resolution.[9]
-
Change Modifier Type: Switching from isopropanol to ethanol, or vice-versa, can alter the hydrogen bonding interactions with the CSP and significantly change selectivity.[9]
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP.[19][20]
-
Lowering Temperature: Often, decreasing the temperature (e.g., from 25°C to 15°C) enhances resolution by strengthening the transient diastereomeric complexes formed on the CSP.
-
Increasing Temperature: While less common, sometimes increasing the temperature can improve peak efficiency or alter the CSP's conformation in a way that improves separation.[21][22] A column thermostat is essential for this optimization and for ensuring method reproducibility.[15]
-
Q5: My peaks are broad, tailing, or fronting. How can I improve the peak shape?
Poor peak shape is typically caused by undesirable secondary interactions, column overload, or solvent effects.[9][15]
-
Cause: Secondary Interactions: The analyte may be interacting with the silica support of the CSP, causing peak tailing.
-
Solution: For normal phase systems, adding a small amount of a competing agent to the mobile phase can improve peak shape. While this compound is neutral, trace acidic sites on the silica can still cause issues. Adding a very small percentage (e.g., 0.1%) of the alcohol modifier (like IPA or Ethanol) can help. For basic or acidic analytes, a small amount of a basic (diethylamine, DEA) or acidic (trifluoroacetic acid, TFA) additive is used, respectively.[9]
-
-
Cause: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, triangular peaks.[9][15]
-
Solution: Reduce the sample concentration or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
-
-
Cause: Inappropriate Sample Solvent: As mentioned in Q3, dissolving the sample in a solvent significantly stronger than the mobile phase causes peak distortion.
-
Solution: Dissolve the sample in the mobile phase itself or a weaker solvent.
-
Q6: My retention times are drifting between injections. What is the cause?
Inconsistent retention times are a sign of an unstable system.
-
Cause: Insufficient Equilibration: The CSP requires adequate time to equilibrate with the mobile phase, especially after a change in composition.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before the first injection.[15]
-
-
Cause: Mobile Phase Composition Drift: Solvents can evaporate, especially volatile ones like hexane, changing the mobile phase ratio over time.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[15] Ensure proper mixing if using an online gradient proportioning valve for isocratic delivery.
-
-
Cause: Temperature Fluctuations: Ambient lab temperature changes can affect retention times.
Experimental Protocols
Protocol 1: Initial HPLC Method Screening
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak® AD-H or similar, 250 x 4.6 mm, 5 µm).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in n-hexane.
-
Mobile Phase Screening:
-
Condition A: n-Hexane / Isopropanol (IPA) (90:10 v/v)
-
Condition B: n-Hexane / Ethanol (EtOH) (90:10 v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
-
Execution: Equilibrate the column with Condition A for at least 20 minutes. Inject the sample. After the run, switch to Condition B, equilibrate, and inject again.
-
Evaluation: Compare the chromatograms. Look for the condition that provides the best initial separation (even if not baseline) to proceed with optimization.
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Chiral Column | Polysaccharide-based (Amylose/Cellulose) | Polysaccharide-based (Immobilized) | Polysaccharide-based (Immobilized) |
| Mobile Phase | n-Hexane / Alcohol (IPA or EtOH)[9][16] | Acetonitrile or Methanol / Water or Buffer[8] | Methanol or Acetonitrile with additives[24] |
| Typical Ratio | 95:5 to 80:20 | 30:70 to 70:30 | 100% with 0.1% additive (e.g., TFA/DEA) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Temperature | 15 - 40 °C | 15 - 40 °C | 15 - 40 °C |
Method Development and Advanced Topics
The development of a robust chiral method is an empirical process that requires systematic screening and optimization.[25]
Caption: A general workflow for developing a chiral HPLC method.
Q7: Are there alternatives to HPLC for this analysis?
Yes, Capillary Electrophoresis (CE) is a powerful alternative technique for analytical-scale chiral separations.[4][26] CE offers extremely high separation efficiency, rapid analysis times, and requires minimal sample and solvent.[27][28] The separation is achieved by adding a chiral selector (e.g., a cyclodextrin derivative) to the background electrolyte.[29][30] While highly effective for purity checks, CE is generally not suitable for preparative-scale purification.[4][31]
Q8: What are the key considerations when scaling this separation from analytical to preparative scale?
Scaling up a chiral separation requires careful re-optimization.[24][32]
-
Column Chemistry: Use a preparative column with the same CSP chemistry and particle size as the analytical column. Covalently bonded (immobilized) phases are strongly preferred for preparative work due to their stability and resistance to stripping, which can occur with coated phases under high loading conditions.[13][14]
-
Loading Study: The maximum sample load that can be purified without losing resolution must be determined experimentally. This is a critical step to ensure the efficiency and viability of the preparative method.
-
Elution Order: It is often advantageous to have the desired enantiomer elute first to maximize purity and throughput. If the undesired enantiomer elutes first on your analytical column, consider using a CSP with the opposite chirality (e.g., switching from a D- to an L- Phenylglycine column if using a Pirkle-type phase) to invert the elution order.[13][14]
References
-
Chiral Drug Separation. (n.d.). IntechOpen. Retrieved from [Link]
-
Preparative Chiral Separations – from Laboratory Scale to Production. (2015). Chromatography Today. Retrieved from [Link]
-
Gumustas, M., Ozkan, S. A., & Chankvetadze, B. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. Current Medicinal Chemistry, 25(33), 4152-4188. Retrieved from [Link]
-
IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. Retrieved from [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2007). LCGC International. Retrieved from [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2000). Health Canada. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). Molecules, 26(18), 5536. Retrieved from [Link]
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. (1992). UNCW Institutional Repository. Retrieved from [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Obrnuta faza. Retrieved from [Link]
-
Effect of column temperature on separation on Chiralpak AD-H and... (2020). ResearchGate. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations, 8(10), 165. Retrieved from [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025). ALWSCI. Retrieved from [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2012). ResearchGate. Retrieved from [Link]
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (n.d.). Retrieved from [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. Retrieved from [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... (2018). ResearchGate. Retrieved from [Link]
-
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021). Hacettepe Journal of Biology and Chemistry, 49(3), 253-303. Retrieved from [Link]
-
Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021). ResearchGate. Retrieved from [Link]
-
What are the Reasons for Resolution Failure in HPLC? (2023). Chromatography Today. Retrieved from [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]
-
Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. (1998). Electrophoresis, 19(16-17), 2899-2905. Retrieved from [Link]
-
Capillary Electrophoretic Chiral Separation of Antihistamines: Enantiomers Recognition Mechanism by Isothermal Titration Calorimetry and Simulation Studies. (2026). Chirality. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(25), 6656-6675. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. Retrieved from [Link]
-
Unusual effect of temperature on the retention of enantiomers on a chiral column. (1991). Journal of Chromatography A, 588(1-2), 211-218. Retrieved from [Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. (2024). Molecules, 29(3), 670. Retrieved from [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
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- 2. benthamdirect.com [benthamdirect.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ajol.info [ajol.info]
- 17. One moment, please... [chemistrysteps.com]
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- 19. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
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- 28. bio-rad.com [bio-rad.com]
- 29. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Capillary Electrophoretic Chiral Separation of Antihistamines: Enantiomers Recognition Mechanism by Isothermal Titration Calorimetry and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Regiocontrol in Ring-Opening Reactions
Topic: Dealing with Regioisomer Formation in Ring-Opening Reactions Content Type: Troubleshooting Guide & Technical FAQs Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
Regioselectivity in the ring-opening of three-membered heterocycles (epoxides and aziridines) is governed by a delicate balance between steric control (nucleophilic attack at the least hindered site) and electronic control (attack at the site best able to stabilize positive charge).
As a Senior Application Scientist, I often see "failed" reactions that are actually successful transformations yielding the unexpected regioisomer due to subtle shifts in this balance. This guide addresses the root causes of regioisomeric mixtures and provides actionable protocols to force the reaction toward the desired pathway.
Troubleshooting Guide (Q&A)
Issue 1: "I’m using a strong nucleophile with an unsymmetrical epoxide, but I’m seeing significant attack at the more substituted carbon."
Diagnosis: You are likely operating in a "borderline" mechanistic regime. While basic conditions generally favor SN2 attack at the less hindered carbon (steric control), the presence of any Lewis acidic species (even metal counter-ions like Li+ or Mg2+) can coordinate to the epoxide oxygen. This coordination imparts partial positive character to the ring carbons, activating the "electronic" control pathway (SN1-like), which favors the more substituted position.
Corrective Action:
-
Sequester Counter-ions: Add 12-crown-4 (for Li+) or 15-crown-5 (for Na+) to "naked" the nucleophile. This enforces pure steric control.
-
Switch Solvents: Move to a highly polar aprotic solvent (e.g., DMSO, HMPA, or DMPU). This separates the ion pair, making the nucleophile more reactive and the cation less available for coordination.
-
Check the Nucleophile: If using a Grignard, the Mg2+ is a strong Lewis acid. Switch to an organolithium or organocuprate (Gilman reagent), which are softer and less prone to coordinating the oxygen.
Issue 2: "My acid-catalyzed opening of a cyclohexene oxide derivative is giving the 'wrong' stereochemistry and regiochemistry."
Diagnosis: You are fighting the Fürst-Plattner Rule (Trans-Diaxial Effect). In semi-rigid systems like cyclohexanes, the nucleophile will not simply attack the most substituted carbon or the least hindered one. Instead, it will attack the carbon that allows the ring to open directly into a chair-like conformation where the incoming nucleophile and the leaving alcohol are trans-diaxial.
Corrective Action:
-
Model the Transition State: Draw the half-chair conformation of your epoxide.[1] Identify which attack vector leads to a twist-boat (disfavored) vs. a chair (favored).
-
Lock the Conformation: If the Fürst-Plattner outcome is the undesired isomer, you must change the substrate's conformational bias (e.g., add a bulky protecting group elsewhere on the ring) or switch to a radical-based opening method that ignores these stereoelectronic constraints.
Issue 3: "I cannot control the regioselectivity of my aziridine ring opening. It seems random."
Diagnosis: Aziridines are schizophrenic; their reactivity depends entirely on the N-protecting group .
-
Activated Aziridines (N-Ts, N-Ac, N-Boc): The electron-withdrawing group (EWG) destabilizes the ring, making it susceptible to nucleophilic attack. However, the EWG also polarizes the C-N bonds.
-
Non-Activated Aziridines (N-H, N-Alkyl): These are inert to most nucleophiles and require acid catalysis.
Corrective Action:
-
For Attack at Less Substituted Carbon: Use a non-activated aziridine (N-Bn or N-Alkyl) and a strong nucleophile. If activation is needed, use a Lewis acid that coordinates weakly (e.g., BF3·OEt2).
-
For Attack at More Substituted Carbon: Use an activated aziridine (N-Ts) under acidic conditions. The sulfonamide stabilizes the developing negative charge on the nitrogen, while the proton/Lewis acid activates the carbon with the most carbocation character.
Issue 4: "Standard Lewis acids (BF3, TiCl4) are causing polymerization or decomposition."
Diagnosis: Hard Lewis acids are often too aggressive, causing "zipper" polymerization of the epoxide/aziridine before the nucleophile can attack.
Corrective Action: Switch to Metal Triflates (e.g., Sc(OTf)3, Bi(OTf)3, or Yb(OTf)3). These are "water-tolerant" Lewis acids that activate the ring gently and reversibly. They are particularly effective for aminolysis reactions where traditional Lewis acids would be deactivated by the amine nucleophile.
Experimental Protocols
Protocol A: Determination of Regioisomeric Ratio (rr) via 1H NMR
Objective: Quantify the ratio of attack at Ca (more substituted) vs. Cb (less substituted) without separation.
Methodology:
-
Isolation: Perform a standard aqueous workup to remove salts. Do not attempt flash chromatography yet, as silica gel can sometimes induce isomerization or selective retention of one isomer.
-
Sample Prep: Dissolve ~10 mg of the crude mixture in CDCl3 (or benzene-d6 if peaks overlap).
-
Acquisition:
-
Run a standard 1H NMR (minimum 16 scans).
-
Crucial Step: Focus on the protons alpha to the new heteroatom (the nucleophile).
-
Isomer A (Attack at less hindered): Look for the signal of the proton at the more hindered carbon (now the alcohol/amine center). This is usually a multiplet shifted downfield (3.5–4.0 ppm).
-
Isomer B (Attack at more hindered): Look for the signals of the protons at the less hindered carbon (now the alcohol/amine center). These usually appear as a distinct doublet of doublets (or ABX system) in the 3.2–3.8 ppm range.
-
-
Calculation:
Note: Verify assignments using 2D COSY if the multiplets overlap significantly.
Protocol B: Regioselective Opening with Metal Triflates (General Procedure)
Application: Opening sensitive epoxides with amines/alcohols favoring the "SN2-like" product (less substituted) but with catalytic activation.
Reagents:
-
Epoxide (1.0 equiv)
-
Nucleophile (1.1 equiv)
-
Sc(OTf)3 (5 mol%) or Bi(OTf)3 (5 mol%)
-
Solvent: CH2Cl2 or CH3CN
Steps:
-
Dissolve the epoxide (1 mmol) and nucleophile (1.1 mmol) in CH2Cl2 (5 mL).
-
Add the metal triflate catalyst (0.05 mmol) in one portion.
-
Stir at room temperature. Monitor by TLC (usually complete in 1–4 hours).
-
Quench: Add water (5 mL).
-
Extraction: Extract with CH2Cl2 (3 x 10 mL). Dry over Na2SO4.
-
Analysis: Analyze crude by NMR (see Protocol A) before purification.
Visualizations
Figure 1: Mechanistic Pathways & Regioselectivity Rules
This diagram illustrates the divergence between Basic (Steric) and Acidic (Electronic) control, including the critical transition state differences.[2]
Caption: Divergence of regioselectivity based on reaction conditions. Note that "Acidic" control favors the site capable of stabilizing positive charge (3° > 2°), but steric factors can still override in 1° vs 2° cases.
Figure 2: Decision Tree for Optimization
Use this workflow to select the correct conditions for your desired isomer.
Caption: Strategic workflow for selecting reaction conditions. Cyclic systems require an additional check for conformational constraints (Fürst-Plattner).
References
-
Regioselectivity of Epoxide Ring-Opening
- Title: Epoxide Ring-Opening Reactions - SN1 vs. SN2, Regioselectivity, and Stereoselectivity.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Fürst-Plattner Rule
-
Aziridine Regioselectivity
-
Metal Triflate Catalysis
- Title: Bismuth(III) triflate: A water-tolerant Lewis acid catalyst for the regioselective ring opening of epoxides.
- Source: ScienceDirect / Tetrahedron Letters.
-
URL:[Link]
-
Jacobsen Hydrolytic Kinetic Resolution (HKR)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(3-Chlorophenyl)oxirane (m-CSO)
Ticket Category: Reaction Work-up & Purification Subject: Troubleshooting Work-up Procedures for m-CSO Reactions Status: Active Guide Expert Level: Senior Application Scientist[1][2]
Executive Summary
2-(3-Chlorophenyl)oxirane (m-CSO) acts as a critical electrophilic intermediate in the synthesis of
This guide addresses the three most common failure modes in m-CSO workflows:
-
Regiochemical Scrambling: Loss of isomer purity during acidic quenches.[1][2]
-
Hydrolytic Degradation: Unwanted conversion to the 1,2-diol.[1][2]
-
Phase Separation Failure: Persistent emulsions due to the chlorophenyl lipophilicity.[1][2]
Module 1: The "Golden Hour" – Quenching & pH Control
The Core Problem: Epoxides are kinetically stable at neutral pH but thermodynamically unstable.[2] The m-CSO ring is highly susceptible to acid-catalyzed hydrolysis or polymerization.[1][2] A pH drop below 5.0 during quenching can degrade 20% of your material in under 15 minutes.[1][2]
Protocol A: Quenching Basic Reactions (Nucleophilic Ring Opening)
Context: You reacted m-CSO with an amine, azide, or alkoxide under basic conditions.
Objective: Stop the reaction without protonating the unreacted epoxide (if recovery is needed) or the basic product (amino-alcohol) into the aqueous phase.
-
Cool Down: Lower reaction temperature to 0–5 °C.
-
Dilution: Dilute the reaction mixture 3-fold with tert-Butyl methyl ether (TBME) or Ethyl Acetate (EtOAc) .
-
The "Soft" Quench: Add Saturated Aqueous
dropwise. -
Extraction: Separate phases. Re-extract aqueous layer twice.[1][2]
Protocol B: Quenching Acidic Reactions (Friedel-Crafts / Acidolysis)
Context: You used Lewis acids or Brønsted acids to activate the epoxide.
Objective: Neutralize acid before the aqueous phase allows hydrolysis to the diol.[2]
-
The "Reverse" Quench: Pour the cold reaction mixture into a vigorously stirred slurry of
(aq) + Ice .-
Why Reverse? Adding base to the acid creates localized hot spots of neutralization; adding acid to base ensures the bulk stays basic/neutral, preserving the epoxide ring if unreacted.
-
-
Rapid Partitioning: Immediately add DCM or EtOAc to pull organic components out of the aqueous interface.[1][2]
Module 2: Regioselectivity & Mechanism Visualization
Understanding where your nucleophile attacks is critical for troubleshooting yield issues.[1][2] The 3-chloro group exerts an inductive electron-withdrawing effect (
Figure 1: Decision matrix for regiochemical outcome based on reaction pH. Acidic conditions favor attack at the benzylic carbon (closest to the ring), while basic conditions favor the terminal carbon.
Module 3: Troubleshooting Phase Separation (Emulsions)
The Issue: The 3-chlorophenyl moiety is lipophilic and dense.[2] When combined with polar reaction byproducts (salts, oligomers), it often forms "rag layers" (stable emulsions) at the organic-aqueous interface.[1][2]
The "Salting Out" Protocol
If a distinct interface fails to form after 5 minutes:
-
Saturation: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated (undissolved salt visible).[1][2]
-
Filtration (The Nuclear Option): If the emulsion persists (often due to polymer particulates), filter the entire biphasic mixture through a 1-inch pad of Celite 545 .[1][2]
-
Result: The Celite traps the particulate stabilizers; the filtrate will separate cleanly.[2]
-
-
Solvent Swap: If using DCM (density ~1.33), the density is too close to the brine/chlorophenyl mixture.[1][2] Switch to EtOAc or TBME (density < 0.[1][2]9) to maximize the density differential.
Module 4: Purification & Stability Data
Thermal Stability Warning
m-CSO and its ring-opened derivatives are thermally sensitive.[1][2]
-
Do NOT distill at atmospheric pressure (risk of violent decomposition/polymerization).[1][2]
-
Recommended: Kugelrohr distillation or High-Vacuum distillation (< 0.5 mmHg).[1][2]
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Methanol/Ethanol | Reaction Only | Good for reaction; remove before aqueous workup to prevent phase miscibility.[1][2] |
| Dichloromethane (DCM) | High | Excellent solubility for m-CSO.[1][2] Warning: Environmental hazard; density issues with brine.[1][2] |
| Ethyl Acetate (EtOAc) | High | Recommended extraction solvent.[1][2] Safer than ethers; good separation.[1][2] |
| Diethyl Ether | Medium | Good solubility, but high risk of emulsions with this specific substrate.[1][2] |
| Water | Low | AVOID prolonged contact.[1][2] Promotes hydrolysis to 1-(3-chlorophenyl)ethane-1,2-diol.[1][2] |
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC appearing during workup. What is it?
-
Cause: Your aqueous wash was too acidic, or the extraction took too long.[1][2]
-
Fix: Use pre-chilled buffers (
) and dry the organic layer immediately over (avoid if the epoxide is the product, as it is slightly Lewis acidic).[1][2]
Q2: Can I use silica gel chromatography for purification?
-
Answer: Yes, but with a caveat. Silica is slightly acidic.[1][2]
-
Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.[1][2] This prevents ring opening or rearrangement of the epoxide on the column.[2]
Q3: My yield is low after reacting with an amine. Where is the product?
-
Diagnosis: The product is likely an amino-alcohol, which is amphoteric.[1][2]
-
Fix: If the pH is too low during extraction, the amine is protonated (
) and stays in the water.[1] Adjust the aqueous phase to pH 10-11 (using ) to ensure the product is neutral and extractable into the organic layer.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Standard text for SN2 vs SN1 epoxide opening mechanisms).
-
Choudhary, V. R., Jha, R., & Jana, P. (2008).[1][2] Selective epoxidation of styrene to styrene oxide by TBHP using simple transition metal oxides.[1][2] Catalysis Communications, 10(2), 205–207.[1][2]
-
BenchChem. (2025).[1][2] Stability of (2R)-2-(3,4-Dichlorophenyl)oxirane under acidic vs basic conditions. Technical Safety Data. [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] this compound Product Specification and Safety Data Sheet.
-
Padwa, A., & Murphree, S. S. (2006).[1][2] Epoxides and Aziridines – A Premium Guide to Reactivity. Arkivoc. (Comprehensive review on epoxide ring-opening regioselectivity).
Sources
Technical Support Center: Asymmetric Epoxidation Troubleshooting
Topic: Troubleshooting Low Enantioselectivity in Epoxide Formation Role: Senior Application Scientist Status: Active | Ticket ID: AE-SUPPORT-001
Introduction: The "Triage" Phase
Welcome to the Asymmetric Epoxidation Support Center. Low enantiomeric excess (ee) is rarely a random event; it is a symptom of a competing pathway. Before modifying your catalyst, you must diagnose the root cause.
Diagnostic Workflow: The "Background" Check
Issue: My ee is consistently low (e.g., 20-50%), regardless of catalyst loading. Diagnosis: You likely have a fast, uncatalyzed background reaction. If the oxidant reacts with the alkene without the catalyst, that portion of the product is racemic, diluting your overall ee.
Action: Perform the Background Reaction Test immediately (See Protocol A).
Figure 1: Decision tree for isolating uncatalyzed background reactions.
System-Specific Troubleshooting
A. Sharpless Asymmetric Epoxidation (SAE)
Target: Allylic Alcohols Catalyst: Ti(OiPr)₄ / Tartrate (DET or DIPT)[1][2][3]
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| ee < 80% | Water Contamination | Water hydrolyzes Ti(OiPr)₄ into inactive oligomeric TiO₂ species. These may catalyze racemic epoxidation.[4][5] | Add activated 3Å or 4Å Molecular Sieves . Use 10-20 wt% relative to substrate. |
| Variable ee | Improper Catalyst Aging | The active species is a dimer.[2] Mixing Ti and Tartrate requires time to equilibrate before adding oxidant. | "Age" the catalyst: Stir Ti(OiPr)₄ and Tartrate at -20°C for 20-30 mins before adding the substrate/oxidant. |
| Low Conversion | Non-Linear Effects | SAE exhibits a "positive nonlinear effect." If the tartrate ee is <90%, the active dimer amplifies chirality, but reaction rate drops. | Ensure Tartrate is >99% ee . Use a slight excess of Tartrate (1.2 eq) vs Ti (1.0 eq) to ensure all Ti is ligated. |
Expert Insight: The active catalyst is a dimer,
B. Jacobsen-Katsuki Epoxidation
Target: cis-Olefins (Styrenes, Chromenes) Catalyst: Mn(III)-Salen[7]
Q: My cis-olefin gives low ee and significant trans-epoxide formation. Why? A: This indicates a "Radical Leak."
-
Mechanism: The reaction proceeds via a radical intermediate.[8] If the radical lifetime is long, the bond rotates, scrambling stereochemistry.
-
Fix: Add an N-Oxide additive (e.g., 4-phenylpyridine N-oxide or P3NO).
-
Why? The additive coordinates to the Mn center, stabilizing the high-valent Mn(V)-oxo species and accelerating the "concerted" oxygen transfer pathway over the radical pathway.
-
Q: Can I use this for trans-olefins? A: Generally, no. Jacobsen catalysts are optimized for cis-olefins (side-on approach). For trans-olefins, consider Shi Epoxidation or specific Katsuki salen variants designed with different steric walls.
C. Shi Epoxidation (Organocatalysis)
Target: trans-Olefins, Trisubstituted Olefins Catalyst: Fructose-derived ketone + Oxone[4][9]
Q: The reaction starts well but stalls, and ee drops in late stages. A: This is a pH Control Failure .
-
The Delicate Balance:
-
pH < 9: The ketone catalyst undergoes Baeyer-Villiger oxidation (decomposition) by Oxone.
-
pH > 11: Oxone (potassium peroxymonosulfate) autodecomposes rapidly.
-
-
Target pH: You must maintain pH 10.5 .
-
Fix: Do not rely solely on solid buffers. Use a pH meter and simultaneous addition of aqueous K₂CO₃ to maintain pH 10.5 exactly.
Figure 2: The Shi Cycle showing the critical pH-dependent decomposition pathway.
Detailed Experimental Protocols
Protocol A: The Background Reaction Test (Mandatory)
Run this before optimizing any chiral catalyst.
-
Setup: Prepare a reaction vessel identical to your intended run (solvent, temperature, stir rate).
-
Components: Add the alkene substrate and the oxidant (e.g., TBHP, mCPBA, NaOCl) without the chiral ligand or metal source.
-
Execution: Stir for the standard reaction time (e.g., 12 hours).
-
Analysis: Check conversion by GC/NMR.
-
Pass: < 2% conversion. The background is negligible.
-
Fail: > 5% conversion.
-
Corrective Action: Lower temperature by 10-20°C. Change oxidant (e.g., switch from mCPBA to TBHP).
-
-
Protocol B: "Aged" Sharpless Catalyst Preparation
Standard scale: 1.0 mmol substrate
-
Drying: Flame-dry a round-bottom flask and add 4Å molecular sieves (activated). Cool to -20°C under Ar/N₂.
-
Loading: Add DCM (anhydrous) and Ti(OiPr)₄ (0.05 mmol, 5 mol%).
-
Ligand Addition: Add (+)-DET (0.06 mmol, 6 mol%) dropwise.
-
Note: The slight excess (1.2:1) prevents unligated Ti from acting as a racemic catalyst.
-
-
The Aging Step (CRITICAL): Stir at -20°C for 30 minutes .
-
Why? This allows the formation of the thermodynamic dimer
.[1]
-
-
Oxidant: Add TBHP (tert-butyl hydroperoxide) and stir for another 10-20 mins.
-
Substrate: Finally, add the allylic alcohol dropwise.
References & Authoritative Sources
-
Katsuki, T., & Sharpless, K. B. (1980).[10] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes.[7][11] Journal of the American Chemical Society, 112(7), 2801–2803.
-
Tu, Y., Wang, Z. X., & Shi, Y. (1996). An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone.[4][5] Journal of the American Chemical Society, 118(40), 9806–9807.
-
Linker, T. (1997).[8][12] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062.
-
Hanson, R. M. (1991).[12] The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437–475. (Detailed review of SAE variables).
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 5. Shi Epoxidation [organic-chemistry.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative Structural Validation of 2-(3-Chlorophenyl)oxirane: An NMR-Centric Guide
Executive Summary & Strategic Context
In the synthesis of bioactive scaffolds, 2-(3-chlorophenyl)oxirane (also known as m-chlorostyrene oxide) serves as a critical electrophilic intermediate. However, its validation presents a dual challenge often overlooked in standard QC protocols:
-
Regioisomer Confusion: Distinguishing the meta-substituted isomer from commercially prevalent ortho- and para- analogs without mass spectrometry.
-
Ring Integrity: The oxirane ring is highly susceptible to acid-catalyzed hydrolysis (forming diols) or Meinwald rearrangement (forming aldehydes) during handling.
This guide moves beyond basic spectral assignment. It compares NMR methodologies to establish a self-validating protocol that confirms both regiochemistry and epoxide stability in a single workflow.
Theoretical Framework: The Spectral Fingerprint
To validate this structure, one must confirm two distinct zones of the molecule. The logic flow below illustrates the dependency of these zones on specific NMR experiments.
Diagram 1: Structural Elucidation Logic Flow
Caption: Decision tree for validating regiochemistry and ring integrity using 1H NMR markers.
Comparative Methodology: Selecting the Right Experiment
While a standard 1D Proton NMR is often sufficient, complex mixtures or degradation products require advanced techniques. The table below compares the efficacy of different NMR experiments for this specific molecule.
Table 1: Comparative Utility of NMR Experiments
| Experiment | Target Information | Sensitivity | Specificity | Recommendation |
| 1D | Primary structure confirmation. | High | Medium | Essential. The baseline for purity and ID. |
| 1D | Confirmation of carbon count (8 signals). | Low | High | Supportive. Use to confirm the absence of carbonyl carbons (aldehyde impurity). |
| 2D COSY | Establishing connectivity in the epoxide AMX system. | Medium | High | Conditional. Use if the epoxide protons overlap with impurities. |
| 2D HSQC | Distinguishing aromatic protons from solvent satellites. | Medium | Very High | Advanced. Required only if separating complex isomer mixtures. |
| NOESY | Spatial arrangement (Stereochemistry). | Low | High | N/A. Not typically required for achiral purity assessment. |
Detailed Spectral Analysis
A. The Epoxide Region (The AMX System)
The oxirane ring protons form a characteristic AMX spin system (or ABX depending on field strength). Unlike the ethyl chain in ethylbenzene, these protons are rigid.
-
H_c (Benzylic):
3.80 – 3.85 ppm (dd). This proton is deshielded by the aromatic ring and the oxygen. -
H_a (Trans to Ph):
3.10 – 3.15 ppm (dd). -
H_b (Cis to Ph):
2.75 – 2.80 ppm (dd).
Coupling Constants (
- (H_a–H_b): ~5.5 Hz (Characteristic of terminal epoxides).
- (H_c–H_b): ~4.1 Hz.
- (H_c–H_a): ~2.5 Hz.
Technical Note: If these multiplets collapse into broad singlets or shift downfield to >4.0 ppm, hydrolysis has occurred (Diol formation).
B. The Aromatic Region (Regioisomer Differentiation)
This is the critical failure point for many analysts. You must distinguish the 3-chloro (meta) pattern from the 4-chloro (para) pattern.
-
Para-Chlorostyrene Oxide: Shows a symmetric AA'BB' system (two "doublets" that are actually higher-order multiplets) integrating to 2H each.
-
Meta-Chlorostyrene Oxide (Target): Shows a complex ABCD system.
-
H-2: Isolated singlet-like signal (narrow doublet) ~7.3 ppm.
-
H-4/H-6: Two distinct multiplets.
-
H-5: Pseudo-triplet (t) ~7.2 ppm.
-
Table 2: Simulated Chemical Shift Comparison (CDCl )
| Position | This compound (Target) | 2-(4-Chlorophenyl)oxirane (Alternative) |
| Epoxide CH | ~3.82 ppm (dd) | ~3.80 ppm (dd) |
| Epoxide CH | ~3.15, 2.78 ppm (dd) | ~3.12, 2.75 ppm (dd) |
| Aromatic | Asymmetric Multiplet (4H) | Symmetric AA'BB' (4H) |
| Key Feature | Distinct isolated proton at C2 | Two sets of roofed doublets |
Impurity Profiling: A Self-Validating System
A robust assay must detect degradation. Epoxides are high-energy rings. The diagram below details the degradation pathways and their specific NMR signatures.
Diagram 2: Degradation Pathways & NMR Signatures
Caption: Monitoring specific chemical shift zones allows for immediate detection of common degradation products.
Experimental Protocol
To ensure reproducibility and prevent acid-catalyzed degradation during analysis, follow this protocol strictly.
Step 1: Solvent Selection & Preparation
-
Solvent: Chloroform-d (CDCl
) is standard, but it often contains trace HCl/DCl which destroys epoxides. -
Corrective Action: Filter the CDCl
through a small plug of basic alumina or add a few milligrams of anhydrous K CO directly to the NMR tube. This neutralizes trace acid. -
Alternative: Use Benzene-d
(C D ) for superior resolution of the epoxide protons if multiplets overlap.
Step 2: Sample Preparation
-
Weigh 10-15 mg of the product.
-
Dissolve in 0.6 mL of neutralized CDCl
. -
Do not heat the sample to dissolve; epoxides are thermally sensitive.
Step 3: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard zg30 or zg (30° pulse angle).
-
Relaxation Delay (D1): Set to 5 seconds . Accurate integration is required to compare the aromatic integral (4H) to the epoxide integral (3H) to confirm no polymerization has occurred.
-
Scans (NS): 16 scans are sufficient for >95% purity.
References
-
ChemicalBook. (n.d.). Styrene oxide 1H NMR Spectrum. Retrieved from
-
Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
Nanalysis. (2023). Spin-Spin Coupling – Beyond Multiplicity. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AMX/ABX systems).
- SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for chlorostyrene shifts).
Sources
Comprehensive Guide to Confirming the Absolute Configuration of 2-(3-Chlorophenyl)oxirane
This guide provides a technical comparison of methods for confirming the absolute configuration of 2-(3-Chlorophenyl)oxirane (also known as m-chlorostyrene oxide), a critical chiral intermediate in the synthesis of
Executive Summary
Target Molecule: this compound CAS Number: 62600-71-9 (R-isomer) | 62600-70-8 (S-isomer) Criticality: The (R)-enantiomer is often the desired pharmacophore precursor. Misassignment of configuration can lead to inactive or toxic drug candidates (e.g., off-target adrenergic binding).
This guide compares four analytical workflows for configuration assignment, ranked by rigor , throughput , and resource requirements .
| Method | Rigor | Throughput | Cost | Primary Use Case |
| A. Polarimetry | Low | High | Low | Routine QC of known processes. |
| B. Chiral HPLC | Medium | High | Medium | Determination of Enantiomeric Excess ( |
| C. VCD / DFT | High | Low | High | Absolute assignment of novel samples. |
| D. Chem. Correlation | High | Low | High | Synthetic validation via known precursors. |
Methodological Comparison
Method A: Polarimetry (Optical Rotation)
The Traditional Approach
-
Principle: Measures the rotation of plane-polarized light (
) by the sample.[1] -
Literature Value:
(neat) for the (R) -enantiomer. -
Pros: Rapid (< 5 mins), non-destructive.
-
Cons: Highly susceptible to solvent effects, temperature, and impurities. A trace of a highly rotating impurity can invert the sign, leading to false assignments. Not recommended for initial absolute assignment without corroboration.
Method B: Chiral HPLC with Reference Standards
The Industry Standard for Purity
-
Principle: Separation of enantiomers on a chiral stationary phase (CSP) based on steric and electronic interactions (e.g.,
- stacking). -
Pros: Quantifies
precisely (>99.9%). -
Cons: Relative method. Requires an authentic standard of known configuration to identify which peak is (R) and which is (S). Without a standard, you only know you have "Peak 1" and "Peak 2".
Method C: Vibrational Circular Dichroism (VCD) & DFT
The "Ab Initio" Gold Standard
-
Principle: Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a theoretical spectrum calculated via Density Functional Theory (DFT).
-
Pros: Determines absolute configuration without reference standards or single crystals.
-
Cons: Requires specialized hardware and computational expertise.
Method D: Chemical Correlation (Jacobsen HKR)
The Synthetic Proof
-
Principle: Reacting the racemate with a chiral catalyst of known configuration (e.g., (S,S)-Jacobsen's Co-salen) to selectively hydrolyze one enantiomer.
-
Mechanism: In Hydrolytic Kinetic Resolution (HKR), the (S,S)-catalyst selectively opens the (S)-epoxide to the diol, leaving the (R)-epoxide unreacted.
-
Pros: chemically validates the configuration while simultaneously purifying the sample.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate confirmation method.
Caption: Decision tree for selecting the optimal configuration confirmation method based on sample history and physical state.
Detailed Experimental Protocols
Protocol A: Chiral HPLC Separation
Objective: Determine enantiomeric excess (
-
Instrument: HPLC system with UV Detector (Agilent 1200 or equivalent).
-
Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm particle size.
-
Why OD-H? The cellulose tris(3,5-dimethylphenylcarbamate) selector is the industry standard for aromatic epoxides due to strong
- interactions with the chlorophenyl ring.
-
-
Mobile Phase: Hexane : Isopropanol (95 : 5 v/v).
-
Note: High hexane content ensures retention of the non-polar epoxide.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (absorption of the phenyl ring).
-
Expected Elution:
-
Peak 1: (S)-2-(3-chlorophenyl)oxirane
-
Peak 2: (R)-2-(3-chlorophenyl)oxirane
-
Warning: Elution order can reverse with solvent changes. Always verify with a spiked standard or VCD for the first batch.
-
Protocol B: Chemical Correlation via HKR
Objective: Produce an authentic sample of (R)-epoxide to validate HPLC retention time.
-
Catalyst Prep: Dissolve (S,S)-Jacobsen Co(II) complex in toluene. Add acetic acid and expose to air to generate the active (S,S)-Co(III)-salen species.
-
Reaction:
-
Substrate: Racemic this compound (1.0 equiv).
-
Reagent: Water (0.55 equiv).
-
Catalyst: 0.5 mol% (S,S)-Co-salen.
-
Solvent: THF or Toluene (0°C to RT).
-
-
Mechanism: The catalyst preferentially hydrates the (S)-enantiomer to the diol.
-
Workup: Distill the reaction mixture.
-
Distillate: Pure (R)-2-(3-chlorophenyl)oxirane (unreacted).
-
Residue: (S)-1-(3-chlorophenyl)ethane-1,2-diol.
-
-
Validation: Analyze the distillate via Protocol A. The major peak corresponds to the (R)-isomer.
Protocol C: VCD / DFT Workflow
Objective: Absolute assignment of a novel batch without standards.
-
Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers of (R)-2-(3-chlorophenyl)oxirane.
-
Geometry Optimization: Optimize conformers using DFT (B3LYP/6-31G* level).
-
VCD Calculation: Calculate rotational strengths and IR frequencies.
-
Measurement: Dissolve sample in CDCl
(~50 mg/mL). Record VCD spectrum (1000–1600 cm ). -
Comparison: Align the calculated (R)-spectrum with the experimental spectrum.
-
Match: Sample is (R).
-
Mirror Image: Sample is (S).
-
Chemical Correlation Pathway
The following diagram details the chemical correlation logic using Hydrolytic Kinetic Resolution (HKR).
Caption: Chemical correlation using (S,S)-Jacobsen's catalyst to isolate and identify the (R)-enantiomer.
References
-
Sigma-Aldrich. (R)-3-Chlorostyrene oxide Product Specification and Optical Rotation.Link
- Jacobsen, E. N.Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Science, 277(5328), 936-938.
- Stephens, P. J., et al.Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews. (Standard VCD Protocol).
-
Daicel Chiral Technologies. Application Guide for Chiralcel OD-H Columns.Link
-
PubChem. Compound Summary for CID 2733475 (3-Chlorostyrene oxide).Link
Sources
cross-validation of analytical methods for 2-(3-Chlorophenyl)oxirane
Executive Summary
2-(3-Chlorophenyl)oxirane (also known as m-chlorostyrene oxide, CAS: 3513-08-4) is a reactive electrophilic intermediate used frequently in the synthesis of chiral pharmaceutical active ingredients (APIs), including kinetic resolutions for beta-blockers and enzymatic hydrolysis studies.
Due to its epoxide moiety , the molecule presents two distinct analytical challenges:
-
Chemical Instability: High susceptibility to hydrolysis (forming the corresponding diol) and polymerization in acidic/nucleophilic environments.
-
Stereochemistry: It possesses a chiral center at the
-carbon, requiring enantioselective separation for quality control.
This guide provides a validated framework for cross-referencing analytical results across three orthogonal platforms: Gas Chromatography (GC) , High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) . By correlating data from these methods, researchers can distinguish true impurity profiles from method-induced degradation.
Primary Analytical Methods
Method A: Chiral Capillary GC-FID (Volatility & Enantiomeric Excess)
Role: Primary method for determining Enantiomeric Excess (ee%) and volatile organic impurities. Rationale: GC is preferred for styrene oxides due to the compound's volatility and the availability of cyclodextrin-based stationary phases that provide baseline resolution of enantiomers without the need for derivatization.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column:
-Cyclodextrin based capillary column (e.g., Cyclodex-B or Chiraldex G-TA), . -
Carrier Gas: Helium at
(Constant Flow). -
Inlet: Split mode (50:1),
. -
Detector: FID,
. -
Oven Program:
-
Hold at
for 2 min. -
Ramp
to . -
Ramp
to (Post-run bake out).
-
-
Sample Prep: Dissolve
in n-Hexane or Dichloromethane (Avoid alcohols to prevent ring opening).
Method B: Normal-Phase Chiral HPLC-UV (Stability & Orthogonality)
Role: Cross-validation for purity and confirmation of thermal stability. Rationale: Unlike GC, HPLC operates at ambient temperature, eliminating thermal degradation risks. Normal Phase (NP) is strictly required; Reversed-Phase (RP) aqueous mobile phases will cause rapid hydrolysis of the epoxide to 1-(3-chlorophenyl)ethane-1,2-diol.
-
Instrument: Waters Alliance or Agilent 1260 Infinity II.
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose derivative),
. -
Mobile Phase: n-Hexane : Isopropanol (98:2 v/v). Note: Low alcohol content minimizes solvolysis.
-
Flow Rate:
. -
Temperature:
.[1] -
Detection: UV at 220 nm (aromatic ring absorption).[1]
-
Sample Prep: Dissolve
in Mobile Phase. Inject immediately.
Method C: Quantitative 1H-NMR (qNMR) (Absolute Purity)
Role: Primary Reference Standard characterization. Rationale: Provides a molar-response-factor-free assessment of mass balance, detecting inorganic salts, residual solvents, and oligomers invisible to UV/FID.
-
Solvent:
(Neutralized with basic alumina to remove trace acid). -
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST).
-
Key Signals:
-
Epoxide ring protons: Distinct multiplets at
. -
Aromatic protons:
.
-
Cross-Validation Framework
To ensure data integrity, results must be cross-validated. If GC shows 99% purity but HPLC shows 95%, method-induced degradation is likely occurring.
Comparison of Performance Metrics
| Feature | GC-FID (Method A) | NP-HPLC (Method B) | qNMR (Method C) |
| Specificity | High (Volatiles) | High (Non-volatiles/Isomers) | Absolute (Structural) |
| LOD/LOQ | |||
| Linearity ( | N/A (Molar Ratio) | ||
| Risk Factor | Thermal rearrangement | Solvolysis (if wet) | Solvent acidity |
| Primary Output | ee%, Volatile Impurities | Purity, Non-volatile Impurities | Potency (Assay) |
Validation Protocol: The "Triangulation" Experiment
To validate the methods, perform the following "Stress & Correlate" workflow:
-
Preparation: Prepare a single stock solution of this compound in anhydrous Dichloromethane .
-
Analysis: Aliquot into three vials:
-
Vial 1 (GC): Inject directly.[2]
-
Vial 2 (HPLC): Evaporate solvent (cold
), reconstitute in Hexane/IPA. -
Vial 3 (NMR): Evaporate solvent, reconstitute in
.
-
-
Correlation Criteria:
-
Purity Match: GC Purity and HPLC Purity must agree within
. -
Chiral Match: GC ee% and HPLC ee% must agree within
. -
Mass Balance: qNMR Assay value must overlap with
.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting and validating the analytical method based on sample constraints.
Figure 1: Analytical decision matrix for validating epoxide purity methods. Blue nodes indicate input, Green indicates valid methods, and Red indicates critical comparison points.
Critical Technical Considerations
Handling Hydrolysis (The "Invisible" Error)
Epoxides are notoriously unstable in "wet" solvents. A common error in cross-validation is using Reversed-Phase (RP) HPLC with water/acetonitrile gradients.
-
Observation: The epoxide peak disappears, and a new, early-eluting peak (the diol) appears.
-
Correction: Always use Normal Phase chromatography or Supercritical Fluid Chromatography (SFC) . If RP-HPLC is unavoidable, use high pH (pH > 8) buffers (e.g., Ammonium Bicarbonate) to suppress acid-catalyzed ring opening, though column stability must be checked.
Thermal Rearrangement in GC
Styrene oxides can rearrange to aldehydes/ketones in a hot injector port.
-
Test: Run the GC inlet at
, , and . -
Acceptance: If the impurity profile changes significantly with inlet temperature, the method is invalid. Switch to HPLC.
Reference Standards
Commercial standards of this compound often contain 1-5% of the diol derivative due to storage moisture.
-
Protocol: Always qualify the reference standard via qNMR immediately before use in measuring response factors for GC/HPLC.
References
-
Zong, X-C., et al. (2019). "Substantially improving the enantioconvergence of PvEH1... towards m-chlorostyrene oxide." Microbial Cell Factories. Link
-
Jacobsen, E. N., et al. (1991). "Enantioselective Catalytic Epoxidation of Styrene Derivatives." Journal of the American Chemical Society.[3] (Foundational method for GC chiral analysis of styrene oxides).
-
International Conference on Harmonisation (ICH). (2006). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." Link
-
Sigma-Aldrich. "this compound Product Specification & Safety Data." Link
-
BenchChem. "(S)-1-Chloro-2-propanol and Styrene Oxide Derivatives Analytical Workflows." Link
Sources
Optimizing Substrates for Epoxide Hydrolase Profiling: A Guide to Chlorophenyl Substituted Epoxides
Executive Summary
In the development of inhibitors for Soluble Epoxide Hydrolase (sEH) and Microsomal Epoxide Hydrolase (mEH), the choice of the reporter substrate is critical. While endogenous substrates like Epoxyeicosatrienoic acids (EETs) are physiologically relevant, they are poor candidates for high-throughput screening due to detection challenges.
This guide analyzes Chlorophenyl Styrene Oxides (CSOs) , specifically para-chlorostyrene oxide (p-CSO), as the "Goldilocks" probe. We compare its performance against unsubstituted styrene oxides and other electronic variants, demonstrating why the chlorine substitution provides the optimal balance between chemical stability and enzymatic turnover (
Part 1: The Mechanistic Basis (SAR)
To understand why chlorophenyl epoxides are superior probes, we must look at the transition state of the epoxide ring-opening. Epoxide hydrolases function via a catalytic triad (Asp-His-Asp/Glu). The rate-limiting step is often the nucleophilic attack of the catalytic aspartate on the epoxide carbon.
Electronic Activation (The Hammett Effect)
The reactivity of styrene oxides correlates with the Hammett substituent constant (
-
Electron-Withdrawing Groups (EWG): Substituents like Chlorine (
) or Nitro ( ) pull electron density from the phenyl ring. This destabilizes the C-O bond and increases the electrophilicity of the benzylic carbon, facilitating nucleophilic attack. -
Electron-Donating Groups (EDG): Substituents like Methyl (
) donate electron density, stabilizing the epoxide ring and reducing enzymatic turnover rates.
The "Goldilocks" Zone
-
Too Reactive: p-Nitrostyrene oxide is highly active but chemically unstable in aqueous buffers (high spontaneous hydrolysis background), leading to false positives.
-
Too Stable: p-Methylstyrene oxide has a low
, requiring higher enzyme concentrations and longer incubation times. -
Optimal: p-CSO offers a
3-5x increase in over unsubstituted styrene oxide while maintaining low background hydrolysis at physiological pH (7.4).
Mechanism Visualization
The following diagram illustrates the nucleophilic attack mechanism and the electronic influence of the para-chloro substituent.
Figure 1: Mechanism of Epoxide Hydrolase.[1][2][3] The electron-withdrawing Chlorine atom (blue path) increases the electrophilicity of the substrate, accelerating the formation of the alkyl-enzyme intermediate.
Part 2: Comparative Performance Data
The following data summarizes the kinetic efficiency of p-CSO against common alternatives. Data represents average relative values derived from mammalian sEH assays (HPLC-UV detection).
| Substrate Variant | Substituent ( | Relative | Spontaneous Hydrolysis | UV Detection Limit | Suitability |
| p-Chlorostyrene Oxide | +0.23 | 100% (Ref) | Low (<1%) | High (220 nm) | Ideal Probe |
| Styrene Oxide (Unsub) | 0.00 | ~30% | Very Low | Moderate | Baseline |
| p-Nitrostyrene Oxide | +0.78 | ~250% | High (>15%) | High | Unstable |
| p-Methylstyrene Oxide | -0.17 | ~15% | Very Low | Moderate | Slow Turnover |
| p-Fluorostyrene Oxide | +0.06 | ~45% | Low | Moderate | Alternative |
Key Insight: While the Nitro variant is faster, the high background noise renders it useless for sensitive inhibition assays (
Part 3: Experimental Protocols
Synthesis of p-Chlorostyrene Oxide
Rationale: Commercial epoxides often contain hydrolyzed diol impurities. Fresh synthesis via Prilezhaev reaction ensures kinetic accuracy.
Reagents: p-Chlorostyrene, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Dissolution: Dissolve 10 mmol p-chlorostyrene in 50 mL DCM at 0°C.
-
Addition: Add 1.2 equivalents of m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent ring opening.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Wash with 10%
(removes excess peroxide), then sat. (removes m-chlorobenzoic acid byproduct). -
Purification: Dry organic layer over
, concentrate, and purify via Kugelrohr distillation.
Kinetic Assay (HPLC-UV Endpoint)
Rationale: Unlike colorimetric assays that use surrogate leaving groups, this direct assay measures the specific diol product, eliminating false positives from nucleophilic impurities.
Workflow Diagram:
Figure 2: HPLC-based kinetic assay workflow for p-CSO hydrolysis.
Protocol Steps:
-
Preparation: Dilute sEH enzyme to 0.1 µg/mL in Tris-HCl buffer (pH 7.4, 0.1 mg/mL BSA). BSA prevents enzyme adsorption to plastic.
-
Substrate Start: Add p-CSO (final conc. 50 µM) from a 100x DMSO stock.
-
Incubation: Incubate at 30°C for 15 minutes.
-
Termination: Add equal volume of ice-cold Acetonitrile. This stops the reaction and precipitates the protein.
-
Analysis: Centrifuge and inject supernatant onto a C18 HPLC column. Elute with 60:40 Water:Acetonitrile.[4]
-
Detection: Monitor absorbance at 220 nm. The diol elutes earlier than the epoxide.
Part 4: Troubleshooting & Validation
-
Self-Validation Check: Run a "No-Enzyme" control. If the diol peak exceeds 1% of the total area, your buffer pH may be too low, or the stock substrate has degraded.
-
Solubility Limits: p-CSO is hydrophobic. Do not exceed 100 µM in the assay buffer to avoid precipitation, which leads to "flat-line" kinetics (pseudo-zero order).
References
-
Hammock, B. D., et al. (1984). Substrate selectivity of cytosolic epoxide hydrolase. Archives of Biochemistry and Biophysics.
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
-
Widersten, M. (2009).[5] Structure-function relationships of epoxide hydrolases and their potential use in biocatalysis. Biochimica et Biophysica Acta (BBA).
-
Master Organic Chemistry. (2023). Epoxidation of Alkenes with m-CPBA: Mechanism and Stereochemistry.
Sources
- 1. Structure-function relationship between soluble epoxide hydrolases structure and their tunnel network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Kinetics and mechanism of styrene epoxidation by chlorite: role of chlorine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function relationships of epoxide hydrolases and their potential use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Cytotoxicity Assays for Chlorophenyl Oxiranes
Executive Summary
Chlorophenyl oxiranes (CPOs) represent a class of reactive electrophiles frequently encountered as pharmaceutical intermediates, degradation products of agrochemicals, and specific alkylating agents. Their cytotoxicity is primarily driven by the electrophilic attack of the oxirane ring on nucleophilic cellular targets (DNA, proteins, and glutathione), leading to a complex cell death profile that often involves early mitochondrial dysfunction followed by secondary necrosis.
The Critical Issue: Standard cytotoxicity assays are not "one-size-fits-all."[1][2][3][4] For reactive epoxides like CPOs, tetrazolium-based assays (MTT/MTS) often yield artifactual data due to metabolic lag and redox interference.
The Solution: This guide validates the transition from metabolic surrogates (MTT) to direct ATP quantification and membrane integrity multiplexing. We provide a self-validating framework compliant with OECD GIVIMP and ISO 10993-5 standards to ensure data integrity.
The Challenge: Why Standard Assays Fail with Epoxides
To validate an assay for CPOs, one must understand the chemical's behavior in the culture medium.
-
Metabolic Uncoupling: CPOs rapidly deplete intracellular glutathione (GSH) via conjugation. Since MTT reduction is NAD(P)H-dependent and influenced by the cellular redox state, GSH depletion can inhibit formazan production before the cell is actually dead. This leads to false positives (overestimation of toxicity).[3]
-
Hydrolytic Instability: The oxirane ring is susceptible to hydrolysis in aqueous media. Long incubation times (24-72h) common in MTT protocols may result in measuring the toxicity of the diol hydrolysis product, not the parent epoxide.
-
Protein Binding: CPOs can alkylate serum proteins in the media, reducing the effective concentration (bioavailability) reaching the cells.
Comparative Analysis of Cytotoxicity Platforms
The following table compares the performance of major assay classes specifically for chlorophenyl oxiranes.
| Feature | ATP Bioluminescence (e.g., CellTiter-Glo) | Membrane Integrity (e.g., LDH Release) | Tetrazolium Reduction (e.g., MTT/MTS) | Real-Time Impedance (e.g., xCELLigence) |
| Primary Target | Cellular ATP (Energy) | Lactate Dehydrogenase (Leakage) | Mitochondrial Dehydrogenase | Cell Adhesion/Morphology |
| Sensitivity | High (10-50 cells) | Moderate (>500 cells) | Moderate | High |
| CPO Suitability | Optimal. Detects early mitochondrial toxicity typical of epoxides. | Validation Required. Good for necrosis, but misses early apoptotic stages. | Low. Prone to redox artifacts and metabolic lag. | High. Excellent for capturing kinetic toxicity profiles. |
| Interference Risk | Low (Lysis step stabilizes signal). | Low (Enzymatic). | High (Redox potential interference). | None (Label-free). |
| Throughput | Ultra-High (HTS ready). | High. | Medium (Solubilization step). | Low/Medium. |
Mechanism of Action & Assay Correlation
Understanding how CPOs kill cells dictates when you should measure. The diagram below illustrates the cascade from epoxide exposure to cell death, mapping where each assay reads the signal.
Figure 1: Mechanism of Action for Chlorophenyl Oxiranes. Note that ATP depletion occurs downstream of mitochondrial dysfunction but often precedes membrane rupture (LDH release).
Validation Framework (OECD/ISO Aligned)
To scientifically validate an assay for CPOs, you must perform the following three experiments. This is not optional; it is the standard for data integrity.
Experiment A: Cell-Free Interference Check
Objective: Determine if the CPO reacts directly with assay reagents (false positive/negative).
-
Prepare culture medium without cells.
-
Add CPO at the highest test concentration (e.g., 100 µM).
-
Add assay reagents (e.g., MTT or ATP reagent).
-
Incubate per protocol.
-
Pass Criteria: Signal must be identical to the vehicle control (DMSO). If Signal +/- > 10%, the assay is invalid for this compound.
Experiment B: Linearity & Dynamic Range
Objective: Ensure the assay is linear over the cell density range used.
-
Seed cells in a 2-fold dilution series (e.g., 25,000 down to 0 cells/well).
-
Perform assay immediately after attachment (4-6 hours).
-
Pass Criteria:
.
Experiment C: Stability (Half-Life) Check
Objective: Determine if the compound degrades during the assay window.
-
Incubate CPO in medium (no cells) at 37°C for 0, 4, 12, and 24 hours.
-
Transfer this "aged" medium to fresh cells for a short exposure (e.g., 2h).
-
Compare toxicity.[1][2][5][6][7] If toxicity drops significantly over time, the CPO is hydrolyzing. Action: Use shorter incubation times or refresh media.
Recommended Protocol: Multiplexed ATP/LDH Assay
This protocol is designed to capture both early metabolic stress and late-stage necrosis, providing a comprehensive toxicity profile for reactive epoxides.
Reagents:
-
Promega CellTiter-Glo® (or equivalent ATP kit)
-
CytoTox-ONE™ (or equivalent fluorometric LDH kit)
-
Target Cells (e.g., HepG2 or primary hepatocytes)
Step-by-Step Workflow
-
Seeding: Seed cells in opaque-walled, clear-bottom 96-well plates (allows microscopy + luminescence). Incubate 24h.
-
Treatment:
-
Prepare CPO stocks in DMSO (freshly prepared to avoid hydrolysis).
-
Dilute in medium (Final DMSO < 0.5%).
-
Treat cells for defined timepoints (e.g., 6h, 12h, 24h). Note: For epoxides, 48h+ is often irrelevant due to hydrolysis.
-
-
Supernatant Harvest (LDH):
-
Transfer 50 µL of supernatant to a fresh black 96-well plate.
-
Add 50 µL LDH Reagent. Incubate 10 min.
-
Add Stop Solution. Read Fluorescence (Ex 560nm / Em 590nm).
-
-
Lysate Analysis (ATP):
-
To the original plate (containing cells + remaining 50 µL media), add 50 µL CellTiter-Glo reagent.
-
Shake 2 min (induces lysis). Incubate 10 min (stabilizes signal).
-
Read Luminescence.[5]
-
Decision Logic for Assay Selection
Figure 2: Decision Matrix for Assay Selection. Note the explicit rejection path for MTT if chemical reduction occurs.
References
-
OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP).[8] OECD Series on Testing and Assessment, No. 286. Link
-
ISO. (2009).[9] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.Link
-
Riss, T. L., et al. (2016). Cell Viability Assays.[1][2][6][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Kroemer, G., et al. (2009). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death 2009. Cell Death & Differentiation, 16(1), 3-11. Link
-
Sumantran, V. N. (2011). Cellular chemosensitivity assays: an overview. Methods in Molecular Biology, 731, 219-236. Link
Sources
- 1. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. mddionline.com [mddionline.com]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity, antibacterial and physicochemical properties of a new epoxy resin-based endodontic sealer containing calcium hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turntherapeutics.com [turntherapeutics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
benchmarking 2-(3-Chlorophenyl)oxirane against other chiral synthons
The following guide benchmarks 2-(3-Chlorophenyl)oxirane (also known as m-chlorostyrene oxide) against alternative chiral synthons, specifically within the context of synthesizing β3-adrenergic receptor agonists like Solabegron .
Content Type: Technical Comparison & Protocol Guide Subject: this compound (CAS: 62600-71-9 / racemic: 96-09-3 derivatives) Primary Application: Synthesis of Phenylethanolamine Pharmacophores (e.g., Solabegron)
Executive Summary
In the high-stakes synthesis of β3-adrenergic agonists, the construction of the chiral phenylethanolamine core is the rate-limiting step for stereochemical purity. This compound serves as the pivotal electrophile for introducing the aryl-chiral center.
This guide benchmarks this epoxide against its primary competitors: unsubstituted styrene oxide (electronic control) and the
Key Finding: While asymmetric ketone reduction offers higher theoretical yields (100% vs. 50% for resolution), the Hydrolytic Kinetic Resolution (HKR) of this compound provides superior enantiomeric excess (>99% ee) and, critically, enhanced regiocontrol during the subsequent ring-opening step due to the inductive effect of the meta-chloro substituent.
Technical Profile & Mechanistic Advantage
The "Meta-Chloro" Effect on Regioselectivity
The structural value of this compound lies not just in its chirality, but in the electronic influence of the chlorine atom on the epoxide ring opening.
-
The Challenge: In the aminolysis of styrene oxides to form
-amino alcohols (the drug scaffold), nucleophilic attack can occur at the -carbon (benzylic, path A) or the -carbon (terminal, path B).-
Path A (Benzylic): Favored by electronic stabilization of the developing positive charge (benzylic carbocation character). Yields the undesired isomer.
-
Path B (Terminal): Favored by steric factors. Yields the desired drug intermediate.
-
-
The Advantage: The electron-withdrawing m-chloro group (
) destabilizes the developing positive charge at the benzylic position relative to unsubstituted styrene oxide. This destabilization suppresses Path A, thereby enhancing regioselectivity toward Path B (terminal attack) , ensuring high yields of the target secondary alcohol.
Figure 1: Mechanistic impact of the m-chloro substituent on regioselectivity during ring opening.
Comparative Benchmarking
We compare the HKR Epoxide Route against the Asymmetric Ketone Reduction (AKR) route.
Data Summary Table
| Metric | Route A: HKR of Epoxide | Route B: Asymmetric Ketone Reduction |
| Precursor | m-Chlorostyrene (Commercial/Cheap) | m-Chloro-2-bromoacetophenone (Lachrymator) |
| Chiral Catalyst | (S,S)-Co-Salen (Jacobsen) | Ru-TsDPEN (Noyori) or Borane |
| Enantiomeric Excess (ee) | >99% (Self-purifying via recrystallization) | 92–97% (Dependent on substrate purity) |
| Theoretical Yield | 50% (Max for resolution) | 100% |
| Actual Yield | 42–45% (of racemate) | 85–90% |
| Process Stability | High (Catalyst is recyclable, air stable) | Moderate (Catalysts often air/moisture sensitive) |
| Regiocontrol | Excellent (Terminal attack favored) | N/A (Chirality set before coupling) |
Analysis
-
Route A (Epoxide/HKR): Best for purity-critical applications . The HKR process is "self-validating"—if the reaction runs to 55% conversion, the remaining epoxide is mathematically guaranteed to be highly enantiopure (>99% ee). The lower yield is offset by the low cost of the racemic starting material (m-chlorostyrene).
-
Route B (Ketone Reduction): Best for atom economy . However, it requires handling
-haloketones (toxic/unstable) and the resulting chlorohydrin must still be cyclized to the epoxide or displaced directly, which can risk racemization if not carefully controlled.
Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (HKR) of this compound
This protocol utilizes the Jacobsen Co(salen) complex to resolve the racemic epoxide, yielding the (R)-enantiomer required for Solabegron.
Reagents:
-
Racemic this compound (1.0 equiv)
-
(S,S)-Co-Salen Complex (0.5 mol%)
-
Acetic Acid (AcOH) (2.0 mol% - catalyst activator)
-
Water (0.55 equiv)
-
THF (minimal, optional for solubility)
Step-by-Step Workflow:
-
Catalyst Activation: In a flask open to air, dissolve (S,S)-Co-Salen (oligomeric or monomeric) in minimal toluene or THF. Add AcOH (4 equiv relative to Co) and stir for 30 mins. Evaporate solvent/excess acid to yield the active Co(III) species (brown solid).
-
Reaction Setup: Charge the reaction vessel with racemic this compound. Add the activated catalyst (0.5 mol%).
-
Initiation: Cool to 0°C. Add water (0.55 equiv) dropwise. Note: Exothermic reaction.
-
Resolution: Allow to warm to room temperature (20-25°C) and stir for 12–24 hours.
-
Monitoring: Monitor by Chiral GC or HPLC. The (S)-epoxide hydrolyzes to the diol, leaving the (R)-epoxide . Stop when conversion reaches 55%.
-
Isolation:
-
Partition: Add water and hexane/MTBE.
-
Separation: The (R)-epoxide partitions into the organic phase; the (S)-diol remains in the aqueous phase.
-
Purification: Dry the organic phase (
) and concentrate. Distillation (reduced pressure) yields pure (R)-2-(3-chlorophenyl)oxirane.
-
Validation Criteria:
-
ee: >99% (determined by chiral HPLC on Chiralcel OD-H column).
-
Yield: ~45% (relative to racemic starting material).[1]
Protocol B: Regioselective Ring Opening (Model Reaction)
Demonstrating the synthesis of the phenylethanolamine core.
-
Dissolve (R)-2-(3-chlorophenyl)oxirane (1.0 equiv) in Ethanol or Isopropanol.
-
Add the amine nucleophile (e.g., 2-amino-ethyl-biphenyl precursor) (1.2 equiv).
-
Reflux for 8–12 hours.
-
Concentrate and purify via crystallization.
-
Result: Exclusive formation of the secondary alcohol (terminal amine attachment).
Decision Logic for Synthon Selection
Use the following decision matrix to determine if this compound is the correct synthon for your pipeline.
Figure 2: Decision matrix for selecting the optimal synthesis pathway.
References
-
Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.
-
Astellas Pharma. (2004). "Process for the preparation of Solabegron and intermediates." US Patent 6,750,365.
-
Tokunaga, M., et al. (1997). "Hydrolytic Kinetic Resolution of Terminal Epoxides." Science.
-
Matloubi Moghaddam, F., et al. (2009).[2] "Comparison of the Ring Opening of Styrene Oxide with Previously Reported Methods." Journal of the Iranian Chemical Society.
-
Caron, G., & Kazlauskas, R. J. (1991). "Optimized enzymatic resolution of epoxides." Journal of Organic Chemistry.
Sources
comparative analysis of the stability of ortho, meta, and para isomers
Executive Summary: The Isomer Effect in Drug Design
In drug development, the positional isomerism of a benzene scaffold—ortho (1,2-), meta (1,3-), and para (1,4-)—is not merely a structural detail; it is a determinant of the molecule's thermodynamic fate, solid-state properties, and metabolic survival.
This guide moves beyond basic organic chemistry to analyze how isomer selection impacts the Developability Classification System (DCS) . We will examine why para isomers often dominate solid-state stability due to symmetry, while meta isomers frequently offer superior thermodynamic stability in alkylated systems, and ortho isomers provide unique opportunities for intramolecular locking and steric shielding.
Thermodynamic Stability: The Intrinsic Energy Landscape
Thermodynamic stability refers to the potential energy of the molecule relative to its elements (Heat of Formation,
Alkyl-Substituted Benzenes (The Xylene Model)
In dialkylbenzenes, the stability order is generally Meta > Para > Ortho .
-
Mechanism: This is governed by the interplay of steric hindrance and electronic effects.
-
Ortho: Suffers from steric repulsion between adjacent substituents (Van der Waals strain), raising the internal energy.
-
Para: Minimizes sterics but lacks the cooperative hyperconjugative stabilization seen in the meta isomer.
-
Meta: In m-xylene, the resonance contributors allow the methyl groups to stabilize the ring without competing for the same electron density nodes, making it the thermodynamic sink (lowest
).
-
Heteroatom-Substituted Systems (The Nitrophenol Model)
When hydrogen bonding is possible, the order shifts due to Intramolecular Forces .
-
Ortho-Nitrophenol: Forms a stable 6-membered ring via an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen. This "locks" the conformation, increasing volatility (chelation reduces interaction with neighbors) but providing high chemical stability.
-
Para-Nitrophenol: Cannot form intramolecular bonds.[1][2] It relies on intermolecular hydrogen bonding , forming polymeric networks that increase melting points but do not stabilize the individual monomer to the same extent as the ortho-chelate.
Table 1: Comparative Physicochemical Data (Representative Compounds)
| Property | Ortho-Xylene | Meta-Xylene | Para-Xylene | o-Nitrophenol | p-Nitrophenol |
| Structure | 1,2-dimethyl | 1,3-dimethyl | 1,4-dimethyl | 1,2-nitro/hydroxy | 1,4-nitro/hydroxy |
| Melting Point (°C) | -25 | -48 | 13 | 44 | 114 |
| Boiling Point (°C) | 144 | 139 | 138 | 214 | 279 |
| -24.4 | -25.4 (Most Stable) | -24.4 | - | - | |
| Key Driver | Steric Strain | Hyperconjugation | Symmetry | Intramolecular H-Bond | Intermolecular H-Bond |
Note: The high melting point of p-xylene and p-nitrophenol is a direct consequence of molecular symmetry , allowing tighter packing in the crystal lattice.[3]
Physical Stability: Crystal Lattice & Formulation
For a drug product, "stability" often means "shelf-life" and "crystallinity." Here, the Para isomer is frequently the superior candidate.[4]
The Symmetry Principle (Carnelley’s Rule)
High symmetry in para isomers leads to a lower entropy of fusion (
-
Implication: Higher melting points correlate with stable crystal lattices that are less prone to polymorphic transitions or melting during processing (e.g., milling, compression).
-
Risk: Ortho and Meta isomers, often being liquids or low-melting solids, may require salt formation or co-crystallization to become viable solid dosage forms.
Solubility Trade-offs
While para isomers are stable solids, this high lattice energy often results in lower aqueous solubility compared to ortho or meta isomers.
-
Ortho isomers, with their "kinked" geometry and lower lattice energy, often dissolve more readily, presenting a trade-off between physical stability and bioavailability.
Metabolic Stability: The In Vivo Perspective
In the context of DMPK (Drug Metabolism and Pharmacokinetics), the stability of the molecule against enzymatic degradation (mainly CYP450) is paramount.
The Para-Metabolic Soft Spot
The para position of a phenyl ring is electronically enriched and sterically accessible, making it a prime target for CYP450-mediated oxidation (hydroxylation).
-
Strategy: If a drug candidate degrades too quickly, medicinal chemists often block the para position with a metabolic blocker (e.g., Fluorine, Chlorine) or shift the substituent to the meta position to alter the topography of the enzyme-substrate complex.
The Ortho-Shielding Effect
Placing a substituent at the ortho position can sterically hinder the metabolic attack on adjacent functional groups (e.g., protecting an amide bond from hydrolysis). This is known as the "Ortho Effect" in medicinal chemistry.
Diagram 1: Isomer Selection Decision Matrix
This decision tree aids in selecting the optimal isomer based on the limiting failure mode of the drug candidate.
Figure 1: Strategic decision matrix for isomer selection in lead optimization. Blue indicates the analysis phase, Red indicates metabolic interventions, and Green indicates solid-state engineering.
Experimental Protocols
To objectively compare isomers, one must move beyond theoretical prediction to empirical validation. Below are two field-proven protocols.
Protocol A: Accelerated Stability (Forced Degradation)
Objective: Determine the kinetic stability of isomers under stress to predict shelf-life and metabolic susceptibility.
-
Preparation: Dissolve each isomer (Ortho, Meta, Para) in acetonitrile/water (1:1) to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 4 hours.
-
Oxidation:[5] Add 3% H₂O₂, incubate at RT for 2 hours.
-
Photostability: Expose to 1.2 million lux hours (ICH Q1B).
-
-
Analysis:
-
Quench samples immediately.
-
Analyze via RP-HPLC (C18 column, Gradient MeOH/Water).
-
Metric: Calculate % Recovery and degradation rate constant (
).
-
-
Interpretation:
-
If Para degrades faster in oxidation: Confirms electron-rich metabolic soft spot.
-
If Ortho resists hydrolysis: Confirms steric shielding effect.
-
Protocol B: Differential Scanning Calorimetry (DSC) for Lattice Energy
Objective: Quantify the thermodynamic stability of the solid state (Melting Point & Enthalpy of Fusion).
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000).
-
Sample: Weigh 2–5 mg of pure isomer into a Tzero aluminum pan. Crimp hermetically.
-
Method:
-
Equilibrate at 20°C.
-
Ramp 10°C/min to 300°C (or 20°C above expected MP).
-
-
Output Analysis:
- (Melting Point): Higher = Greater stability/crystallinity.
- (Enthalpy of Fusion): Area under the curve. Higher energy indicates stronger intermolecular forces (lattice packing).[3]
-
Comparison: A significant drop in
for ortho vs. para indicates potential difficulties in isolating a stable solid form.
Diagram 2: Stability Testing Workflow
This workflow illustrates the parallel assessment of chemical and physical stability.
Figure 2: Integrated workflow for comparative stability assessment. Parallel tracks ensure both reactivity (red) and manufacturability (blue) are considered.
References
-
National Institute of Standards and Technology (NIST). Isomer Energetics and Heats of Formation. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. Aromatic Chemistry: Isomer Stability and Electrophilic Substitution. [Link]
-
ScienceDirect. Thermodynamic vs Kinetic Control in Aromatic Rearrangements. [Link]
-
Journal of Medicinal Chemistry. Bioisosteres of benzene: Impact on metabolic stability. [Link]
-
Vertex Pharmaceuticals (via PMC). Solid State Stability and Isomer Selection in Drug Discovery. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Chlorophenyl)oxirane
For professionals in research and drug development, the synthesis and application of reactive intermediates like 2-(3-Chlorophenyl)oxirane are routine. However, the lifecycle of such chemicals extends beyond their immediate use. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste, grounded in established safety protocols and regulatory standards.
Hazard Profile of this compound: Understanding the Risk
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, an epoxide, is a reactive compound that presents several health risks. The primary hazards associated with this chemical are skin, eye, and respiratory irritation[1][2][3]. Due to the reactive nature of the epoxide ring, it can readily react with biological macromolecules, necessitating stringent handling and disposal procedures to prevent exposure.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | Hazard Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1][2][3] |
The causality behind these hazards lies in the strained three-membered ring of the oxirane, which is susceptible to nucleophilic attack. When in contact with tissues, it can alkylate proteins and other biomolecules, leading to irritation and potential sensitization[4]. Therefore, all procedures must be designed to eliminate direct contact and inhalation.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is filled. It starts with establishing a safe environment and ensuring every individual is adequately protected.
Engineering Controls
All handling of this compound and its waste, including transfer to a waste container, must be conducted in a well-ventilated area[1][5]. The gold standard is a certified chemical fume hood to minimize the inhalation of vapors[1][5].
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this chemical. The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard posed by the chemical[6][7].
Table 2: Required PPE for Handling this compound Waste
| PPE Component | Specification | Rationale and Best Practices | Source(s) |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact. Latex gloves are insufficient and should not be used. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating skin. | [6][8] |
| Eye Protection | Chemical Safety Goggles with Side Shields or a Full-Face Shield | Protects against accidental splashes that could cause serious eye irritation or damage. Standard safety glasses are not sufficient. | [6][9][10] |
| Body Protection | Chemical-Resistant Lab Coat and Closed-Toe Shoes | A lab coat protects skin and personal clothing from contamination. Disposable, chemical-resistant sleeves can offer additional protection. | [6][8] |
| Respiratory Protection | Use in a Fume Hood | A properly functioning fume hood is the primary engineering control for respiratory protection. If there is a risk of exceeding exposure limits, a respirator may be required. | [6][9] |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions within the waste container and to ensure compliance with disposal regulations.
Step 1: Identify the Waste Stream
-
Designate a specific waste stream for halogenated organic compounds. Do not mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste.
Step 2: Select the Appropriate Waste Container
-
Use a leak-proof container that is chemically compatible with chlorinated hydrocarbons[11][12]. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste"[12].
-
Ensure the container is not overfilled; leave at least 5% of headspace to allow for vapor expansion[11].
Step 3: Label the Container Correctly
-
The label must include:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date the first waste was added.
-
The associated hazards (e.g., "Irritant," "Skin Irritant").
-
Step 4: Transferring Waste
-
Perform all transfers inside a chemical fume hood.
-
Use a funnel to prevent spills. If a spill occurs, manage it immediately as described in the next section.
-
After adding waste, securely close the container.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, rehearsed spill management plan is essential.
Step 1: Immediate Response
-
Alert colleagues in the immediate area.
-
If the spill is large or you feel unwell, evacuate the area and call your institution's emergency response team.
Step 2: Spill Containment and Cleanup (for small, manageable spills)
-
Ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Contain the spill by surrounding it with an inert, non-combustible absorbent material like vermiculite, sand, or earth[13]. Do not use combustible materials like paper towels without first absorbing the bulk of the liquid.
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal[5][13].
Step 3: Decontamination
-
Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
All contaminated items, including gloves and disposable lab coats, must be disposed of as hazardous waste.
On-Site Storage and Regulatory Compliance
Waste containers must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup by a certified hazardous waste handler[11].
-
Storage Location: Store the sealed waste container in a secondary containment bin to prevent spills from spreading. Keep it in a cool, dry, and well-ventilated area away from heat or ignition sources[1].
-
Chemical Incompatibility: It is crucial to store this waste away from incompatible materials. Epoxides can react violently with strong acids, bases, oxidizing agents, and nucleophiles. Store it separately from these chemical classes.
-
Regulatory Framework: The entire process, from generation to final disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[14][15]. As a generator of hazardous waste, you are responsible for the waste from "cradle-to-grave," meaning you must ensure it is managed and disposed of properly[15].
The following diagram outlines the decision-making and operational workflow for the disposal process.
Caption: Workflow for this compound Disposal.
Final Disposal Protocol
Step 1: Schedule a Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or their contracted hazardous waste disposal company to schedule a pickup[16].
Step 2: Documentation
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final destination[14].
Step 3: Professional Removal
-
Only trained professionals should handle the transportation of the waste from your lab.
By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific practice.
References
-
Bostik. Safety Data Sheet. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Retail Industry Leaders Association (RILA). Hazardous Waste Regulations. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Oxirane: Human health tier II assessment. [Link]
-
Wikipedia. Metal–organic framework. [Link]
-
Polyestershoppen. Personal Protective Equipment When Working with Resins. [Link]
-
International Enviroguard. How to Safely Work with Epoxy Coatings. [Link]
-
epoxio.cz. Protective Aids for Working with Epoxy Resins. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
-
Vista Resin. Correct PPE When Using Epoxy Art Resin! [Link]
-
Agilent. Safety Data Sheet: Microarray Wash Buffer Additive. [Link]
-
Winder, C., & Zarei, A. (2000). Incompatibilities of chemicals. Journal of Hazardous Materials, 79(1-2), 19–30. [Link]
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]
-
Entropy Resins. Epoxy Safety 101: Choosing the Safety Equipment. [Link]
-
University of Alabama at Birmingham. Incompatible Chemicals. [Link]
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- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
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- 7. epoxio.cz [epoxio.cz]
- 8. entropyresins.com [entropyresins.com]
- 9. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
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- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(3-Chlorophenyl)oxirane
[1]
Executive Safety Summary
This compound (CAS: 20697-04-5), also known as m-chlorostyrene oxide, is a reactive epoxide intermediate.[1] While valuable for synthesizing beta-adrenergic blockers and other pharmacophores, its utility is inextricably linked to its reactivity.[1]
The Core Hazard: As an epoxide, this molecule acts as a potent alkylating agent . It possesses the ability to ring-open and bind covalently to nucleophilic sites on DNA and proteins. Consequently, you must treat this compound not just as a skin irritant (H315) and eye irritant (H319), but as a potential mutagen and sensitizer , structurally analogous to Styrene Oxide (a known Carcinogen 1B).
Operational Directive: Engineering controls (fume hoods) are your primary defense. PPE is your "fail-safe" barrier.[1] Do not rely on standard laboratory nitrile gloves for prolonged contact.
Risk Assessment & Hierarchy of Controls
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Figure 1: The safety logic flow.[1][2][3][4][5][6] PPE is only effective if the fume hood (Engineering Control) is functioning correctly.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is often insufficient for aromatic epoxides. Use the following specification table to select your gear.
| PPE Category | Standard Requirement | Technical Justification & Causality |
| Hand Protection | Double Gloving Strategy: 1. Inner: High-dexterity Nitrile (4 mil).2.[1] Outer: Laminate (Silver Shield/4H) OR Butyl Rubber. | Permeation Risk: Small aromatic epoxides can permeate standard nitrile in <15 minutes. Laminate films provide >480 min breakthrough time against aromatics. The inner nitrile glove provides a second barrier and sweat management. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient. | Liquid Hazard: This compound is a liquid at room temperature. Goggles seal the orbital area against splashes and aerosols, preventing severe corneal damage (H319). |
| Body Protection | Polypropylene Lab Coat (Disposable) with elastic cuffs. | Contamination Control: Cotton coats absorb liquids and hold them against the skin. Disposable coats prevent cross-contamination of shared workspaces. |
| Respiratory | Fume Hood (Primary).If outside hood: Half-face respirator with Organic Vapor (OV) cartridges. | Vapor Control: While boiling point is high (~214°C), accidental aerosolization requires OV protection to prevent respiratory sensitization.[1] |
Operational Protocol: The "Self-Validating" Workflow
This protocol includes "check-steps" to ensure safety systems are active before you proceed.
Phase 1: Pre-Operational Validation
-
Glove Inflation Test: Before donning, trap air in your nitrile gloves and squeeze. Pass: No air leaks. Fail: Discard.
-
Hood Anemometer Check: Verify the fume hood monitor reads between 80–100 fpm (0.4–0.5 m/s) . If no digital readout is present, use a "Kimwipe test" (tissue should be pulled gently inward at the sash opening).
-
Reagent Inspection: Ensure the this compound container is free of crystallization (rare, but possible) and the septum is intact.
Phase 2: Active Handling
-
Weighing: Always weigh inside the fume hood. If the balance is external, tare a vial inside the hood, add the reagent, cap tightly, and then transfer to the balance.
-
Syringe Transfer:
-
Reaction Monitoring: When adding to Lewis acids or amines, monitor temperature. Epoxide ring-opening is exothermic .[1] An uncontrolled exotherm can cause rapid vaporization of the mixture.
Phase 3: Decontamination & Waste
-
Primary Waste: Dispose of all liquid waste into a container specifically marked "Hazardous Waste - Toxic/Irritant (Epoxides)."
-
Critical: Do NOT mix with strong acids or bases in the waste stream; this can induce polymerization and container rupture.
-
-
Surface Decon: Wipe the work area with a soap/water solution. Avoid pure alcohol initially, as it may spread the lipophilic epoxide without deactivating it.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated outer surface never touches skin.
Emergency Response: Spill & Exposure Logic
In the event of a spill, pause and assess. Do not rush.
Figure 2: Decision matrix for spill response. Note that larger spills require evacuation due to the sensitization risk.
Medical First Aid:
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin; they increase permeability.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological evaluation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
